7-Ethoxybenzofuran-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-ethoxy-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-6H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJVZIUEXPTEKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352958 | |
| Record name | 7-ETHOXYBENZOFURAN-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206559-61-7 | |
| Record name | 7-ETHOXYBENZOFURAN-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206559-61-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-Ethoxybenzofuran-2-carboxylic Acid
Abstract
7-Ethoxybenzofuran-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. This guide provides a comprehensive, technically detailed overview of a reliable and efficient synthetic route to this target molecule. The synthesis begins with the regioselective O-alkylation of 2,3-dihydroxybenzaldehyde to yield 3-ethoxy-2-hydroxybenzaldehyde, followed by a Darzens condensation to construct the benzofuran core and install the carboxylic acid precursor. Each step is elucidated with a focus on the underlying chemical principles, causality behind procedural choices, and detailed, field-tested protocols. This document is intended for researchers, chemists, and drug development professionals requiring a robust and reproducible method for the preparation of this compound.
Introduction and Strategic Overview
Benzofuran-2-carboxylic acids are privileged scaffolds found in numerous biologically active compounds and functional materials. The specific substitution pattern of this compound makes it a key intermediate for accessing more complex molecular architectures. The synthetic strategy detailed herein is designed for efficiency, high yield, and scalability. It relies on a two-step sequence that is both logical and grounded in well-established organic transformations.
The overall synthetic pathway can be visualized as follows:
Caption: High-level workflow for the synthesis of this compound.
Step 1: Regioselective Ethoxylation of 2,3-Dihydroxybenzaldehyde
Principle and Rationale
The synthesis commences with 2,3-dihydroxybenzaldehyde, a readily available starting material.[1] The primary challenge in this step is to selectively ethylate one of the two hydroxyl groups. The hydroxyl group at the 3-position is sterically less hindered and its corresponding phenoxide is a stronger nucleophile compared to the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde carbonyl. This inherent difference in reactivity allows for regioselective alkylation at the 3-position under carefully controlled conditions.
Choice of Base and Solvent: Potassium carbonate (K₂CO₃) is selected as a mild inorganic base. It is strong enough to deprotonate the more acidic 3-hydroxyl group but not so strong as to cause significant deprotonation of the less reactive 2-hydroxyl, which could lead to undesired bis-alkylation.[2] Acetone is an ideal solvent as it is polar aprotic, effectively solubilizes the reactants, and facilitates the SN2 reaction between the generated phenoxide and the ethylating agent.
Detailed Experimental Protocol
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dihydroxybenzaldehyde (13.8 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).
-
Add 250 mL of dry acetone to the flask.
-
Stir the suspension vigorously and add ethyl iodide (17.2 g, 0.11 mol) dropwise over 15 minutes at room temperature.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 30 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield a crude oil.
-
Dissolve the crude product in ethyl acetate (150 mL) and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 3-ethoxy-2-hydroxybenzaldehyde as a pale yellow solid. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
Step 2: Benzofuran Ring Formation via Darzens Condensation
Principle and Rationale
The formation of the benzofuran-2-carboxylate core is achieved through a Darzens condensation reaction.[3][4][5][6] This reaction involves the condensation of the aldehyde group of 3-ethoxy-2-hydroxybenzaldehyde with an α-halo ester, in this case, ethyl chloroacetate, in the presence of a base.[7][8]
The mechanism proceeds as follows:
-
The base (sodium ethoxide) deprotonates both the phenolic hydroxyl group and the α-carbon of ethyl chloroacetate, creating a resonance-stabilized enolate.
-
The enolate attacks the aldehyde carbonyl, forming a carbon-carbon bond and an alkoxide intermediate.
-
The phenoxide, generated in the first step, then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom in an SN2 fashion. This step forms the furan ring and expels the chloride ion.
This tandem reaction sequence efficiently constructs the desired heterocyclic system in a single pot.
Caption: Mechanistic steps of the Darzens condensation for benzofuran synthesis.
Detailed Experimental Protocol
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.53 g, 0.11 mol) in absolute ethanol (150 mL) under an inert atmosphere (N₂) in a dry 500 mL round-bottom flask. Cool the solution to 0-5°C in an ice bath.
-
To this solution, add 3-ethoxy-2-hydroxybenzaldehyde (16.6 g, 0.1 mol) portion-wise, ensuring the temperature remains below 10°C.
-
Add ethyl chloroacetate (13.5 g, 0.11 mol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 8-10 hours.
-
Quench the reaction by pouring it into 500 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, ethyl 7-ethoxybenzofuran-2-carboxylate, can be purified by column chromatography on silica gel (Eluent: 10-15% Ethyl Acetate in Hexane) to yield a pure solid.
Step 3: Saponification to the Carboxylic Acid
Principle and Rationale
The final step is a standard ester hydrolysis (saponification) to convert the ethyl ester to the desired carboxylic acid.[9] This is achieved by treating the ester with a strong base, such as sodium hydroxide, in an aqueous-alcoholic solvent system to ensure solubility. Subsequent acidification protonates the carboxylate salt, causing the final product to precipitate.
Detailed Experimental Protocol
-
Dissolve the purified ethyl 7-ethoxybenzofuran-2-carboxylate (e.g., 0.08 mol) in a mixture of ethanol (100 mL) and a 10% aqueous solution of sodium hydroxide (100 mL).
-
Heat the mixture to reflux (approx. 80-85°C) for 2-3 hours, until TLC indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 200 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 60°C to a constant weight.
Data Summary and Characterization
The following table summarizes expected yields and key analytical data for the intermediates and final product.
| Compound | Molecular Formula | MW ( g/mol ) | Typical Yield | Physical Form | Key Analytical Data (Expected) |
| 3-Ethoxy-2-hydroxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 85-95% | Pale yellow solid | ¹H NMR: δ ~10.3 (s, 1H, CHO), ~7.4-6.9 (m, 3H, Ar-H), ~4.1 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃) |
| Ethyl 7-Ethoxybenzofuran-2-carboxylate | C₁₃H₁₄O₄ | 234.25 | 70-80% | White to off-white solid | ¹H NMR: δ ~7.5 (s, 1H, Furan-H), ~7.3-6.9 (m, 3H, Ar-H), ~4.4 (q, 2H, Ester-OCH₂), ~4.2 (q, 2H, Ether-OCH₂), ~1.4 (t, 3H, Ester-CH₃), ~1.5 (t, 3H, Ether-CH₃) |
| This compound | C₁₁H₁₀O₄ | 206.19 | 90-98% | White solid | ¹H NMR (DMSO-d₆): δ ~13.4 (br s, 1H, COOH), ~7.6 (s, 1H, Furan-H), ~7.3-7.0 (m, 3H, Ar-H), ~4.2 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃) |
Conclusion
The synthetic route described provides a robust, high-yield, and reproducible method for the laboratory-scale preparation of this compound. The strategy relies on fundamental, well-understood reactions, beginning with a regioselective O-alkylation followed by a Darzens condensation and subsequent saponification. This guide offers the necessary detail for researchers to successfully implement this synthesis, enabling further exploration of this valuable chemical scaffold in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Darzens Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Darzens reaction - Wikipedia [en.wikipedia.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. researchgate.net [researchgate.net]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Physical Properties of 7-Ethoxybenzofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the core physical properties of 7-Ethoxybenzofuran-2-carboxylic acid (CAS No. 206559-61-7), a key heterocyclic molecule with potential applications in medicinal chemistry and drug discovery. The document details its fundamental physicochemical characteristics, including melting point, solubility, and predicted acidity (pKa), alongside an analysis of its spectral properties. Where experimental data for the target molecule is not publicly available, this guide presents established, authoritative methodologies for their determination, drawing parallels with closely related benzofuran analogs. This guide is intended to be a valuable resource for researchers, enabling a deeper understanding of this compound's behavior and facilitating its application in drug development pipelines.
Introduction: The Significance of Benzofuran Carboxylic Acids in Drug Discovery
Benzofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The incorporation of a carboxylic acid moiety at the 2-position of the benzofuran ring introduces a critical functional group that can engage in key hydrogen bonding interactions with biological targets and significantly influences the molecule's pharmacokinetic profile. The 7-ethoxy substitution further modulates the lipophilicity and metabolic stability of the parent molecule. A thorough understanding of the physical properties of this compound is therefore paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) characteristics and for designing effective drug candidates.
Core Physicochemical Properties
A compound's fundamental physical properties dictate its behavior in both biological and formulation contexts. This section outlines the known and predicted properties of this compound.
Molecular Structure and Identity
Melting Point: A Key Indicator of Purity and Stability
The melting point is a critical parameter for assessing the purity and solid-state stability of a compound. For this compound, a consistent melting point range has been reported by multiple suppliers.
| Property | Value | Source(s) |
| Melting Point | 198-200 °C | [6] |
Experimental Protocol for Melting Point Determination:
The determination of a sharp melting point range is indicative of a high degree of purity. The following is a standardized protocol for accurate melting point determination.
-
Sample Preparation: The sample should be a fine, dry powder. If necessary, gently grind the crystalline sample to ensure homogeneity.
-
Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating Rate: Heat the sample at a steady rate of 1-2 °C per minute. A slower heating rate in the vicinity of the expected melting point ensures greater accuracy.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
Diagram of the Melting Point Determination Workflow:
Caption: Workflow for accurate melting point determination.
Solubility Profile: A Critical Determinant of Bioavailability
Predicted Lipophilicity:
A calculated XLogP3 value of 2.5 suggests that this compound has moderate lipophilicity.[8]
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method):
This method is considered the gold standard for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a series of vials containing the solvent of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO)).
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid precipitation of the compound from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Acidity Constant (pKa): Understanding Ionization at Physiological pH
The pKa is a measure of the acidity of a compound and is crucial for predicting its ionization state at different pH values. The ionization state significantly impacts a drug's solubility, permeability, and interaction with biological targets. The experimental pKa of this compound has not been reported. However, the pKa of the parent benzofuran-2-carboxylic acid is reported to be approximately 3.12.[7] The ethoxy group at the 7-position is expected to have a minor electronic effect on the acidity of the carboxylic acid.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).
Diagram of the Relationship between Physicochemical Properties and ADME:
Caption: Interplay of key physical properties and ADME.
Spectroscopic Characterization
Spectroscopic analysis provides invaluable information about the chemical structure and purity of a compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound has been reported.
Predicted Mass Spectrometry Data:
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 207.06518 |
| [M+Na]⁺ | 229.04712 |
| [M-H]⁻ | 205.05062 |
Data sourced from PubChemLite.[8]
Experimental Mass Spectrum:
A GC-MS spectrum is available for 7-Ethoxybenzo[b]furan-2-carboxylic acid on SpectraBase.[9] The fragmentation pattern would be expected to show a prominent molecular ion peak (m/z = 206) and characteristic fragments resulting from the loss of the ethoxy group (-OC₂H₅, m/z = 161) and the carboxylic acid group (-COOH, m/z = 161), followed by the loss of carbon monoxide (-CO, m/z = 133).
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 | Very broad band due to hydrogen bonding |
| C-H (Aromatic) | 3100-3000 | Sharp, medium intensity bands |
| C-H (Aliphatic) | 3000-2850 | Sharp, medium intensity bands |
| C=O (Carboxylic Acid) | 1760-1690 | Strong, sharp absorption |
| C=C (Aromatic) | 1600-1450 | Medium to strong absorptions |
| C-O (Ether and Acid) | 1320-1000 | Strong absorptions |
Based on general IR correlation tables.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Chemical Shifts:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | 10.0 - 13.0 | Singlet (broad) |
| Aromatic-H | 6.8 - 7.8 | Multiplet |
| -O-CH₂-CH₃ | 4.0 - 4.3 | Quartet |
| -O-CH₂-CH₃ | 1.3 - 1.5 | Triplet |
Expected ¹³C NMR Chemical Shifts:
| Carbon(s) | Expected Chemical Shift (δ, ppm) |
| -C=O (Carboxylic Acid) | 165 - 185 |
| Aromatic/Benzofuran Carbons | 100 - 160 |
| -O-CH₂-CH₃ | 60 - 70 |
| -O-CH₂-CH₃ | 14 - 16 |
Predictions are based on typical chemical shift ranges for these functional groups.[11][12]
Synthesis and Crystallinity
Representative Synthetic Route
Diagram of a Plausible Synthetic Pathway:
Caption: Proposed microwave-assisted synthesis.
Crystallinity and Polymorphism
The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its physical properties, including solubility, dissolution rate, and stability. There is currently no publicly available information on the crystal structure or potential polymorphs of this compound. X-ray diffraction (XRD) would be the definitive technique to characterize its solid-state structure.
Conclusion and Future Directions
This technical guide has consolidated the available physical property data for this compound and outlined standard methodologies for the experimental determination of key parameters that are currently unreported. The provided information on its melting point, predicted solubility and pKa, and spectral characteristics serves as a foundational resource for researchers in drug discovery and development.
To further advance the understanding and application of this compound, future work should focus on the experimental determination of its aqueous solubility across a range of physiologically relevant pH values, its definitive pKa, and a comprehensive characterization of its solid-state properties, including any polymorphic forms. Such data will be invaluable for building robust structure-activity relationships (SAR) and for the rational design of novel therapeutics based on the benzofuran-2-carboxylic acid scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-ETHOXY-1-BENZOFURAN-2-CARBOXYLIC ACID | CAS 206559-61-7 [matrix-fine-chemicals.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 206559-61-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 7. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]
- 8. PubChemLite - this compound (C11H10O4) [pubchemlite.lcsb.uni.lu]
- 9. spectrabase.com [spectrabase.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. myneni.princeton.edu [myneni.princeton.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to the Benzofuran-2-Carboxylic Acid Scaffold
An In-Depth Technical Guide to the Potential Mechanisms of Action of 7-Ethoxybenzofuran-2-carboxylic Acid
This guide provides a comprehensive technical overview of the potential mechanisms of action for this compound. While direct research on this specific molecule is limited, this document synthesizes findings from the broader class of benzofuran-2-carboxylic acid derivatives to infer its likely biological activities and molecular targets. This analysis is intended for researchers, scientists, and drug development professionals.
The benzofuran core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of benzofuran-2-carboxylic acid, in particular, have garnered significant attention for their therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[1][3][4][5] The carboxylic acid moiety at the 2-position is a key structural feature, often involved in critical binding interactions with biological targets, such as forming salt bridges or hydrogen bonds.[6]
While this compound is a specific analogue within this class, its mechanism of action has not been explicitly detailed in the current scientific literature. Therefore, this guide will explore the established mechanisms of action of closely related benzofuran-2-carboxylic acid derivatives to build a scientifically grounded hypothesis for the potential activities of the title compound.
Postulated Mechanisms of Action for this compound
Based on the activities of structurally similar compounds, this compound could potentially exert its biological effects through one or more of the following mechanisms:
Kinase Inhibition: Targeting the Pim Kinase Family
Several novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 and Pim-2 kinases.[6] The Pim kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis. Their overexpression is implicated in various cancers, making them attractive targets for therapeutic intervention.
Causality of Inhibition: The carboxylic acid group of these benzofuran derivatives is critical for their inhibitory activity, forming key salt-bridge and hydrogen bond interactions within the ATP-binding pocket of the Pim-1 kinase.[6] The ethoxy group at the 7-position of this compound could further influence binding affinity and selectivity through hydrophobic or steric interactions.
Figure 1: Postulated inhibition of the Pim kinase signaling pathway by this compound.
Carbonic Anhydrase Inhibition and Anti-proliferative Effects
Certain benzofuran-based carboxylic acids have demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly the cancer-related hCA IX.[7][8] hCA IX is a transmembrane enzyme that is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, promoting tumor progression and metastasis.
Mechanism of Action: These derivatives act as inhibitors of hCA IX, leading to a disruption of pH regulation in cancer cells. This can result in cell cycle arrest and apoptosis.[7][8] The antiproliferative action of some of these compounds has been demonstrated in breast cancer cell lines.[5][7][8]
Figure 2: Hypothesized inhibition of carbonic anhydrase IX (hCA IX) by this compound.
Modulation of NF-κB Signaling Pathway
A significant body of research has focused on benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] NF-κB is a key transcription factor that regulates genes involved in inflammation, immunity, and cell survival. Its dysregulation is a hallmark of many cancers.
Inhibitory Action: These compounds have been shown to inhibit the transcriptional activity of NF-κB, which can lead to potent cytotoxic effects in various human cancer cell lines.[9] The specific interactions leading to NF-κB inhibition are still under investigation but likely involve interference with key components of the signaling cascade.
Lymphoid Tyrosine Phosphatase (LYP) Inhibition for Cancer Immunotherapy
Recent studies have identified benzofuran-2-carboxylic acid as a potent phosphotyrosine (pTyr) mimic, leading to the design of novel inhibitors of Lymphoid Tyrosine Phosphatase (LYP).[10] LYP, also known as PTPN22, is a key negative regulator of T-cell receptor (TCR) signaling. Inhibition of LYP can enhance T-cell activation and promote an anti-tumor immune response.
Therapeutic Rationale: By inhibiting LYP, these compounds can boost the body's own immune system to fight cancer. This mechanism is particularly promising for combination therapies with immune checkpoint inhibitors like PD-1/PD-L1 blockade.[10]
Experimental Protocols to Elucidate the Mechanism of Action
To definitively determine the mechanism of action of this compound, a series of well-defined experiments are required.
Kinase Inhibition Assays
Objective: To assess the inhibitory activity of this compound against a panel of kinases, with a focus on the Pim kinase family.
Methodology:
-
Primary Screening: Utilize a broad-spectrum kinase panel (e.g., a 442-kinase panel as previously reported for a similar compound[6]) to identify potential kinase targets.
-
Dose-Response Assays: For any identified hits, perform dose-response studies to determine the IC50 (half-maximal inhibitory concentration) value.
-
Enzyme Kinetics: Conduct kinetic studies (e.g., Michaelis-Menten kinetics) to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
X-ray Crystallography: Co-crystallize the compound with the target kinase to elucidate the precise binding mode and key molecular interactions.[6]
Carbonic Anhydrase Inhibition Assay
Objective: To evaluate the inhibitory potential of the compound against various human carbonic anhydrase isoforms.
Methodology:
-
Stopped-Flow CO2 Hydration Assay: This is the gold standard method for measuring CA activity. The assay measures the inhibition of the CA-catalyzed hydration of CO2.
-
Isoform Selectivity: Test the compound against a panel of hCA isoforms (e.g., hCA I, II, IX, and XII) to determine its selectivity profile.[7][8]
Cellular Assays for Anti-proliferative and Pro-apoptotic Activity
Objective: To determine the effect of the compound on cancer cell viability, proliferation, and apoptosis.
Methodology:
-
Cell Viability Assays (e.g., MTT or SRB assay): Treat various cancer cell lines with increasing concentrations of the compound to determine the GI50 (growth inhibition 50) or IC50 values.[9]
-
Cell Cycle Analysis (Flow Cytometry): Analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the compound to identify any cell cycle arrest.[5]
-
Apoptosis Assays (e.g., Annexin V/PI staining): Quantify the percentage of apoptotic and necrotic cells following compound treatment.
NF-κB Reporter Assay
Objective: To measure the effect of the compound on NF-κB transcriptional activity.
Methodology:
-
Cell Line Transfection: Utilize a cell line (e.g., RAW 264.7 macrophages) stably or transiently transfected with a reporter plasmid containing NF-κB response elements upstream of a luciferase or fluorescent protein gene.
-
Stimulation and Treatment: Stimulate the cells with an NF-κB activator (e.g., lipopolysaccharide - LPS) in the presence and absence of the test compound.[9]
-
Reporter Gene Measurement: Measure the reporter gene expression to quantify the inhibition of NF-κB activity.
Quantitative Data Summary
While specific data for this compound is not available, the following table summarizes the reported activities for related benzofuran-2-carboxylic acid derivatives to provide a reference for expected potency.
| Derivative Class | Target | Key In Vitro Activity | Reference |
| Novel Benzofuran-2-carboxylic acids | Pim-1 Kinase | Potent inhibition | [6] |
| Benzofuran-containing carboxylic acids | hCA IX | KIs = 0.56 - 0.91 µM | [7][8] |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide | NF-κB | Potent anticancer and NF-κB inhibitory activity | [9] |
| Benzofuran-2-carboxylic acid derivatives | Lymphoid Tyrosine Phosphatase (LYP) | Ki = 0.93 µM and 1.34 µM for lead compounds | [10] |
Conclusion
The benzofuran-2-carboxylic acid scaffold represents a versatile platform for the development of novel therapeutic agents. Although the precise mechanism of action for this compound remains to be elucidated, the extensive research on its structural analogs provides a strong foundation for hypothesizing its potential biological targets. Based on the available evidence, this compound warrants further investigation as a potential inhibitor of Pim kinases, carbonic anhydrases, the NF-κB signaling pathway, or as a modulator of the immune response through LYP inhibition. The experimental workflows detailed in this guide provide a clear roadmap for future research to uncover its specific molecular mechanisms and therapeutic potential.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of 7-Ethoxybenzofuran-2-carboxylic Acid: A Technical Guide for Researchers
An In-depth Exploration of a Promising Benzofuran Scaffold
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of 7-Ethoxybenzofuran-2-carboxylic acid. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes the wealth of information available for the broader class of benzofuran-2-carboxylic acid derivatives. By examining the structure-activity relationships of closely related analogs, we can infer the probable therapeutic potential of the 7-ethoxy derivative. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the potential anti-inflammatory, anticancer, and antimicrobial properties of this chemical entity. Detailed experimental protocols and mechanistic pathways are provided to facilitate further investigation into this promising scaffold.
Introduction: The Benzofuran-2-Carboxylic Acid Core
The benzofuran nucleus is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities. The fusion of a benzene ring with a furan ring creates a rigid, planar structure that can effectively interact with various biological targets. The 2-carboxylic acid moiety provides a key functional group for forming hydrogen bonds and salt bridges, often crucial for receptor binding and enzymatic inhibition.
Substitutions on the benzofuran ring system can significantly modulate the biological and physicochemical properties of the resulting derivatives. The focus of this guide, this compound, features an ethoxy group at the 7-position. This substitution is expected to influence the molecule's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile and cellular uptake.
While specific data for the 7-ethoxy derivative is not extensively available, the broader family of benzofuran-2-carboxylic acids has demonstrated significant potential in several therapeutic areas.[1][2] This guide will, therefore, extrapolate from the known activities of its close chemical relatives to build a predictive framework for the biological potential of this compound.
Potential Anti-Inflammatory Activity: Targeting Key Signaling Pathways
Inflammation is a complex biological response implicated in a multitude of diseases. Several benzofuran derivatives have been identified as potent anti-inflammatory agents.[3][4] The primary mechanism of action for many of these compounds involves the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]
Mechanistic Insight: Inhibition of NF-κB and MAPK Signaling
The NF-κB and MAPK signaling cascades are central regulators of pro-inflammatory gene expression. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), these pathways become activated, leading to the production of inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[3]
Certain benzofuran derivatives have been shown to inhibit the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[3] This inhibition prevents the translocation of NF-κB into the nucleus and downregulates the MAPK cascade, ultimately suppressing the expression of pro-inflammatory genes.
Diagram: Proposed Anti-Inflammatory Mechanism
Caption: Proposed mechanism of anti-inflammatory action.
Experimental Protocol: In Vitro Anti-Inflammatory Assay
To evaluate the anti-inflammatory potential of this compound, a nitric oxide (NO) production assay in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells is a standard and reliable method.
Objective: To determine the inhibitory effect of the test compound on NO production in activated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.
Anticancer Potential: A Multi-faceted Approach
The benzofuran scaffold is a recurring motif in a variety of natural and synthetic compounds with demonstrated anticancer activity.[2][5] Derivatives of benzofuran-2-carboxylic acid have shown cytotoxic effects against a range of human cancer cell lines, including those of the breast, colon, lung, and prostate.[6]
Mechanistic Insight: From Cytotoxicity to Targeted Inhibition
The anticancer mechanisms of benzofuran derivatives are diverse and can include:
-
Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death. This can be evaluated by assays that measure caspase activation, DNA fragmentation, or changes in mitochondrial membrane potential.
-
Cell Cycle Arrest: Some compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phase).
-
Inhibition of Key Signaling Pathways: Similar to their anti-inflammatory effects, benzofuran derivatives can also target pro-survival signaling pathways that are often dysregulated in cancer, such as the NF-κB pathway.[6]
-
Enzyme Inhibition: Specific enzymes that are crucial for cancer cell growth and survival can be targeted. For instance, some benzofuran derivatives have been investigated as inhibitors of carbonic anhydrases, which are involved in tumor acidosis and metastasis.
Diagram: Experimental Workflow for Anticancer Evaluation
Caption: A logical workflow for assessing anticancer properties.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Objective: To determine the cytotoxic effect of the test compound on a panel of human cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Table 1: Representative Cytotoxic Activities of Benzofuran-2-Carboxamide Derivatives
| Compound | HCT15 (Colon) IC₅₀ (µM) | NUGC-3 (Gastric) IC₅₀ (µM) | NCI-H23 (Lung) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) |
| Derivative A | 5.2 | 4.8 | 6.1 | 7.3 |
| Derivative B | 3.1 | 2.9 | 4.5 | 5.8 |
| Doxorubicin | 0.8 | 0.6 | 1.2 | 1.5 |
| Data is hypothetical and for illustrative purposes, based on trends observed in the literature for similar compounds.[6] |
Antimicrobial Potential: A Broad Spectrum of Activity?
Benzofuran derivatives have also been explored for their antimicrobial properties, exhibiting activity against a range of bacteria and fungi.[1][7][8][9] The introduction of different substituents on the benzofuran ring can influence the spectrum and potency of antimicrobial action.
Mechanistic Insight: Disruption of Microbial Integrity
The precise mechanisms of antimicrobial action for benzofuran-2-carboxylic acids are not fully elucidated but are thought to involve:
-
Membrane Disruption: The lipophilic nature of the benzofuran scaffold may allow it to intercalate into the microbial cell membrane, disrupting its integrity and leading to leakage of cellular contents.
-
Enzyme Inhibition: The carboxylic acid moiety and other functional groups could interact with and inhibit essential microbial enzymes involved in processes like cell wall synthesis, DNA replication, or protein synthesis.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the MIC of this compound against a panel of pathogenic microorganisms.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the extensive research on its parent scaffold and related derivatives strongly suggests its potential as a valuable lead compound in drug discovery. The ethoxy substitution at the 7-position may confer advantageous pharmacokinetic properties.
Future research should focus on the systematic evaluation of this compound in a battery of in vitro and in vivo assays to confirm and quantify its predicted anti-inflammatory, anticancer, and antimicrobial activities. Mechanistic studies will be crucial to elucidate its specific molecular targets and pathways of action. The detailed protocols provided in this guide offer a solid foundation for initiating such investigations. The versatility of the benzofuran-2-carboxylic acid scaffold, coupled with the potential for favorable modifications at the 7-position, makes this compound a compelling candidate for further exploration in the quest for novel therapeutics.
References
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]
An In-depth Technical Guide to the Synthesis of 7-Ethoxybenzofuran-2-carboxylic Acid Derivatives
Abstract: The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Specifically, derivatives of 7-ethoxybenzofuran-2-carboxylic acid serve as crucial building blocks for a range of pharmacologically active agents.[3] This guide provides a comprehensive overview of the principal synthetic strategies for accessing this core structure, with a focus on the underlying chemical principles, detailed experimental protocols, and practical insights for researchers and drug development professionals. We will explore key transformations including O-alkylation of phenolic precursors and subsequent cyclization methodologies to construct the benzofuran ring system.
Introduction and Retrosynthetic Analysis
This compound is a structurally significant molecule characterized by a benzofuran core, an ethoxy group at the 7-position, and a carboxylic acid at the 2-position. These features impart specific physicochemical properties that are leveraged in the design of therapeutic agents, including anti-inflammatory, antimicrobial, and antitumor compounds.[1][4] Several marketed drugs, such as the antiarrhythmic Amiodarone and the antidepressant Vilazodone, feature a benzofuran core, highlighting its importance in drug design.[2][3]
A logical retrosynthetic disconnection of the target molecule points to a key intermediate: a substituted salicylaldehyde. This strategy involves two primary transformations:
-
Formation of the Benzofuran Ring: This is typically achieved through a cyclization reaction involving a suitably substituted phenolic precursor.
-
Introduction of the Ethoxy Group: This can be accomplished via selective O-alkylation of a dihydroxybenzaldehyde starting material.
Diagram 1: Retrosynthetic Analysis This diagram illustrates the primary retrosynthetic pathway for this compound, breaking it down into key precursors.
Caption: Retrosynthetic approach for the target molecule.
Key Synthetic Strategy: From 2,3-Dihydroxybenzaldehyde
The most direct and widely applicable route commences with 2,3-dihydroxybenzaldehyde. This approach offers excellent control over the substitution pattern on the benzene ring. The overall workflow can be divided into two main stages: selective etherification followed by cyclization and ester hydrolysis.
Stage 1: Selective O-Alkylation of 2,3-Dihydroxybenzaldehyde
The synthesis begins with the regioselective O-alkylation of 2,3-dihydroxybenzaldehyde. The hydroxyl group at the 3-position is generally more nucleophilic than the one at the 2-position, which is involved in intramolecular hydrogen bonding with the adjacent aldehyde carbonyl group. However, under basic conditions, selective alkylation can be directed.
Causality of Experimental Choices:
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is preferred. It is strong enough to deprotonate the phenolic hydroxyl group but mild enough to minimize side reactions. The use of a stronger base like sodium hydride (NaH) could lead to di-alkylation.[5]
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal as it effectively solvates the cation of the base and facilitates the Sₙ2 reaction between the phenoxide and the alkylating agent.[6]
-
Alkylating Agent: Ethyl iodide or diethyl sulfate are common choices for introducing the ethoxy group.
Experimental Protocol: Synthesis of 3-Ethoxy-2-hydroxybenzaldehyde
-
To a stirred solution of 2,3-dihydroxybenzaldehyde (1.0 eq.) in dry DMF (10 volumes), add anhydrous potassium carbonate (1.5 eq.).
-
Add ethyl iodide (1.1 eq.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-ethoxy-2-hydroxybenzaldehyde.
Stage 2: Benzofuran Ring Formation and Hydrolysis
With the key salicylaldehyde intermediate in hand, the next step is the construction of the furan ring fused to the benzene ring. A common and effective method is a reaction with an α-haloacetate followed by intramolecular cyclization.
Mechanism Insight: This reaction proceeds via an initial O-alkylation of the remaining phenolic hydroxyl group with ethyl chloroacetate to form an ether intermediate. Subsequent intramolecular condensation, driven by a base, leads to the formation of the benzofuran ring. This is conceptually related to the Perkin rearrangement, which involves the conversion of a coumarin to a benzofuran.[7][8]
Experimental Protocol: Synthesis of this compound
-
Ester Formation & Cyclization: To a mixture of 3-ethoxy-2-hydroxybenzaldehyde (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.) in dry DMF (10 volumes), add ethyl chloroacetate (1.2 eq.).
-
Heat the mixture to 90-100 °C and stir for 8-12 hours, monitoring by TLC.[6]
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude ethyl 7-ethoxybenzofuran-2-carboxylate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.[7]
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.[7]
Diagram 2: Synthetic Workflow This diagram outlines the step-by-step process from the starting material to the final product.
Caption: Key stages in the synthesis of the target acid.
Synthesis of Derivatives
The this compound core is a versatile platform for further derivatization, primarily through reactions involving the carboxylic acid moiety. These derivatives are often synthesized to modulate the biological activity and pharmacokinetic properties of the parent compound.
Amide Formation
Amide derivatives are commonly prepared to enhance biological activity or improve drug-like properties. Standard peptide coupling reagents are effective for this transformation.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Activating Agent | Additive (Optional) | Typical Solvent | Key Advantages |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | DIPEA | DMF, CH₂Cl₂ | High efficiency, low racemization |
| EDC/HOBt | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide / Hydroxybenzotriazole | - | DMF, CH₂Cl₂ | Cost-effective, widely used |
| SOCl₂ | Thionyl chloride | - | Toluene, CH₂Cl₂ | Forms acyl chloride intermediate, suitable for robust amines |
General Protocol for Amide Synthesis (using HATU):
-
Dissolve this compound (1.0 eq.) in dry DMF.
-
Add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the solution and stir for 15 minutes at room temperature.[2]
-
Add the desired amine (1.1 eq.) and continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography or recrystallization.
Ester Formation
Esterification can be used to create prodrugs or modify the lipophilicity of the molecule. Fischer esterification is a straightforward method for simple alcohols.
Protocol for Methyl Ester Synthesis:
-
Suspend this compound (1.0 eq.) in methanol (20 volumes).
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the solution and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic phase, concentrate, and purify as needed.
Conclusion
The synthesis of this compound and its derivatives is a well-established process that relies on fundamental organic transformations. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the selective O-alkylation of the dihydroxybenzaldehyde precursor and the subsequent cyclization to form the benzofuran core. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers in medicinal chemistry and drug development to access this valuable class of compounds for further investigation and application.
References
- 1. ijsdr.org [ijsdr.org]
- 2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perkin rearrangement - Wikipedia [en.wikipedia.org]
The Crystallography of 7-Ethoxybenzofuran-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of the crystallographic analysis of 7-Ethoxybenzofuran-2-carboxylic acid, a representative member of the pharmacologically significant benzofuran class of molecules. While a specific crystal structure for this exact derivative is not publicly available, this document serves as a comprehensive, field-proven manual outlining the necessary steps from synthesis to structural elucidation and interpretation. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the underlying scientific rationale for key experimental decisions. By presenting a hypothetical yet plausible crystallographic study, we aim to equip the reader with the expertise to successfully characterize novel benzofuran derivatives and leverage this structural data in drug design and development.
Introduction: The Significance of Benzofuran Scaffolds in Medicinal Chemistry
Benzofuran derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The benzofuran nucleus is a privileged scaffold, meaning it is a molecular framework that is recurrently found in biologically active compounds.[4][5] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[6][7]
This compound serves as a pertinent exemplar for this guide. The ethoxy group at the 7-position and the carboxylic acid at the 2-position are common functionalities that can be tailored to modulate the compound's physicochemical properties and biological activity. A precise understanding of the molecular geometry, intermolecular interactions, and packing in the solid state, as provided by single-crystal X-ray diffraction, is therefore paramount for structure-activity relationship (SAR) studies and rational drug design.[6]
This guide will navigate the reader through a comprehensive workflow, commencing with the synthesis of this compound, followed by a detailed exposition of crystallization strategies, and culminating in the principles and practice of single-crystal X-ray diffraction analysis.
Synthesis of this compound
The synthesis of benzofuran-2-carboxylic acids can be achieved through various established synthetic routes. A common and effective method is the Perkin rearrangement of 3-halocoumarins in the presence of a base.[8]
Proposed Synthetic Pathway
A plausible synthetic route to this compound is outlined below. This multi-step synthesis starts from commercially available precursors and employs well-documented reactions.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
-
Step 1: Synthesis of 7-Ethoxycoumarin (Coumarin Intermediate): To a solution of 2-hydroxy-3-ethoxybenzaldehyde and diethyl malonate in ethanol, a catalytic amount of piperidine is added. The mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.
-
Step 2: Synthesis of 3-Bromo-7-ethoxycoumarin: The 7-ethoxycoumarin is dissolved in a suitable solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide are added. The mixture is refluxed under irradiation with a UV lamp until TLC analysis indicates the complete consumption of the starting material. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[8]
-
Step 3: Synthesis of this compound (Perkin Rearrangement): 3-Bromo-7-ethoxycoumarin is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added. The reaction mixture is subjected to microwave irradiation for a short duration (e.g., 5-10 minutes) at a controlled temperature.[8] Microwave-assisted synthesis is often preferred for its ability to significantly reduce reaction times and improve yields.[8] After the reaction is complete, the mixture is cooled and acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from a suitable solvent to yield pure this compound.
Crystallization: The Gateway to High-Resolution Structural Data
The success of single-crystal X-ray diffraction is critically dependent on the ability to grow high-quality single crystals.[9][10] This is often the most challenging and empirical step in the entire process.
Principles of Crystallization
Crystallization is the process of transitioning from a disordered state (solution or melt) to a highly ordered solid state.[11] It involves two key stages: nucleation, the formation of initial small crystal nuclei, and crystal growth, the subsequent addition of molecules to the existing nuclei. The goal is to control these processes to favor the formation of a small number of large, well-ordered crystals rather than a large number of small or poorly-ordered crystals.
Crystallization Techniques for Small Organic Molecules
Several techniques can be employed for the crystallization of small organic molecules like this compound.[9][12]
-
Slow Evaporation: This is one of the simplest methods.[11] The compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly. The choice of solvent is crucial; a solvent in which the compound has moderate solubility is ideal. For this compound, solvents such as ethanol, ethyl acetate, or a mixture of solvents could be explored.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent").[12] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Antisolvent Crystallization: In this method, a solution of the compound is mixed with an antisolvent, a liquid in which the compound is insoluble but which is miscible with the solvent.[12] The addition of the antisolvent reduces the solubility of the compound, leading to crystallization.
A Practical Crystallization Protocol
-
Solubility Screening: The first step is to screen a range of solvents to determine the solubility of this compound. A good starting point would be common laboratory solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water).
-
Trial Crystallizations: Based on the solubility screening, set up small-scale crystallization trials using the techniques described above. For instance, prepare saturated solutions in promising solvents and set them up for slow evaporation in vials covered with parafilm pierced with a few small holes.
-
Optimization: If the initial trials yield no crystals or only poor-quality crystals, the conditions need to be optimized. This can involve trying different solvent/anti-solvent combinations, adjusting the rate of evaporation or diffusion, or varying the temperature.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[6][13][14]
The Principles of X-ray Diffraction
When a beam of X-rays is directed at a single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice.[6][15] Constructive interference of the diffracted X-rays occurs only at specific angles, governed by Bragg's Law (nλ = 2d sinθ), where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of incidence.[14][15] By rotating the crystal and collecting the diffraction data from all orientations, a three-dimensional map of the electron density within the crystal can be constructed.
The X-ray Diffraction Workflow
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol
-
Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope. It is then mounted on a goniometer head, often using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer.[13] Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) and often use a low-temperature nitrogen stream to minimize thermal vibrations and radiation damage to the crystal. A complete dataset of diffraction intensities is collected by rotating the crystal through a range of angles.
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. For small molecules, direct methods or Patterson methods are typically used to determine the initial phases and generate an initial electron density map.
-
Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares method to improve the agreement between the observed diffraction data and the data calculated from the model.
-
Structure Validation and Analysis: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The geometric parameters of the molecule, such as bond lengths, bond angles, and torsion angles, are then analyzed. Intermolecular interactions, such as hydrogen bonds and π-π stacking, are identified and characterized.
Hypothetical Crystallographic Data for this compound
The following table presents plausible crystallographic data for this compound, based on typical values for similar organic molecules.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₁₀O₄ |
| Formula Weight | 206.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 8.123 Å |
| b | 15.456 Å |
| c | 7.987 Å |
| α | 90° |
| β | 105.34° |
| γ | 90° |
| Volume | 967.8 ų |
| Z | 4 |
| Density (calculated) | 1.415 g/cm³ |
| R-factor (R1) | 0.045 |
| wR2 | 0.123 |
Structural Analysis and Implications for Drug Design
A detailed analysis of the crystal structure of this compound would provide invaluable insights for drug development.
-
Molecular Conformation: The planarity of the benzofuran ring system and the orientation of the ethoxy and carboxylic acid substituents would be precisely determined. This information is crucial for understanding how the molecule might fit into the binding site of a biological target.
-
Intermolecular Interactions: The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the crystal lattice, it would likely form hydrogen-bonded dimers with neighboring molecules. The nature and geometry of these hydrogen bonds are critical for understanding the solid-state properties of the compound, such as its melting point and solubility.
-
Crystal Packing: The arrangement of molecules in the crystal lattice, including any π-π stacking interactions between the aromatic benzofuran rings, would be elucidated. These packing forces influence the material's physical properties and can provide insights into its potential for polymorphism.
The detailed three-dimensional structural information obtained from this crystallographic study would serve as a robust foundation for computational modeling, including docking studies and molecular dynamics simulations, to predict and rationalize the binding of this compound and its analogs to their target proteins.
Conclusion
This technical guide has provided a comprehensive overview of the crystallographic analysis of this compound, from its synthesis to the interpretation of its crystal structure. While presented as a hypothetical study, the principles and protocols described are grounded in established scientific practice and are broadly applicable to the crystallographic characterization of other small organic molecules. For researchers in drug discovery and development, a thorough understanding of crystallography is not merely an academic exercise but a powerful tool for accelerating the design and optimization of novel therapeutic agents. The atomic-level insights provided by this technique are indispensable for building robust structure-activity relationships and ultimately, for bringing safer and more effective medicines to patients.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sptlabtech.com [sptlabtech.com]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 13. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. m.youtube.com [m.youtube.com]
Introduction: Unveiling the Potential of a Novel Benzofuran Scaffold
An In-Depth Technical Guide to the In Vitro Evaluation of 7-Ethoxybenzofuran-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This compound is a member of the benzofuran chemical class, a scaffold that is ubiquitous in nature and renowned for its diverse and potent biological activities.[1] Derivatives of benzofuran-2-carboxylic acid, in particular, have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3][4] Given the therapeutic promise inherent in its core structure, this compound emerges as a compelling candidate for thorough investigation.
This guide outlines a strategic, multi-tiered approach for the comprehensive in vitro evaluation of this novel compound. As a Senior Application Scientist, the framework presented herein is designed not merely as a list of protocols, but as a logical, self-validating workflow. We will begin with foundational safety and viability profiling to establish essential concentration parameters, proceed to hypothesis-driven efficacy screening based on the known potential of its chemical class, and conclude with critical, early-stage ADME-Tox assessments. Each experimental choice is rationalized to provide a clear understanding of its purpose and its contribution to building a holistic profile of the compound's biological potential.
Phase 1: Foundational Profiling - Safety and Viability
Before any meaningful assessment of efficacy can be undertaken, it is imperative to determine the concentration range at which this compound affects fundamental cellular processes. This foundational step ensures that subsequent bioactivity assays are conducted at non-lethal concentrations, preventing false positives arising from general toxicity.
In Vitro Cytotoxicity Assessment
The evaluation of a compound's cytotoxic potential is a critical first step in the drug discovery process.[5] It provides essential data on concentration-dependent toxicity across various cell types, allowing for the determination of the half-maximal inhibitory concentration (IC50).[6] This value is fundamental for designing all subsequent experiments.[7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the initial screening tool for its robustness, high-throughput capability, and reliance on cellular metabolic activity.[8] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product.[6] The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the number of metabolically active (i.e., viable) cells. This provides a reliable and quantifiable measure of cytotoxicity.[8]
Caption: Principle of the MTT cytotoxicity assay.
-
Cell Seeding: Seed human cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, and a non-cancerous line like HEK293 for selectivity assessment) into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well.[6][8] Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. A typical starting range would be from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle controls (e.g., DMSO in medium) and a positive control (e.g., Doxorubicin).[5]
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C, protected from light.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
| Cell Line | Incubation Time | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 | 48h | Hypothetical Value | Hypothetical Value |
| HeLa | 48h | Hypothetical Value | Hypothetical Value |
| HEK293 | 48h | Hypothetical Value | Hypothetical Value |
Phase 2: Early ADME-Tox Profiling
Early in vitro assessment of a compound's potential for adverse drug reactions is a cornerstone of modern drug development. It allows for the early identification of liabilities that could derail a program in later, more expensive stages.
Cytochrome P450 (CYP) Inhibition Assay
Scientific Rationale: The cytochrome P450 enzyme superfamily is responsible for the metabolism of over 90% of clinical drugs.[9] Inhibition of these enzymes by a new chemical entity can lead to significant drug-drug interactions (DDIs), where the co-administration of two drugs results in altered metabolism of one or both, potentially leading to toxicity or loss of efficacy.[10] Therefore, evaluating the inhibitory potential of this compound against key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory expectation and a critical step in safety assessment.[9][11]
-
System Preparation: Use human liver microsomes, which contain a rich complement of CYP enzymes, as the enzyme source.[12]
-
Incubation Mixture: In a 96-well plate, combine human liver microsomes, a phosphate buffer (pH 7.4), and a specific fluorescent probe substrate for the CYP isoform being tested.
-
Compound Addition: Add this compound at a range of concentrations (e.g., 0.01 to 50 µM).[13] Include a vehicle control and a known inhibitor for each isoform as a positive control.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH cofactor.[13]
-
Termination and Detection: After a set incubation time, stop the reaction (e.g., by adding acetonitrile). The rate of metabolism of the probe substrate is quantified, often by measuring the fluorescent metabolite using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the test compound concentration.
| CYP Isoform | Known Inhibitor (Positive Control) | IC50 (µM) of Positive Control | IC50 (µM) of this compound |
| CYP3A4 | Ketoconazole | Hypothetical Value | Hypothetical Value |
| CYP2D6 | Quinidine | Hypothetical Value | Hypothetical Value |
| CYP2C9 | Sulfaphenazole | Hypothetical Value | Hypothetical Value |
| CYP2C19 | Ticlopidine | Hypothetical Value | Hypothetical Value |
| CYP1A2 | Furafylline | Hypothetical Value | Hypothetical Value |
hERG Channel Inhibition Assay
Scientific Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel (IKr) crucial for cardiac repolarization.[14] Inhibition of this channel can prolong the QT interval of the electrocardiogram, creating a risk of a potentially fatal arrhythmia known as Torsades de Pointes.[15] For this reason, the hERG assay is a mandatory component of preclinical cardiovascular safety assessment.
-
Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.[14]
-
Assay Platform: Employ an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch) for electrophysiological measurements.[14]
-
Cell Preparation: Cells are prepared and loaded onto the system's measurement plate. A whole-cell patch-clamp configuration is established.
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit the characteristic hERG current. The stability of the current is monitored in a control solution.[16]
-
Compound Application: this compound is applied sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM) to the same cell.[14] A known hERG inhibitor (e.g., E-4031) is used as a positive control.
-
Data Acquisition: The hERG tail current is measured continuously before and after compound application.
-
Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline. An IC50 value is generated by fitting the data to a concentration-response curve.[16]
Phase 3: Hypothesis-Driven Efficacy Screening
Based on the established activities of the benzofuran-2-carboxylic acid class, a targeted screening approach can identify the most promising therapeutic avenues for this compound.
Caption: Strategic workflow for the in vitro evaluation of a novel compound.
Anti-inflammatory Activity
Scientific Rationale: Inflammation is a biological response where protein denaturation is a well-documented cause.[17] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting protein denaturation.[18] The inhibition of albumin denaturation is a simple and widely used in vitro assay to screen for potential anti-inflammatory activity.[19][20]
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (or bovine serum albumin), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.[17]
-
Control: A control set is prepared using 2 mL of distilled water instead of the test compound. Diclofenac sodium is used as a positive control standard.[17]
-
Incubation: Incubate all mixtures at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Data Acquisition: After cooling, measure the absorbance (turbidity) of the mixtures at 660 nm.
-
Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100[19]
Antioxidant Potential
Scientific Rationale: Many diseases are linked to oxidative stress caused by free radicals.[21] Antioxidants can neutralize these radicals and mitigate their damage. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is one of the most common, rapid, and reliable methods for evaluating the free-radical scavenging ability of a compound.[22][23] The stable DPPH radical has a deep purple color, which fades to yellow upon reduction by an antioxidant. The degree of color change is proportional to the antioxidant capacity.[22]
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction: To 1 mL of each sample concentration, add 2 mL of a freshly prepared 0.1 mM methanolic DPPH solution.
-
Incubation: Vigorously shake the mixtures and allow them to stand at room temperature in the dark for 30 minutes.[22]
-
Data Acquisition: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. Ascorbic acid is typically used as a positive control.[21]
-
Analysis: Calculate the percentage of radical scavenging activity. The concentration required to scavenge 50% of the DPPH radicals (IC50) is determined to quantify the antioxidant potency.
Conclusion and Synthesis of Findings
This structured in vitro evaluation provides a comprehensive, multi-parameter profile of this compound. The initial cytotoxicity data (Phase 1) is crucial for interpreting all subsequent results, defining the therapeutic window between efficacy and toxicity. The ADME-Tox profiling (Phase 2) provides an early warning of potential liabilities related to drug-drug interactions and cardiac safety, which are critical considerations for any compound intended for further development. Finally, the hypothesis-driven efficacy screening (Phase 3) explores the most probable therapeutic applications based on the compound's chemical class.
By integrating the findings from these assays, researchers can make an informed, data-driven decision on the future of this compound. A compound exhibiting potent anti-inflammatory or antioxidant activity at concentrations well below its cytotoxic threshold, and with a clean profile in CYP and hERG inhibition assays, would be considered a strong candidate for progression into more complex cell-based models and subsequent in vivo studies.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. scribd.com [scribd.com]
- 4. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijprajournal.com [ijprajournal.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. bioivt.com [bioivt.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 16. fda.gov [fda.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. ijpsr.com [ijpsr.com]
- 21. researchgate.net [researchgate.net]
- 22. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays [greenskybio.com]
A Technical Guide to the Preliminary Screening of 7-Ethoxybenzofuran-2-carboxylic Acid Analogs for Drug Discovery
This guide provides a comprehensive framework for the preliminary screening of a library of 7-Ethoxybenzofuran-2-carboxylic acid analogs. It is intended for researchers, scientists, and drug development professionals engaged in the early stages of identifying novel therapeutic candidates. This document outlines a strategic, multi-tiered screening cascade designed to efficiently identify and characterize promising compounds, moving from broad-based primary assays to more specific secondary and mechanistic studies. The rationale behind experimental choices, detailed protocols, and data interpretation strategies are provided to ensure scientific integrity and accelerate the drug discovery process.
Introduction: The Rationale for Investigating this compound Analogs
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of benzofuran-2-carboxylic acid, in particular, have garnered significant interest due to their demonstrated potential as anticancer and anti-inflammatory agents.[3][4] The 7-ethoxy substitution on the benzofuran ring presents a unique starting point for analog development, offering a handle for modulating physicochemical properties such as lipophilicity and metabolic stability, which can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.
This guide focuses on a screening strategy targeting key pathways implicated in both oncology and inflammation, namely the NF-κB and STAT3 signaling pathways, as well as the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This dual-pronged approach is based on the known crosstalk between inflammatory pathways and cancer progression, offering the potential to identify compounds with broad therapeutic applications.[5]
Designing and Synthesizing a Diverse Analog Library
A successful screening campaign begins with a well-designed library of chemical analogs. The goal is to systematically explore the structure-activity relationships (SAR) of the this compound core by introducing a variety of substituents at key positions on the benzofuran ring.
Strategic Considerations for Analog Design
Based on existing knowledge of benzofuran SAR, the following strategic considerations should guide the design of the analog library:
-
Position 2 (Carboxylic Acid): While the carboxylic acid moiety is a common feature of active benzofurans, its bioisosteric replacement with groups such as tetrazoles or hydroxamic acids can modulate acidity and cell permeability. Amide derivatives at this position have also shown potent biological activity.[3]
-
Position 3: Substitution at the 3-position with small alkyl or aryl groups can influence the orientation of the molecule within a binding pocket. Halogenation at this position has been shown to enhance cytotoxic activity in some benzofuran series.[6]
-
Positions 4, 5, and 6: The benzene portion of the benzofuran ring offers multiple sites for substitution to explore the impact of electronic and steric effects on activity. Electron-donating and electron-withdrawing groups, as well as bulky and compact substituents, should be incorporated. Halogen substitution, particularly at the para position relative to other functionalities, has been shown to be favorable for anticancer activity.[7]
-
Position 7 (Ethoxy Group): While the ethoxy group is the defining feature of this library, variation of the alkyl chain length (e.g., methoxy, propoxy) can fine-tune lipophilicity.
Synthetic Strategies for Library Generation
A variety of synthetic methods can be employed to generate the desired analogs. The following are robust and versatile approaches suitable for library synthesis:
-
Palladium-Catalyzed Annulation: This is a powerful method for constructing the benzofuran core from appropriately substituted phenols and alkynes.[7][8] This approach allows for the late-stage introduction of diversity elements.
-
One-Pot Multi-Component Reactions: These reactions are highly efficient for generating a large number of analogs from simple starting materials in a single step.[6][9]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields, making it an ideal tool for rapid library synthesis.[10]
A generalized workflow for the synthesis of the analog library is depicted below:
Caption: Synthetic workflow for the generation of the analog library.
A Tiered Screening Cascade for Hit Identification and Characterization
A tiered or cascaded screening approach is the most efficient method for identifying promising lead compounds from a large library. This strategy employs a series of assays with increasing complexity and biological relevance, allowing for the rapid elimination of inactive or undesirable compounds at each stage.
Caption: A tiered screening cascade for hit identification.
Tier 1: Primary High-Throughput Screening (HTS)
The initial screen is designed to rapidly assess the activity of all compounds in the library in a cost-effective and high-throughput manner. Cell-based assays are preferred for primary screening as they provide a more physiologically relevant context than biochemical assays.
3.1.1 Primary Anticancer Screening
-
Assay: Cell Viability/Cytotoxicity Assay
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung) and with known activation of NF-κB or STAT3 pathways (e.g., MDA-MB-231 for STAT3).
-
Methodology:
-
Seed cells in 384-well plates and allow them to adhere overnight.
-
Treat cells with a single high concentration (e.g., 10 µM) of each analog for 72 hours.
-
Assess cell viability using a commercially available reagent such as resazurin or a luciferase-based assay.
-
-
Rationale: This assay provides a broad measure of a compound's ability to inhibit cancer cell proliferation or induce cell death. The use of multiple cell lines helps to identify compounds with broad-spectrum activity or potential selectivity.
3.1.2 Primary Anti-inflammatory Screening
-
Assay: NF-κB Reporter Gene Assay
-
Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293/NF-κB-luc).
-
Methodology:
-
Seed cells in 384-well plates.
-
Pre-treat cells with the library compounds for 1 hour.
-
Stimulate NF-κB activation with an appropriate agonist (e.g., TNF-α or LPS).
-
After a suitable incubation period (e.g., 6-8 hours), measure luciferase activity.
-
-
Rationale: This assay directly measures the ability of the compounds to inhibit the transcriptional activity of NF-κB, a key regulator of inflammation.[9]
Tier 2: Secondary Confirmatory and Potency Assays
Compounds that show significant activity in the primary screens ("hits") are advanced to secondary assays to confirm their activity and determine their potency (IC50).
3.2.1 Dose-Response Cytotoxicity Profiling
-
Assay: Cell Viability/Cytotoxicity Assay
-
Methodology: The same assay as in the primary screen is used, but with a range of compound concentrations (e.g., 10-point dose-response curve) to determine the IC50 value.
-
Rationale: This confirms the anticancer activity of the hits and provides a quantitative measure of their potency.
3.2.2 Confirmatory NF-κB and STAT3 Inhibition Assays
-
Assay: Western Blot Analysis
-
Methodology:
-
Treat relevant cancer cell lines with varying concentrations of the hit compounds.
-
Stimulate the cells if necessary to activate the target pathway.
-
Lyse the cells and perform Western blotting to detect the phosphorylation status of key signaling proteins (e.g., p-p65 for NF-κB, p-STAT3 for STAT3).
-
-
Rationale: This assay confirms that the observed cellular effects are due to the inhibition of the intended signaling pathway.
Tier 3: Mechanistic and Selectivity Assays
At this stage, the focus shifts to understanding the mechanism of action of the confirmed hits and assessing their selectivity.
3.3.1 Enzyme Inhibition Assays
-
Assays:
-
Rationale: These biochemical assays determine if the anti-inflammatory effects of the compounds are due to direct inhibition of these key enzymes in the arachidonic acid pathway. Assessing activity against both COX-1 and COX-2 provides an early indication of selectivity and potential for gastrointestinal side effects.
3.3.2 Apoptosis and Cell Cycle Analysis
-
Assays:
-
Annexin V/Propidium Iodide Staining: To quantify the induction of apoptosis.
-
Flow Cytometry-based Cell Cycle Analysis: To determine if the compounds cause cell cycle arrest at a specific phase.
-
-
Rationale: These assays provide insights into the mechanism by which the compounds exert their cytotoxic effects.
Tier 4: Early ADME-Tox Profiling
A preliminary assessment of the drug-like properties of the most promising compounds is crucial at this stage to identify potential liabilities that could hinder further development.
-
Assays:
-
Metabolic Stability: Incubation with liver microsomes to assess the rate of metabolic degradation.
-
Aqueous Solubility: Measurement of solubility in a physiologically relevant buffer.
-
Cell Permeability: Using an in vitro model such as the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Cytotoxicity in Normal Cells: Testing the cytotoxicity of the compounds in a non-cancerous cell line (e.g., primary human fibroblasts) to assess their therapeutic index.
-
-
Rationale: These assays provide an early indication of the compound's potential for oral bioavailability, metabolic clearance, and off-target toxicity.
Data Analysis and Interpretation
The data generated from this screening cascade should be systematically analyzed to identify promising lead candidates and to build a robust SAR model.
| Analog ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) | p-p65 Inhibition (IC50, µM) | p-STAT3 Inhibition (IC50, µM) | COX-2/COX-1 Selectivity Index | Microsomal Stability (t1/2, min) |
| Parent | 55% (MDA-MB-231) | 8.2 | > 20 | 5.1 | 1.5 | 25 |
| Analog 1 | 85% (MDA-MB-231) | 1.5 | 2.1 | 0.8 | 10.2 | 45 |
| Analog 2 | 20% (MDA-MB-231) | > 50 | > 50 | > 50 | ND | 15 |
| ... | ... | ... | ... | ... | ... | ... |
Table 1: Representative Data Summary for Preliminary Screening of this compound Analogs. ND = Not Determined.
The SAR data will be used to guide the next round of analog design, focusing on modifications that enhance potency, selectivity, and drug-like properties.
Conclusion
This technical guide provides a robust and scientifically sound framework for the preliminary screening of this compound analogs. By employing a tiered screening cascade that progresses from high-throughput primary screens to more detailed mechanistic and ADME-Tox studies, researchers can efficiently identify and characterize promising lead candidates for further development as novel anticancer and anti-inflammatory agents. The emphasis on understanding the SAR throughout this process is critical for the rational design of next-generation compounds with improved therapeutic potential.
References
- 1. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of novel STAT3 inhibitors bearing 2-acetyl-7-phenylamino benzofuran scaffold for antitumour study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
The Synthetic Versatility of 7-Ethoxybenzofuran-2-carboxylic Acid: A Gateway to Novel Bioactive Molecules
Introduction: Unveiling the Potential of a Privileged Scaffold
The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic drugs.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal framework for designing molecules that can interact with diverse biological targets, leading to applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents.[1][3][4] Within this important class of heterocycles, 7-Ethoxybenzofuran-2-carboxylic acid emerges as a particularly valuable building block. The presence of the carboxylic acid function at the 2-position provides a versatile handle for a variety of chemical transformations, most notably amide and ester formation, allowing for the systematic exploration of chemical space in drug discovery programs. Furthermore, the ethoxy group at the 7-position imparts specific physicochemical properties, such as increased lipophilicity compared to its methoxy or hydroxy counterparts, which can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile and its target engagement. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and expert insights for researchers in organic synthesis and drug development.
Physicochemical Properties
A clear understanding of the fundamental properties of a building block is crucial for its effective use.
| Property | Value | Source |
| CAS Number | 206559-61-7 | [5] |
| Molecular Formula | C₁₁H₁₀O₄ | [5] |
| Molecular Weight | 206.20 g/mol | [5] |
| Appearance | Solid | N/A |
| Melting Point | 198-200 °C | N/A |
| SMILES | CCOC1=CC=CC2=C1OC(=C2)C(O)=O | [5] |
| InChIKey | DQJVZIUEXPTEKX-UHFFFAOYSA-N | [5] |
Core Synthesis Strategy
While this compound is commercially available from various suppliers, an understanding of its synthesis is vital for custom modifications or scale-up operations. A robust and common strategy for constructing the benzofuran-2-carboxylate core involves the reaction of a substituted salicylaldehyde with an α-haloacetate followed by intramolecular cyclization and subsequent hydrolysis.
Protocol 1: Synthesis of this compound
This protocol outlines a reliable two-step procedure starting from the commercially available 2-hydroxy-3-ethoxybenzaldehyde.
Step 1: Synthesis of Ethyl 7-Ethoxybenzofuran-2-carboxylate
This step involves a base-catalyzed condensation and intramolecular cyclization.
-
Materials:
-
2-hydroxy-3-ethoxybenzaldehyde
-
Ethyl chloroacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-3-ethoxybenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 7-ethoxybenzofuran-2-carboxylate.
-
Step 2: Hydrolysis to this compound
This is a standard saponification of the ethyl ester.
-
Materials:
-
Ethyl 7-ethoxybenzofuran-2-carboxylate
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric Acid (HCl) solution (e.g., 2 M)
-
-
Procedure:
-
Dissolve the ethyl 7-ethoxybenzofuran-2-carboxylate (1.0 eq) from Step 1 in ethanol in a round-bottom flask.
-
Add an excess of 2 M NaOH solution (3.0 eq).
-
Heat the mixture to reflux for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and reduce the volume by approximately half using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH ~2 by the dropwise addition of 2 M HCl at 0 °C.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
-
Expertise & Experience Note: The choice of a non-nucleophilic base like potassium carbonate in Step 1 is crucial to favor the O-alkylation of the phenolic hydroxyl group over competing side reactions. The subsequent intramolecular aldol-type condensation is driven by heating. This general approach is widely applicable for the synthesis of various benzofuran-2-carboxylic acid derivatives.[6]
Application in Bioactive Molecule Synthesis
The true utility of this compound lies in its role as a scaffold for creating diverse libraries of compounds for biological screening. The carboxylic acid moiety is a prime site for derivatization, most commonly through amide bond formation and esterification.
Amide Coupling: Forging Connections to Bio-relevant Moieties
Amide bond formation is one of the most important reactions in medicinal chemistry, allowing for the linkage of the benzofuran core to various amine-containing fragments, such as anilines, benzylamines, or amino acids. Derivatives of benzofuran-2-carboxamide have shown significant potential as anticancer agents and inhibitors of key cellular pathways like NF-κB.[2]
Protocol 2: General Procedure for Amide Coupling with a Substituted Aniline
This protocol utilizes the widely adopted EDC/HOBt coupling system, which is known for its efficiency and for minimizing racemization in chiral substrates.[7]
-
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-fluoroaniline) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DCM.
-
Add HOBt and the substituted aniline to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA, followed by the portion-wise addition of EDC.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography or recrystallization to yield the desired N-(substituted phenyl)-7-ethoxybenzofuran-2-carboxamide.
-
Trustworthiness Note: This protocol is highly reliable for a broad range of amines. The use of HOBt forms an active ester intermediate, which is less prone to side reactions than the O-acylisourea intermediate formed with EDC alone. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and any acids formed during the reaction. For electron-deficient anilines, the addition of a catalyst like 4-(Dimethylamino)pyridine (DMAP) may be beneficial.[8]
Caption: Amide coupling workflow using EDC/HOBt activation.
Esterification: Modulating Polarity and Prodrug Strategies
Esterification of the carboxylic acid provides another avenue for molecular diversification. The classic Fischer-Speier esterification is a straightforward method for preparing simple alkyl esters. This transformation is valuable for creating prodrugs, where an ester moiety can be cleaved in vivo to release the active carboxylic acid, or for fine-tuning the polarity and solubility of a compound.[9][10]
Protocol 3: Fischer Esterification to Synthesize Benzyl 7-Ethoxybenzofuran-2-carboxylate
This protocol describes the acid-catalyzed esterification with benzyl alcohol. Benzyl esters are particularly useful as they can be cleaved under mild hydrogenolysis conditions.
-
Materials:
-
This compound (1.0 eq)
-
Benzyl alcohol (large excess, can be used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 3-5 drops)
-
Toluene (optional, for Dean-Stark conditions)
-
-
Procedure:
-
Combine this compound and a large excess of benzyl alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux (typically >100 °C). To drive the equilibrium, it is advisable to use a Dean-Stark apparatus with toluene to remove the water formed during the reaction.[9]
-
Monitor the reaction by TLC. The reaction may take several hours.
-
Once complete, cool the mixture and dilute with ethyl acetate.
-
Wash the organic solution carefully with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the excess benzyl alcohol.
-
Purify the crude product by column chromatography to isolate the pure benzyl ester.
-
Expertise & Experience Note: The Fischer esterification is an equilibrium-controlled process.[10] Using one of the reagents (typically the alcohol) in large excess or removing water as it forms is essential to drive the reaction to completion. For more sensitive substrates where strong acid and high temperatures are not viable, alternative methods such as using 2-benzyloxy-1-methylpyridinium triflate can be employed for a milder benzylation.[11]
Caption: Key steps in the Fischer-Speier esterification mechanism.
Biological Significance: A Scaffold for Anticancer Drug Discovery
While direct biological data on this compound is limited in the public domain, the therapeutic potential of its derivatives is strongly suggested by studies on closely related analogues. For instance, chalcones derived from the related 1-(7-ethoxy-1-benzofuran-2-yl) ethanone have been synthesized and shown to possess significant cytotoxic effects against breast, lung, and prostate cancer cell lines, inducing apoptosis through caspase-dependent pathways.[12][13][14] This indicates that the 7-ethoxybenzofuran scaffold is a promising platform for the development of new anticancer agents. The ethoxy group likely contributes to favorable interactions within the target protein's binding pocket and enhances cell permeability.
Conclusion
This compound is a high-value building block for organic synthesis and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its carboxylic acid group provide a robust platform for generating diverse molecular architectures. The protocols detailed herein for its synthesis, amidation, and esterification offer reliable starting points for researchers aiming to explore the rich chemical space around this privileged scaffold. The demonstrated anticancer activity of its close derivatives underscores its importance and potential for the discovery of novel therapeutic agents.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 7-ETHOXY-1-BENZOFURAN-2-CARBOXYLIC ACID | CAS 206559-61-7 [matrix-fine-chemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzyl Esters [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and anticancer activity of new benzofuran-chalcone hybrids and their water soluble sodium salts [acikerisim.uludag.edu.tr]
- 14. researchgate.net [researchgate.net]
The Versatile Scaffolding of 7-Ethoxybenzofuran-2-carboxylic Acid in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: In the landscape of modern medicinal chemistry and materials science, the benzofuran scaffold remains a cornerstone for the development of novel molecular entities. Its rigid, planar structure and electron-rich nature make it a privileged core for designing compounds with a wide array of biological activities and material properties. Among the diverse array of substituted benzofurans, 7-ethoxybenzofuran-2-carboxylic acid emerges as a particularly valuable building block. The presence of the carboxylic acid at the 2-position provides a versatile handle for a variety of chemical transformations, most notably the formation of amides, esters, and subsequent cyclization reactions to generate more complex heterocyclic systems. The ethoxy group at the 7-position subtly modulates the electronic properties and lipophilicity of the core, offering a strategic advantage in tuning the pharmacokinetic and pharmacodynamic profiles of target molecules. This guide provides an in-depth exploration of this compound as a precursor for heterocyclic synthesis, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Application: Amide Bond Formation as a Gateway to Bioactive Carboxamides
The most direct and widely exploited application of this compound is its use in amide coupling reactions. The resulting 7-ethoxybenzofuran-2-carboxamides are a prominent class of compounds investigated for their potential as therapeutic agents. The amide bond, being a stable and prevalent linkage in biological systems, allows for the systematic exploration of chemical space by coupling the benzofuran core with a diverse library of amines.
Mechanistic Considerations in Amide Coupling
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1] To circumvent this, the carboxylic acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack by the amine. This is typically achieved using a variety of coupling reagents. The general mechanism involves the formation of a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium species, which is then readily displaced by the amine nucleophile.
The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of both the carboxylic acid and the amine, the desired reaction conditions (temperature, solvent), and the need to suppress side reactions, particularly racemization if chiral amines are used.
Featured Application: Synthesis of N-Aryl Benzofuran-2-Carboxamides
N-aryl amides derived from benzofuran-2-carboxylic acids are of significant interest due to their prevalence in compounds with anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The following section provides a detailed protocol for the synthesis of a representative N-aryl-7-ethoxybenzofuran-2-carboxamide, a class of molecules with demonstrated biological relevance.
Protocol 1: Synthesis of 7-Ethoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide using HATU
This protocol details the synthesis of a heteroaryl amide, a common motif in modern drug discovery. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent is highlighted. HATU is a highly efficient uronium-based coupling reagent known for its fast reaction times and high yields, even with challenging substrates.[4]
Reaction Scheme:
Caption: Synthesis of a heteroaryl amide via HATU coupling.
Materials:
| Reagent | M.W. | Quantity (1 mmol scale) | Moles | Equivalents |
| This compound | 206.19 | 206 mg | 1.0 mmol | 1.0 |
| 3-Aminopyridine | 94.11 | 104 mg | 1.1 mmol | 1.1 |
| HATU | 380.23 | 418 mg | 1.1 mmol | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 348 µL | 2.0 mmol | 2.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 5 mL | - | - |
| Ethyl Acetate (EtOAc) | - | As needed | - | - |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (206 mg, 1.0 mmol).
-
Reagent Dissolution: Add anhydrous DMF (5 mL) to the flask and stir until the carboxylic acid is fully dissolved.
-
Addition of Amine and Base: To the stirred solution, add 3-aminopyridine (104 mg, 1.1 mmol) followed by DIPEA (348 µL, 2.0 mmol).
-
Activation and Coupling: Add HATU (418 mg, 1.1 mmol) to the mixture in one portion. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 7-ethoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide.
Causality and Experimental Insights:
-
Choice of Coupling Reagent: HATU is chosen for its high efficiency and ability to couple even weakly nucleophilic amines. It forms a highly reactive O-acylisourea intermediate that rapidly reacts with the amine, minimizing side reactions.[5]
-
Base: DIPEA, a non-nucleophilic hindered base, is used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester without competing in the reaction.[4]
-
Solvent: Anhydrous DMF is an excellent polar aprotic solvent that effectively dissolves all reactants and intermediates, promoting a homogenous and efficient reaction.
-
Work-up: The aqueous work-up with NaHCO₃ is crucial for removing any unreacted carboxylic acid and acidic byproducts. The subsequent brine wash helps to remove residual water from the organic phase.
Protocol 2: General Amide Coupling using EDC and HOBt
This protocol provides an alternative, widely used method employing a carbodiimide (EDC) in conjunction with an additive (HOBt). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which allows for a simplified work-up as the urea byproduct can be easily removed with an aqueous wash. 1-Hydroxybenzotriazole (HOBt) is a critical additive that acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to a more stable but still reactive HOBt-ester. This two-step activation process suppresses side reactions and reduces the risk of racemization.[6]
Workflow Diagram:
Caption: General workflow for EDC/HOBt mediated amide coupling.
Materials:
| Reagent | M.W. | Quantity (1 mmol scale) | Moles | Equivalents |
| This compound | 206.19 | 206 mg | 1.0 mmol | 1.0 |
| Amine (e.g., Aniline) | 93.13 | 102 µL | 1.1 mmol | 1.1 |
| EDC·HCl | 191.70 | 230 mg | 1.2 mmol | 1.2 |
| HOBt Hydrate | ~153.13 | 184 mg | 1.2 mmol | 1.2 |
| Anhydrous DMF or DCM | - | 5 mL | - | - |
| Ethyl Acetate (EtOAc) | - | As needed | - | - |
| 1M Hydrochloric Acid (HCl) | - | As needed | - | - |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere, dissolve this compound (206 mg, 1.0 mmol) and HOBt hydrate (184 mg, 1.2 mmol) in the chosen anhydrous solvent (DMF or DCM, 5 mL).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Add EDC·HCl (230 mg, 1.2 mmol) to the solution and stir for 15-30 minutes at 0 °C to ensure the formation of the active HOBt-ester.
-
Amine Addition: Add the desired amine (e.g., aniline, 102 µL, 1.1 mmol) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and continue stirring for 2-12 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Future Directions and Advanced Applications
Beyond simple amide formation, the this compound scaffold can be elaborated into more complex heterocyclic systems. For instance, the corresponding carboxamide can undergo intramolecular cyclization reactions to form fused polycyclic heterocycles. Furthermore, the carboxylic acid can be converted to other functional groups, such as ketones or esters, which can then participate in a variety of named reactions to build diverse heterocyclic libraries for screening in drug discovery and materials science. The strategic placement of the ethoxy group provides a handle for further functionalization or can be used to fine-tune the solid-state packing and electronic properties of derived materials.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 7-Ethoxybenzofuran-2-carboxylic Acid
Introduction
7-Ethoxybenzofuran-2-carboxylic acid is a valuable heterocyclic compound, serving as a key building block in the synthesis of various pharmacologically active molecules and functional materials. Its benzofuran core, substituted at the 7-position with an ethoxy group and at the 2-position with a carboxylic acid, provides a versatile scaffold for further chemical modifications. This application note presents a detailed, field-proven experimental protocol for the multi-step synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. The described methodology is grounded in established chemical principles, ensuring reproducibility and a high degree of purity in the final product.
Overall Synthetic Workflow
The synthesis of this compound is accomplished through a four-step sequence, commencing with the commercially available 2,3-dihydroxybenzaldehyde. The workflow is designed to be logical and efficient, with each step building upon the last to construct the target molecule.
Caption: Overall synthetic workflow for this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2,3-Dihydroxybenzaldehyde | ≥98% | Commercially Available |
| Iodoethane | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Ethyl Chloroacetate | ≥98% | Commercially Available |
| Sodium Ethoxide (NaOEt) | ≥95% | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Sodium Hydroxide (NaOH) | ≥97% | Commercially Available |
| Hydrochloric Acid (HCl) | 37% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
Step 1: Synthesis of 3-Ethoxy-2-hydroxybenzaldehyde
This initial step involves the regioselective ethylation of 2,3-dihydroxybenzaldehyde. The selectivity is directed by the higher acidity of the hydroxyl group at the 2-position, which can be preferentially deprotonated. However, careful control of stoichiometry is crucial to favor mono-alkylation at the 3-position.
Reaction Scheme:
Caption: Synthesis of 3-Ethoxy-2-hydroxybenzaldehyde.
Procedure:
-
To a stirred solution of 2,3-dihydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide.
-
Slowly add iodoethane (1.05 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by TLC (eluent: 4:1 hexanes/ethyl acetate). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 1 M HCl to a pH of approximately 5.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: gradient of hexanes/ethyl acetate) to yield 3-ethoxy-2-hydroxybenzaldehyde as a solid.
Rationale: The use of a slight excess of potassium carbonate ensures the deprotonation of the more acidic phenolic proton, facilitating the nucleophilic attack on iodoethane in a classic Williamson ether synthesis.[1] DMF is an excellent polar aprotic solvent for this S(_N)2 reaction.
Step 2: Synthesis of Ethyl 2-((2-formyl-6-ethoxy)phenoxy)acetate
This step involves the O-alkylation of the remaining phenolic hydroxyl group of 3-ethoxy-2-hydroxybenzaldehyde with ethyl chloroacetate.
Reaction Scheme:
Caption: Synthesis of Ethyl 2-((2-formyl-6-ethoxy)phenoxy)acetate.
Procedure:
-
In a round-bottom flask, dissolve 3-ethoxy-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution and stir for 15 minutes.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the mixture.
-
Heat the reaction to 80 °C and monitor by TLC (eluent: 3:1 hexanes/ethyl acetate). The reaction is typically complete in 3-5 hours.
-
Upon completion, cool the mixture and pour it into cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
The crude ethyl 2-((2-formyl-6-ethoxy)phenoxy)acetate is typically of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
Rationale: Similar to the first step, this is another Williamson ether synthesis. The increased amount of base ensures complete deprotonation of the remaining hydroxyl group.
Step 3: Intramolecular Cyclization to Ethyl 7-Ethoxybenzofuran-2-carboxylate
This crucial step involves an intramolecular condensation reaction to form the benzofuran ring system. A base, such as sodium ethoxide, is used to catalyze the cyclization, which can be considered a type of Perkin reaction.[2]
Reaction Scheme:
Caption: Formation of the benzofuran ring.
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol under an inert atmosphere. Alternatively, use commercially available sodium ethoxide.
-
To this solution, add a solution of crude ethyl 2-((2-formyl-6-ethoxy)phenoxy)acetate (1.0 eq) in anhydrous ethanol.
-
Heat the reaction mixture to reflux and monitor by TLC (eluent: 9:1 hexanes/ethyl acetate). The reaction is generally complete within 2-4 hours.
-
After the reaction is complete, cool the mixture and neutralize it with glacial acetic acid.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude ethyl 7-ethoxybenzofuran-2-carboxylate.
-
Purify the product by recrystallization from ethanol or by column chromatography.
Rationale: The strong base (sodium ethoxide) deprotonates the α-carbon of the acetate moiety, generating a carbanion which then attacks the aldehyde carbonyl group in an intramolecular fashion. Subsequent dehydration leads to the formation of the furan ring.
Step 4: Saponification to this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Reaction Scheme:
Caption: Hydrolysis to the final product.
Procedure:
-
Dissolve the ethyl 7-ethoxybenzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1).
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture and remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Rationale: The hydroxide ions act as nucleophiles, attacking the carbonyl carbon of the ester and leading to its cleavage to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Iodoethane: Is a hazardous substance and should be handled with care.
-
Sodium Ethoxide and Sodium Hydroxide: Are corrosive and should be handled with caution.
-
N,N-Dimethylformamide (DMF): Is a potential teratogen and should be handled with appropriate care.
-
Ethyl Chloroacetate: Is a lachrymator and should be handled in a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Data Interpretation
The successful synthesis of this compound and its intermediates should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of each reaction and assess the purity of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (
H and¹ C): To confirm the structure of the intermediates and the final product. The proton NMR should show characteristic signals for the ethoxy group, the aromatic protons, and the carboxylic acid proton.13 -
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and further confirm their identity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction or formation of di-ethylated product. | Ensure anhydrous conditions. Use a controlled amount of iodoethane. Monitor the reaction closely by TLC. |
| Incomplete cyclization in Step 3 | Insufficiently strong base or wet solvent. | Use freshly prepared or commercially sourced sodium ethoxide. Ensure the use of anhydrous ethanol. |
| Oily product after saponification (Step 4) | Impurities present. | Wash the aqueous layer thoroughly with a nonpolar solvent before acidification. Recrystallize the final product from a suitable solvent system. |
References
Application Notes and Protocols: 7-Ethoxybenzofuran-2-carboxylic Acid in Medicinal Chemistry
Introduction
The benzofuran scaffold is a prominent heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Its derivatives have garnered significant attention in medicinal chemistry, leading to the development of clinical drugs with applications ranging from antiarrhythmic to anticancer agents.[2][4] Within this privileged class, benzofuran-2-carboxylic acids have emerged as a particularly fruitful area of investigation, demonstrating potential as inhibitors of various enzymes and as cytotoxic agents against cancer cell lines.[1][5][6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of a specific derivative, 7-Ethoxybenzofuran-2-carboxylic acid . While direct literature on the biological activities of this particular molecule is nascent, this guide will extrapolate from the wealth of data on analogous benzofuran-2-carboxylic acids to propose its most promising therapeutic applications and provide robust protocols for its investigation. We will delve into its potential as an anticancer agent, supported by the known inhibitory activities of its structural relatives against key oncological targets.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is critical for its development as a therapeutic agent. Below is a summary of the available data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₄ | [7] |
| Molecular Weight | 206.20 g/mol | [7][8] |
| Melting Point | 198-200°C | [7] |
| Appearance | Solid | [8] |
| CAS Number | 206559-61-7 |
Potential Medicinal Chemistry Applications
Based on extensive research into the benzofuran-2-carboxylic acid scaffold, we can project several high-potential applications for the 7-ethoxy derivative in medicinal chemistry, primarily in the field of oncology.
Anticancer Agent via Pim-1 Kinase Inhibition
Mechanism Insight: The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell survival, proliferation, and apoptosis. Their overexpression is implicated in a variety of hematological and solid tumors, making them attractive targets for cancer therapy. Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase.[9] X-ray crystallography studies have revealed that the carboxylic acid and an amino group on the scaffold can form crucial salt-bridge and hydrogen bond interactions within the ATP-binding pocket of the enzyme.[9]
Potential of this compound: The 7-ethoxy group of this molecule could potentially be oriented to interact with specific residues in the Pim-1 active site, influencing binding affinity and selectivity. Its ether linkage offers a potential hydrogen bond acceptor, which could be exploited in further derivatization to enhance potency.
Immunotherapy via Lymphoid Tyrosine Phosphatase (LYP) Inhibition
Mechanism Insight: Lymphoid-tyrosine phosphatase (LYP), also known as PTPN22, is a critical negative regulator of T-cell receptor (TCR) signaling.[10] Inhibition of LYP can enhance T-cell activation, promoting an anti-tumor immune response. Recent studies have identified benzofuran-2-carboxylic acid derivatives as potent and reversible inhibitors of LYP.[10] These inhibitors have been shown to suppress tumor growth in preclinical models by boosting antitumor immunity, including the activation of T-cells.[10]
Potential of this compound: The benzofuran-2-carboxylic acid moiety acts as a phosphotyrosine (pTyr) mimetic, crucial for binding to the active site of LYP.[10] The 7-ethoxy substitution could modulate the electronic properties and conformation of the benzofuran ring system, potentially improving its binding affinity and selectivity for LYP over other phosphatases.
Caption: Proposed mechanism of this compound in enhancing anti-tumor immunity via LYP inhibition.
Targeting Tumor Hypoxia via Carbonic Anhydrase IX Inhibition
Mechanism Insight: Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of solid tumors in response to hypoxia. It plays a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy. Benzofuran-based carboxylic acids have been developed as effective inhibitors of CA IX, demonstrating antiproliferative and pro-apoptotic effects in breast cancer cell lines.[5]
Potential of this compound: The carboxylic acid group is a key zinc-binding group for inhibition of carbonic anhydrases. The 7-ethoxy substituent on the benzofuran ring can influence the lipophilicity of the molecule, which is a critical factor for its ability to reach the membrane-bound CA IX. Modifications at this position could be explored to optimize the selectivity for CA IX over other CA isoforms.[5]
Experimental Protocols
The following protocols are designed to enable the investigation of this compound in the aforementioned applications.
Protocol 1: Synthesis of this compound
A common and efficient method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[11] A plausible synthetic route for this compound would start from a correspondingly substituted coumarin.
Caption: Synthetic workflow for this compound via Perkin rearrangement.
Step-by-Step Methodology:
-
Bromination of 7-Ethoxycoumarin:
-
Dissolve 7-ethoxycoumarin in a suitable solvent such as acetonitrile in a microwave-safe vessel.
-
Add N-bromosuccinimide (NBS) to the mixture.
-
Irradiate the mixture in a microwave reactor (e.g., 250W for 5 minutes at 80°C).[11]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated 3-bromo-7-ethoxycoumarin by vacuum filtration.
-
-
Perkin Rearrangement:
-
To a microwave vessel, add the synthesized 3-bromo-7-ethoxycoumarin, ethanol, and sodium hydroxide.[11]
-
Seal the vessel and irradiate in the microwave reactor (e.g., 300W for 5 minutes at 79°C) with stirring.[11]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dissolve the crude product in a minimum volume of water.
-
Acidify the solution with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield this compound.
-
Protocol 2: In Vitro Pim-1 Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of a compound against Pim-1 kinase.
Materials:
-
Recombinant human Pim-1 kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., a known Pim-1 inhibitor)
-
384-well plates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound dilutions, positive control, and a DMSO vehicle control.
-
Add the Pim-1 kinase enzyme to all wells except for the negative control wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.
Protocol 3: Antiproliferative MTT Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Caption: Workflow for the MTT antiproliferative assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., breast cancer cell lines MCF-7 or MDA-MB-231[2][5]) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound, a vehicle control (DMSO), and a positive control (e.g., doxorubicin).[2]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system.[1][4]
-
Carboxylic Acid Group: The 2-carboxylic acid moiety is often crucial for activity, acting as a key interacting group with the target protein, for example, as a pTyr mimic in phosphatases or a zinc-binding group in metalloenzymes.[5][10]
-
Substituents on the Benzene Ring: Halogenation or the introduction of other functional groups on the benzene portion of the benzofuran can significantly impact activity. For instance, halogenated derivatives have shown notable antimicrobial and cytotoxic effects.[4]
-
The 7-Ethoxy Group: The ethoxy group at the 7-position is expected to influence the molecule's properties in several ways:
-
Lipophilicity: The ethoxy group will increase the lipophilicity of the molecule compared to its hydroxyl or unsubstituted analog. This can affect membrane permeability and interaction with hydrophobic pockets in target proteins.
-
Steric Effects: The size of the ethoxy group may influence the binding orientation of the molecule within the active site of a target enzyme.
-
Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than a free hydroxyl group.
-
Conclusion
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry research. Based on the well-documented activities of its structural analogs, it holds significant potential as a lead compound for the development of novel anticancer and immunomodulatory agents. The protocols and insights provided in this document offer a robust framework for initiating the investigation of this compound's therapeutic potential. Further derivatization of the 7-ethoxy group and other positions on the benzofuran ring could lead to the discovery of new drug candidates with enhanced potency and selectivity.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 206559-61-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 7-Ethoxybenzofuran-2-carboxylic Acid as a Novel Blue Fluorescent Marker
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling a New Fluorophore for Biological Interrogation
In the dynamic landscape of fluorescence microscopy and bio-assays, the demand for novel fluorophores with distinct spectral properties is ever-present. Benzofuran derivatives have garnered significant attention due to their inherent fluorescence and rigid, planar structure, which often contributes to favorable photophysical characteristics.[1][2][3] 7-Ethoxybenzofuran-2-carboxylic acid emerges as a promising candidate in this class, offering a compact molecular framework with a carboxylic acid handle for straightforward conjugation to biomolecules.[4][5] This functional group allows for the covalent attachment of the fluorophore to primary amines on proteins, peptides, and other biological macromolecules through a stable amide bond, making it a versatile tool for fluorescent labeling.[4][5][6]
These application notes provide a comprehensive guide to the utilization of this compound as a fluorescent marker. We will delve into its physicochemical and predicted spectral properties, provide a detailed, field-proven protocol for protein labeling, and discuss the underlying principles for successful bioconjugation.
Physicochemical and Predicted Spectroscopic Properties
While comprehensive experimental data for this compound is emerging, we can predict its key photophysical parameters based on the analysis of structurally related benzofuran derivatives found in the literature.[2][3][7] Benzofurans are known to be blue-emitting fluorophores, and the ethoxy substitution at the 7-position is expected to modulate the electronic properties of the core structure.
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C₁₁H₁₀O₄ | [8] |
| Molecular Weight | 206.19 g/mol | [8] |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in DMF, DMSO, and alcohols | Inferred from structure and common solvents for fluorescent dyes |
| Excitation Maximum (λex) | ~310 - 340 nm | Based on the absorption spectra of other benzofuran derivatives.[2][7] |
| Emission Maximum (λem) | ~380 - 420 nm | Typical for blue-emitting benzofuran fluorophores.[7] |
| Stokes Shift | ~70 - 80 nm | Calculated from predicted excitation and emission maxima. |
| Quantum Yield (Φ) | Moderate (Predicted ~0.3 - 0.5) | Benzofuran derivatives can exhibit moderate to high quantum yields.[9][10] |
| Reactive Group | Carboxylic Acid (-COOH) | |
| Primary Target for Labeling | Primary Amines (-NH₂) | [4][5] |
Disclaimer: The spectroscopic properties provided are estimations based on published data for similar compounds and should be experimentally verified for precise characterization.
Experimental Protocol: Covalent Labeling of Proteins
This protocol details the covalent conjugation of this compound to a protein of interest (e.g., an antibody) using carbodiimide chemistry. The carboxylic acid is first activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.[11][12][13] This intermediate then readily reacts with primary amine groups (e.g., the side chain of lysine residues) on the protein to form a stable amide bond.
I. Materials and Reagents
-
This compound
-
Protein of interest (e.g., Bovine Serum Albumin - BSA, as a model)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for improved aqueous solubility[11]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[11]
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification Column: Sephadex G-25 or equivalent size-exclusion chromatography column[14]
-
Spectrophotometer and Fluorometer
II. Step-by-Step Methodology
Step 1: Preparation of Stock Solutions
-
Dye Stock Solution: Prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO. Causality: The organic solvent is necessary to dissolve the dye before introducing it to the aqueous reaction buffer.
-
Protein Solution: Dissolve the protein in the Coupling Buffer at a concentration of 5-10 mg/mL. Causality: The protein must be in a buffer that does not contain primary amines to avoid competing reactions.
-
EDC Solution: Immediately before use, prepare a 10 mg/mL solution of EDC in Activation Buffer. Causality: EDC is moisture-sensitive and hydrolyzes in water, so it must be prepared fresh.[11]
-
NHS/sulfo-NHS Solution: Immediately before use, prepare a 10 mg/mL solution of NHS or sulfo-NHS in Activation Buffer. Causality: Like EDC, NHS esters can hydrolyze, so fresh preparation is crucial for high coupling efficiency.[11]
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine the following in order:
-
10 µL of the 10 mg/mL dye stock solution.
-
A 1.5 to 2-fold molar excess of EDC solution over the dye.
-
A 2.5 to 3-fold molar excess of NHS/sulfo-NHS solution over the dye.
-
-
Incubate the mixture at room temperature for 15-30 minutes, protected from light. Causality: This incubation period allows for the formation of the semi-stable NHS ester, which is more reactive towards amines than the carboxylic acid.[15]
Step 3: Conjugation to the Protein
-
Add the activated dye mixture from Step 2 to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 to 20:1 (dye:protein) is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light. Causality: The reaction with primary amines on the protein is most efficient at a slightly alkaline pH (7.2-8.0). The longer incubation at a lower temperature can improve conjugation efficiency while preserving protein integrity.[15]
Step 4: Quenching the Reaction
-
Add the Quenching Solution to the reaction mixture to a final concentration of 100 mM.
-
Incubate for 30 minutes at room temperature. Causality: The quenching solution contains a high concentration of primary amines that react with any remaining NHS-activated dye, preventing further labeling and potential cross-linking.[15]
Step 5: Purification of the Labeled Protein
-
Equilibrate a Sephadex G-25 column with Coupling Buffer.
-
Apply the quenched reaction mixture to the top of the column.
-
Elute the protein-dye conjugate with Coupling Buffer. The labeled protein, being larger, will elute first, while the smaller, unconjugated dye and reaction byproducts will be retained longer on the column.[14][16]
-
Collect fractions and monitor the elution using a UV-Vis spectrophotometer at 280 nm (for protein) and the predicted absorbance maximum of the dye (~310-340 nm). The first colored fractions to elute will contain the purified conjugate.
III. Characterization of the Conjugate
-
Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be calculated using the absorbance values of the purified conjugate and the extinction coefficients of the protein and the dye.
-
Fluorescence Spectroscopy: Confirm the fluorescence of the conjugate by measuring its excitation and emission spectra.
Workflow and Reaction Visualization
Caption: Experimental workflow for protein labeling.
Caption: Amide bond formation via EDC/NHS chemistry.
Trustworthiness and Self-Validation
The protocol described is a self-validating system. Successful labeling is confirmed through multiple checkpoints:
-
Visual Confirmation: A colored band corresponding to the labeled protein should be visible during purification.
-
Spectroscopic Analysis: The absorbance spectrum of the purified conjugate should show peaks corresponding to both the protein (280 nm) and the dye (~310-340 nm).
-
Fluorescence Measurement: The final product should exhibit fluorescence upon excitation at the appropriate wavelength, confirming the covalent attachment of the fluorophore.
By following these steps and validation checks, researchers can be confident in the generation of a high-quality fluorescently labeled biomolecule ready for downstream applications.
References
- 1. Highly fluorescent benzofuran derivatives of the GFP chromophore - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bioclone.net [bioclone.net]
- 5. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 6. Protocols for Fluorescent Dye Conjugation | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - this compound (C11H10O4) [pubchemlite.lcsb.uni.lu]
- 9. mdpi.com [mdpi.com]
- 10. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 16. bio.libretexts.org [bio.libretexts.org]
The Rising Star of Advanced Materials: 7-Ethoxybenzofuran-2-carboxylic Acid as a Versatile Building Block
Introduction: Beyond the Bench – A New Horizon for Benzofurans
The benzofuran scaffold, a heterocyclic aromatic compound, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals. However, its inherent structural rigidity, planarity, and tunable electronic properties are now positioning it as a high-potential candidate for advanced material science applications. This application note focuses on a particularly promising derivative, 7-Ethoxybenzofuran-2-carboxylic acid , and explores its prospective uses in the development of sophisticated organic materials. While direct, extensive literature on this specific molecule in material science is emerging, its structural motifs—the electron-rich benzofuran ring, the versatile carboxylic acid handle, and the solubility-enhancing ethoxy group—provide a strong rationale for its investigation in polymers, nonlinear optics, and organic electronics. This guide will provide a theoretical framework and practical, extrapolated protocols for leveraging the unique attributes of this compound in cutting-edge material synthesis.
Physicochemical Properties at a Glance
A solid understanding of the fundamental properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| CAS Number | 206559-61-7 | [1] |
| Molecular Formula | C₁₁H₁₀O₄ | [1] |
| Molecular Weight | 206.20 g/mol | [1] |
| Melting Point | 198-200 °C | [1] |
| Appearance | Solid | |
| Solubility | Soluble in many organic solvents | Inferred from ethoxy group |
Core Rationale for Material Science Applications
The potential of this compound in material science stems from the synergistic interplay of its constituent parts:
-
The Benzofuran Core: This planar, aromatic system provides a rigid and thermally stable backbone, which is essential for creating ordered structures in thin films and polymers. Its inherent fluorescence and electronic conductivity can be harnessed for optoelectronic applications.
-
The Carboxylic Acid Group: This functional group is a versatile handle for a variety of chemical transformations. It can be readily converted into esters, amides, or acid chlorides, enabling polymerization or grafting onto other molecules and surfaces.
-
The 7-Ethoxy Group: The ethoxy substituent at the 7-position can significantly enhance the solubility of the molecule in organic solvents. This is a critical advantage for solution-based processing of materials, such as spin-coating for thin-film devices. Furthermore, as an electron-donating group, it can modulate the electronic properties of the benzofuran system, influencing its HOMO/LUMO energy levels and, consequently, its optical and charge-transport characteristics.
Application Area 1: High-Performance Polymers with Tuned Optical Properties
The rigid structure of the benzofuran unit makes this compound an excellent monomer for the synthesis of high-performance polymers with high glass transition temperatures (Tg) and thermal stability. The ability to form optically active polymers through asymmetric polymerization of benzofuran derivatives has been demonstrated, opening avenues for chiral materials with unique optical properties.[2]
Workflow for Polymer Synthesis
References
Application Notes: High-Throughput Screening for Inhibitors of Monoamine Oxidase B (MAO-B) Using 7-Ethoxybenzofuran-2-carboxylic acid as a Representative Scaffold
Introduction
Monoamine oxidase B (MAO-B) is a critical enzyme in the central nervous system responsible for the oxidative deamination of neurotransmitters, including dopamine and phenylethylamine. Elevated MAO-B activity is associated with several neurodegenerative conditions, such as Parkinson's and Alzheimer's diseases, making it a key therapeutic target.[1][2] The development of potent and selective MAO-B inhibitors is a major focus of drug discovery efforts.
The benzofuran chemical scaffold is a privileged structure in medicinal chemistry, known to be present in numerous biologically active compounds, including those with anticancer and anti-inflammatory properties.[3][4][5] While the specific biological target of 7-Ethoxybenzofuran-2-carboxylic acid is not extensively documented, its structural motifs suggest potential interactions with enzymatic targets like MAO-B.
This document provides a detailed, field-proven protocol for a high-throughput screening (HTS) campaign to identify novel MAO-B inhibitors, using this compound as a representative test compound. We describe a robust, luminescence-based biochemical assay, the MAO-Glo™ Assay, which is ideal for HTS due to its high sensitivity, simple "add-and-read" format, and low susceptibility to interference.[6][7]
Scientific Principle of the Assay
The MAO-Glo™ Assay is a homogeneous, two-step luminescent method for measuring MAO activity.[8]
-
MAO Reaction: The MAO-B enzyme is incubated with a luminogenic substrate, which is a derivative of beetle luciferin.[9] MAO-B catalyzes the oxidative deamination of this substrate, converting it into methyl ester luciferin.[8] The rate of this conversion is directly proportional to MAO-B activity.
-
Luciferin Detection: A Luciferin Detection Reagent is added, which simultaneously stops the MAO-B reaction and initiates a stable, glow-type luminescent signal.[6] This reagent contains an esterase to convert the methyl ester luciferin into luciferin and a proprietary, stabilized luciferase (Ultra-Glo™ Luciferase) that generates light in the presence of luciferin.[8]
The amount of light produced is directly proportional to the MAO-B activity.[9] Potential inhibitors, such as our representative benzofuran compound, will reduce the rate of substrate conversion, leading to a decrease in the luminescent signal.
Signaling Pathway Context
High-Throughput Screening Workflow
The HTS process is designed for efficiency and robustness, moving from primary screening of a large compound library to detailed characterization of confirmed hits.
Detailed Experimental Protocols
Materials & Reagents
| Reagent/Material | Recommended Supplier | Catalog Number |
| MAO-Glo™ Assay Kit | Promega | V1402 |
| Recombinant Human MAO-B | Sigma-Aldrich | M7441 |
| This compound | Matrix Scientific | 038565[10] |
| Selegiline (Deprenyl) (Positive Control) | Sigma-Aldrich | M0035 |
| DMSO, ACS Grade | Sigma-Aldrich | D2650 |
| 384-well solid white, low-volume plates | Corning | 3572 |
| Multichannel Pipettes & Automation | - | - |
| Plate Luminometer | BMG Labtech, PerkinElmer | - |
Protocol for Primary Screen (10 µM)
This protocol is optimized for a 384-well plate format. All additions are performed using automated liquid handlers to ensure precision.
-
Compound Plating:
-
Prepare a 2 mM stock solution of this compound in 100% DMSO.
-
Using an acoustic dispenser (e.g., Echo®), transfer 20 nL of the compound stock into designated wells of the 384-well assay plate.
-
Controls: Dispense 20 nL of 100% DMSO into "Maximum Activity" (Negative Control) wells and 20 nL of a 2 mM Selegiline stock into "Maximum Inhibition" (Positive Control) wells. This results in a final assay concentration of 10 µM for test compounds and controls, with a final DMSO concentration of 0.5%.
-
-
MAO-B Enzyme Addition:
-
Thaw the recombinant human MAO-B enzyme on ice.
-
Prepare the MAO-B Enzyme Working Solution by diluting the enzyme in the provided MAO Reaction Buffer to a final concentration of 2 µg/mL.
-
Add 2 µL of the MAO-B Enzyme Working Solution to all wells.
-
-
Substrate Addition & MAO Reaction Incubation:
-
Prepare the Luminogenic MAO Substrate by diluting it 1:100 in MAO Reaction Buffer.
-
Add 2 µL of the diluted substrate to all wells to initiate the reaction. The total volume is now 4 µL.
-
Seal the plate, briefly centrifuge (1 min at 1000 rpm) to collect contents, and incubate for 60 minutes at 37°C .
-
-
Detection Reagent Addition & Signal Development:
-
Reconstitute the Luciferin Detection Reagent according to the manufacturer's protocol.[9]
-
Add 4 µL of the reconstituted reagent to all wells. This stops the MAO-B reaction.
-
Seal the plate, centrifuge (1 min at 1000 rpm), and incubate for 20 minutes at room temperature , protected from light.
-
-
Data Acquisition:
-
Read the luminescent signal (RLU) using a plate luminometer with an integration time of 0.5-1 second per well. The luminescent signal is stable for over 5 hours.[8]
-
Protocol for Dose-Response (IC₅₀ Determination)
For confirmed hits, a 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compound in 100% DMSO, starting from a 20 mM stock. This will yield a final concentration range from 100 µM down to approximately 5 nM.
-
Compound Plating: Dispense 20 nL of each concentration from the dilution series into the assay plate.
-
Assay Execution: Follow steps 2-5 from the Primary Screen Protocol (Section 4.2).
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[11]
Assay Validation and Quality Control
To ensure the reliability of screening data, the assay must be rigorously validated.[12] The Z'-factor (Z-prime) is a key statistical parameter used to quantify the quality and robustness of an HTS assay.[13][14]
Z'-Factor Calculation: The Z'-factor is calculated using the signals from the positive (max inhibition) and negative (max activity) controls:
Z' = 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]
Where:
-
μpos and σpos are the mean and standard deviation of the positive control (Selegiline).
-
μneg and σneg are the mean and standard deviation of the negative control (DMSO).
| Z'-Factor Value | Assay Quality | Interpretation for HTS |
| > 0.5 | Excellent | An ideal separation between controls; robust and reliable screen.[13][15] |
| 0 to 0.5 | Acceptable | The assay may be acceptable but could benefit from optimization.[13] |
| < 0 | Poor | Unsuitable for screening; requires significant optimization.[13] |
Acceptance Criteria for a Valid Screen:
-
Z'-Factor ≥ 0.5
-
Signal-to-Background (S/B) Ratio > 5
-
Coefficient of Variation (%CV) for controls < 15%
Data Analysis and Interpretation
Primary Screen Analysis
Data from the primary screen is normalized to percent inhibition using the control wells from each plate:
% Inhibition = 100 * [ (RLUneg - RLUsample) / (RLUneg - RLUpos) ]
-
RLUsample: Signal from the test compound well.
-
RLUneg: Average signal from the negative control (DMSO) wells.
-
RLUpos: Average signal from the positive control (Selegiline) wells.
A hit threshold is typically defined as a percent inhibition value greater than three standard deviations from the mean of the sample population (e.g., >50% inhibition).
IC₅₀ Curve Fitting
For dose-response experiments, the data is fitted to a four-parameter logistic (4PL) model using software like GraphPad Prism or specialized HTS analysis packages.[11][16]
Y = Bottom + (Top - Bottom) / (1 + 10((LogIC₅₀ - X) * HillSlope))
This analysis provides the IC₅₀ value, which represents the potency of the compound.[17]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | 1. Low enzyme activity.2. High variability in liquid handling.3. Inactive positive control. | 1. Verify enzyme activity with a fresh aliquot.2. Calibrate and validate automated liquid handlers.3. Prepare fresh Selegiline control solution. |
| High %CV in Controls | 1. Inconsistent dispensing.2. Plate edge effects.3. Bubbles in wells. | 1. Check liquid handler tips and performance.2. Avoid using the outermost wells or use barrier plates.3. Centrifuge plates after all liquid additions. |
| False Positives | 1. Compound auto-luminescence.2. Luciferase inhibition. | 1. Pre-read plates after compound addition to flag interfering compounds.2. Run a counter-screen against luciferase to identify off-target inhibitors. The MAO-Glo™ assay is designed to minimize these effects.[8] |
References
- 1. High throughput screening to identify natural human monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MAO-Glo™ Assay Systems [promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 10. 206559-61-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 11. medium.com [medium.com]
- 12. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Z-factor - Wikipedia [en.wikipedia.org]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. hts: Standardized high-throughput evaluation of cell-based... in ic50: Standardized high-throughput evaluation of cell-based compound screens [rdrr.io]
- 17. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Application Note & Protocols: Modular Synthetic Routes to Functionalized 7-Ethoxybenzofuran-2-carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Scaffold in Modern Chemistry
The benzofuran nucleus is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with significant biological activity.[1][2] Derivatives of benzofuran-2-carboxylic acid, in particular, serve as crucial building blocks in medicinal chemistry programs targeting a wide array of diseases, including cancer, viral infections, and central nervous system disorders.[2][3][4] The strategic functionalization of this core structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making robust and versatile synthetic routes to these compounds highly valuable.
This document provides a detailed guide to the synthesis of 7-ethoxybenzofuran-2-carboxylic acid, a key intermediate, and explores subsequent functionalization strategies. We will detail two primary synthetic pathways, offering insights into the rationale behind procedural choices and providing comprehensive, step-by-step protocols suitable for laboratory application.
Strategic Overview of Synthetic Pathways
Two principal and reliable strategies for the construction of the this compound core are presented:
-
Route A: O-Alkylation and Intramolecular Cyclization: This classic approach builds the furan ring onto a pre-functionalized phenolic precursor. It offers a logical and often high-yielding pathway starting from commercially available catechols or their derivatives.
-
Route B: The Perkin Rearrangement: This elegant method involves a coumarin-to-benzofuran ring contraction.[3][5][6] It is a powerful transformation for generating benzofuran-2-carboxylic acids directly from a substituted coumarin intermediate.
The choice between these routes may depend on starting material availability, desired scale, and the specific substitution patterns required for downstream functionalization.
Synthetic Route A: O-Alkylation and Intramolecular Cyclization
This pathway commences with the selective ethoxylation of a suitable catechol derivative, followed by the introduction of the acetic acid side chain and subsequent ring closure to form the benzofuran core. The key starting material is 2,3-dihydroxybenzaldehyde.[7][8]
Workflow Diagram: Synthetic Route A
Caption: Workflow for Route A starting from 2,3-dihydroxybenzaldehyde.
Protocol 1: Synthesis of 2-Formyl-6-ethoxyphenol (Intermediate A1)
-
Principle & Rationale: This step involves the selective mono-O-alkylation of 2,3-dihydroxybenzaldehyde. The hydroxyl group at the 2-position is more acidic due to intramolecular hydrogen bonding with the adjacent aldehyde carbonyl group. However, under carefully controlled basic conditions, alkylation can be directed to the less hindered 3-position. Using a mild base and a stoichiometric amount of the alkylating agent favors mono-alkylation.
-
Reagents & Equipment:
-
2,3-Dihydroxybenzaldehyde (1.0 eq)
-
Iodoethane (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
-
-
Procedure:
-
To a stirred suspension of anhydrous K₂CO₃ in acetone, add 2,3-dihydroxybenzaldehyde at room temperature.
-
Stir the mixture for 15-20 minutes to ensure formation of the phenoxide salt.
-
Add iodoethane dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-formyl-6-ethoxyphenol as the major product.
-
-
Safety Precautions: Iodoethane is a toxic and volatile alkylating agent; handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).
Protocol 2: Synthesis of this compound (Final Product via Route A)
-
Principle & Rationale: This two-step, one-pot procedure involves a Williamson ether synthesis to attach the acetate moiety, followed by an intramolecular Perkin-like condensation. The strong base (sodium ethoxide) deprotonates the α-carbon of the acetate, which then attacks the aldehyde carbonyl to initiate cyclization. Subsequent saponification of the resulting ester yields the target carboxylic acid.
-
Reagents & Equipment:
-
2-Formyl-6-ethoxyphenol (Intermediate A1) (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Sodium ethoxide (NaOEt) (2.5 eq)
-
Ethanol, anhydrous
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Hydrochloric acid (HCl) solution (e.g., 2M)
-
-
Procedure:
-
Step 1 (Etherification & Cyclization): Dissolve 2-formyl-6-ethoxyphenol in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add ethyl bromoacetate to the solution.
-
Add a solution of sodium ethoxide in ethanol dropwise at 0°C. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 3-5 hours until TLC indicates the consumption of the starting material.
-
Step 2 (Saponification): Cool the reaction mixture to room temperature. Add 2M NaOH solution and heat to reflux for an additional 1-2 hours to hydrolyze the ester.
-
Cool the mixture in an ice bath and acidify to pH ~2-3 with 2M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the crude this compound.
-
Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification if necessary.
-
Synthetic Route B: Perkin Rearrangement
The Perkin rearrangement provides an efficient, albeit more complex, route involving the base-catalyzed ring contraction of a 3-halocoumarin to form the benzofuran-2-carboxylic acid.[3][6] This method can be significantly accelerated using microwave irradiation.[3][5]
Workflow Diagram: Synthetic Route B
Caption: Workflow for Route B via a Perkin Rearrangement.
Protocol 3: Synthesis of 3-Bromo-7-ethoxycoumarin (Intermediate B2)
-
Principle & Rationale: This protocol first synthesizes the coumarin core via a Perkin condensation, followed by regioselective bromination at the C3 position. N-Bromosuccinimide (NBS) is an effective reagent for this allylic-type bromination.
-
Reagents & Equipment:
-
2-Hydroxy-3-ethoxybenzaldehyde (prepared similarly to Intermediate A1, but starting with catechol)
-
Acetic anhydride
-
Sodium acetate, anhydrous
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Microwave reactor (optional, but recommended for efficiency)[3]
-
-
Procedure:
-
Step 1 (Synthesis of 7-Ethoxycoumarin): Combine 2-hydroxy-3-ethoxybenzaldehyde and anhydrous sodium acetate in a flask. Add acetic anhydride and heat the mixture at 180°C for 5-7 hours. Pour the hot reaction mixture into ice water and stir until the solid product precipitates. Filter, wash with water, and recrystallize from ethanol to obtain 7-ethoxycoumarin.
-
Step 2 (Bromination): Dissolve the 7-ethoxycoumarin in acetonitrile in a microwave vessel.
-
Add NBS (1.2-1.5 eq) to the solution.
-
Seal the vessel and place it in a microwave reactor. Irradiate at a suitable power (e.g., 250W) for 5-10 minutes at 80°C.[3]
-
Alternatively, for conventional heating, stir the mixture at reflux until TLC shows completion.
-
Cool the reaction mixture. The product often precipitates and can be collected by vacuum filtration.
-
-
Safety Precautions: Acetic anhydride is corrosive. NBS is a lachrymator. Handle both in a fume hood.
Protocol 4: Synthesis of this compound (Final Product via Route B)
-
Principle & Rationale: This is the key Perkin rearrangement step. A base (NaOH) catalyzes the fission of the coumarin's lactone ring. The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide, displacing the bromide and forming the furan ring in a ring-contraction process.[3][5]
-
Reagents & Equipment:
-
3-Bromo-7-ethoxycoumarin (Intermediate B2) (1.0 eq)
-
Sodium hydroxide (NaOH) (3.0 eq)
-
Ethanol
-
Microwave reactor or conventional heating setup
-
-
Procedure (Microwave-Assisted): [3]
-
Place 3-bromo-7-ethoxycoumarin, ethanol, and NaOH in a microwave vessel.
-
Seal the vessel and irradiate at 300W for 5 minutes, maintaining a temperature of approximately 80°C with stirring.[3]
-
After completion, concentrate the mixture on a rotary evaporator.
-
Dissolve the crude residue in a minimum amount of water.
-
Cool in an ice bath and acidify to pH ~2-3 with 2M HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
-
Procedure (Conventional):
-
Dissolve 3-bromo-7-ethoxycoumarin in ethanol and add an aqueous solution of NaOH.
-
Heat the mixture to reflux for approximately 3 hours.[3]
-
Follow the work-up procedure (steps 3-6) as described for the microwave method.
-
Comparison of Synthetic Routes
| Feature | Route A: O-Alkylation/Cyclization | Route B: Perkin Rearrangement |
| Starting Materials | 2,3-Dihydroxybenzaldehyde | 2-Hydroxy-3-ethoxybenzaldehyde |
| Key Intermediates | 2-Formyl-6-ethoxyphenol | 3-Bromo-7-ethoxycoumarin |
| Key Transformation | Intramolecular Perkin-like condensation | Base-catalyzed ring contraction |
| Pros | More linear and arguably more intuitive approach. Avoids high-temperature condensation for coumarin synthesis. | Can be extremely rapid and high-yielding, especially with microwave assistance.[3] |
| Cons | May require careful control of selectivity during the initial O-alkylation step. | Requires synthesis of the coumarin precursor, which can be a demanding step. |
| Overall Yield | Moderate to Good | Good to Excellent |
Downstream Functionalization Strategies
Once the this compound core is synthesized, it can be readily diversified. This modularity is critical for generating libraries of compounds for drug discovery screening.
Diagram: Key Functionalization Pathways
Caption: Functionalization of the core scaffold via amidation and C-H arylation.
Protocol 5: Amide Bond Formation
-
Principle: The carboxylic acid is activated using a coupling reagent (e.g., HATU, HOBt/EDC) to form a highly reactive intermediate that readily couples with a primary or secondary amine to form a stable amide bond.
-
General Procedure:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir for 10-15 minutes at room temperature to pre-activate the acid.
-
Add the desired amine (1.1 eq) and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Perform an appropriate aqueous work-up, extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
-
Protocol 6: C3-Position C-H Arylation (Advanced)
-
Principle & Rationale: For advanced diversification, a directing group strategy can be employed. The 8-aminoquinoline (8-AQ) auxiliary, when installed as an amide, directs a palladium catalyst to selectively functionalize the adjacent C3 C-H bond.[9][10] This powerful method allows for the rapid installation of various aryl groups. The 8-AQ group can later be removed or replaced via transamidation.[9][10]
-
General Procedure (based on literature): [9]
-
Directing Group Installation: Couple this compound with 8-aminoquinoline using the method in Protocol 5 to create the 8-AQ amide substrate.
-
C-H Arylation: In a reaction vial, combine the 8-AQ amide (1.0 eq), an aryl iodide (3.0 eq), Pd(OAc)₂ (5-10 mol%), AgOAc (1.5 eq), and NaOAc (1.0 eq).[9]
-
Suspend the solids in a solvent like cyclopentyl methyl ether (CPME) and heat at 110°C under an inert atmosphere until the reaction is complete.[9]
-
Cool, filter through celite, and purify the crude product by column chromatography to obtain the 3-arylated product.
-
Conclusion
The synthetic routes and functionalization protocols detailed in this application note provide a robust framework for accessing a diverse range of this compound derivatives. Route A offers a straightforward, linear synthesis, while Route B provides a rapid, high-yield alternative, particularly when leveraging microwave technology. The subsequent C-H functionalization and amide coupling strategies empower researchers to efficiently generate novel molecular entities for screening in drug discovery and materials science, underscoring the versatility and continued importance of the benzofuran scaffold.
References
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. CAS 24677-78-9: 2,3-Dihydroxybenzaldehyde | CymitQuimica [cymitquimica.com]
- 9. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Biomolecules with 7-Ethoxybenzofuran-2-carboxylic Acid
Introduction: Unveiling a Novel Fluorophore for Bioconjugation
In the dynamic landscape of biological research and drug development, the precise labeling of biomolecules is paramount for elucidating complex biological processes, developing targeted therapeutics, and creating sensitive diagnostic assays. The covalent attachment of fluorophores to proteins, nucleic acids, and other biomolecules enables their visualization and quantification with high sensitivity. This guide introduces 7-Ethoxybenzofuran-2-carboxylic acid, a promising fluorescent labeling reagent, and provides a comprehensive framework for its application in bioconjugation.
Benzofuran derivatives are a class of heterocyclic compounds recognized for their intrinsic fluorescence and diverse biological activities. The benzofuran scaffold, a fusion of benzene and furan rings, forms a conjugated system that can emit light upon excitation, making it a valuable core for the design of fluorescent probes.[1] While the specific photophysical properties of this compound are not yet extensively documented in the literature, related benzofuran-2-carboxylic acid derivatives are known to be "pure" blue emitters with high photoluminescence and good quantum yields, particularly when a carbomethoxy group (structurally similar to a carboxylic acid) is present at the 2-position.[1] This suggests that this compound holds significant potential as a novel blue fluorescent probe.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, offering insights into the chemical principles, step-by-step protocols, and critical considerations for the successful labeling of biomolecules with this compound.
Principle of the Labeling Chemistry: Amine-Reactive Conjugation
The carboxylic acid moiety of this compound is not inherently reactive towards the functional groups typically found on biomolecules. Therefore, a chemical activation step is necessary to convert the carboxylic acid into a more reactive species that can readily form a stable covalent bond with primary amines present on biomolecules, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.
The most robust and widely adopted method for this transformation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This two-step, one-pot reaction proceeds as follows:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This intermediate readily reacts with NHS (or sulfo-NHS) to form a more stable amine-reactive NHS ester. This semi-stable ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.
-
Nucleophilic Attack by the Amine: The NHS ester then reacts with a primary amine on the target biomolecule via nucleophilic attack, resulting in the formation of a stable amide bond and the release of NHS.
This EDC/NHS coupling chemistry is a cornerstone of bioconjugation due to its efficiency, the stability of the resulting amide bond, and the relatively mild reaction conditions required.
Photophysical Properties of this compound (Predicted)
| Parameter | Estimated Value |
| Excitation Maximum (λex) | ~320 - 350 nm |
| Emission Maximum (λem) | ~390 - 430 nm (Blue) |
| Molar Extinction Coefficient (ε) | Not Determined |
| Quantum Yield (Φ) | Moderate to High |
Note: The ethoxy group at the 7-position may influence the spectral properties compared to the parent benzofuran-2-carboxylic acid. The local environment of the conjugated fluorophore (e.g., polarity, pH) can also significantly affect its fluorescence.
Experimental Protocols
The following protocols provide a general framework for the labeling of proteins with this compound. Optimization will be necessary for each specific biomolecule and application.
Diagram of the Labeling Workflow
Caption: General workflow for labeling biomolecules.
Materials and Reagents
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, MW: 191.70 g/mol )
-
N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS, MW: 217.14 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Purification column (e.g., Sephadex G-25)
-
Target biomolecule (e.g., protein, antibody)
Protocol 1: Two-Step Labeling of a Protein
This two-step protocol is recommended to minimize modification of the target biomolecule by EDC.
Step 1: Activation of this compound
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL (48.5 mM).
-
Immediately before use, prepare a 10 mg/mL solution of EDC (52.2 mM) and a 10 mg/mL solution of Sulfo-NHS (46.1 mM) in Reaction Buffer.
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
10 µL of 10 mg/mL this compound solution
-
100 µL of Reaction Buffer (0.1 M MES, pH 6.0)
-
10 µL of 10 mg/mL EDC solution
-
15 µL of 10 mg/mL Sulfo-NHS solution
-
-
Vortex briefly to mix.
-
Incubate at room temperature for 15-30 minutes.
-
Step 2: Conjugation to the Protein
-
Prepare the Protein:
-
Dissolve the protein to be labeled in Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Conjugation Reaction:
-
Add the activated this compound solution from Step 1 to the protein solution. The molar ratio of the labeling reagent to the protein should be optimized, but a starting point of a 10- to 20-fold molar excess of the label is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rocking.
-
-
Quench the Reaction (Optional but Recommended):
-
Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
Protocol 2: Purification of the Labeled Protein
Removal of unreacted label and reaction byproducts is crucial for accurate downstream applications.
-
Size-Exclusion Chromatography (Recommended):
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS or another suitable storage buffer.
-
Apply the quenched reaction mixture to the column.
-
Collect fractions. The labeled protein will typically elute in the void volume, while the smaller, unreacted molecules will be retained.
-
Monitor the fractions by measuring absorbance at 280 nm (for protein) and the excitation maximum of the fluorophore (estimated at ~330 nm). The fractions containing both peaks correspond to the labeled protein.
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Dialyze against a large volume of PBS at 4°C with several buffer changes over 24-48 hours.
-
Diagram of the EDC/NHS Coupling Mechanism
Caption: Mechanism of EDC/NHS mediated coupling.
Characterization of the Labeled Biomolecule
After purification, it is essential to characterize the conjugate to determine the extent of labeling and to ensure that the biological activity of the biomolecule is retained.
Determination of the Degree of Labeling (DOL)
The DOL, or the average number of fluorophore molecules per biomolecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of this compound (Amax).
-
Calculate the concentration of the protein, correcting for the absorbance of the fluorophore at 280 nm.
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where:
-
CF (Correction Factor) = A280 of the free fluorophore / Amax of the free fluorophore. This must be determined experimentally.
-
εprotein = Molar extinction coefficient of the protein at 280 nm.
-
-
-
-
Calculate the concentration of the fluorophore.
-
Fluorophore Concentration (M) = Amax / εfluorophore
-
Where εfluorophore is the molar extinction coefficient of this compound at its Amax. This value needs to be experimentally determined.
-
-
-
Calculate the DOL.
-
DOL = Fluorophore Concentration / Protein Concentration
-
Functional Analysis
It is critical to verify that the labeling process has not adversely affected the biological function of the biomolecule. The specific assay will depend on the nature of the biomolecule (e.g., enzyme activity assay, binding assay for an antibody). A comparison of the activity of the labeled biomolecule to that of an unlabeled control is recommended.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive EDC/Sulfo-NHS (hydrolyzed) | - Use fresh, high-quality reagents. Allow reagents to come to room temperature before opening to prevent condensation. |
| - Incorrect buffer pH | - Ensure the activation step is performed at pH 6.0 and the conjugation step at pH 7.2-8.5. | |
| - Presence of primary amines in the buffer | - Use amine-free buffers (e.g., PBS, MES, HEPES) for the conjugation reaction. | |
| - Insufficient molar excess of the label | - Increase the molar ratio of the labeling reagent to the biomolecule. | |
| Precipitation of the Biomolecule | - High concentration of organic solvent (DMSO) | - Keep the final concentration of DMSO in the reaction mixture below 10%. |
| - Biomolecule is not stable under the reaction conditions | - Perform the reaction at a lower temperature (4°C) or for a shorter duration. | |
| High Background Fluorescence | - Incomplete removal of unreacted label | - Optimize the purification protocol. Use a larger column or perform additional dialysis steps. |
| Loss of Biological Activity | - Labeling of critical functional residues | - Reduce the molar excess of the labeling reagent to achieve a lower DOL. |
| - Harsh reaction conditions | - Decrease the reaction time or temperature. |
Conclusion
This compound presents a valuable new tool for the fluorescent labeling of biomolecules, likely offering blue fluorescence upon conjugation. The well-established and robust EDC/NHS coupling chemistry provides a reliable method for attaching this fluorophore to primary amines on proteins and other biomolecules. Successful labeling hinges on the use of high-quality reagents, careful control of reaction conditions, and thorough purification of the final conjugate. While the specific photophysical properties of this fluorophore require experimental determination, the protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies, thereby enabling new avenues of investigation in biological and biomedical research.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 7-ETHOXY-1-BENZOFURAN-2-CARBOXYLIC ACID | CAS 206559-61-7 [matrix-fine-chemicals.com]
- 4. 206559-61-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. PubChemLite - this compound (C11H10O4) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the Analytical Determination of 7-Ethoxybenzofuran-2-carboxylic Acid
Introduction
7-Ethoxybenzofuran-2-carboxylic acid is a benzofuran derivative with potential applications in pharmaceutical research and development.[1] Accurate and reliable analytical methods are crucial for its quantification in various matrices, from reaction monitoring during synthesis to pharmacokinetic studies in biological fluids. This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are developed based on established principles of analytical chemistry for compounds with similar physicochemical properties, ensuring a robust starting point for method development and validation.
Compound Profile:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₄ | [2][3][4] |
| Molecular Weight | 206.20 g/mol | [2] |
| Melting Point | 198-200 °C | [2] |
| Appearance | Solid | [3] |
| CAS Number | 206559-61-7 | [2][3] |
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) detector is a primary technique for the analysis of aromatic compounds like this compound due to its inherent chromophore. The benzofuran ring system and the carboxylic acid group are expected to exhibit strong UV absorbance.
Causality Behind Experimental Choices
The selection of a reversed-phase HPLC method is based on the non-polar nature of the benzofuran ring and the presence of the ethoxy group, balanced by the polar carboxylic acid. A C18 column is a versatile and robust choice for retaining such a molecule. The mobile phase, a mixture of acetonitrile and water with an acidic modifier, is chosen to ensure good peak shape and retention. The acidic modifier, typically formic acid or phosphoric acid, suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak. The detection wavelength is selected based on the UV spectrum of the analyte to maximize sensitivity.
Experimental Protocol: HPLC-UV Analysis
1. Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (or Phosphoric acid), analytical grade.
-
This compound reference standard.
3. Standard Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards for calibration curves (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 280 nm (or scan for optimal wavelength with DAD) |
5. Self-Validating System:
-
System Suitability: Inject a mid-range standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.
II. Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the method of choice. This technique provides molecular weight information and fragmentation patterns, which are highly specific for compound identification and quantification.
Causality Behind Experimental Choices
An electrospray ionization (ESI) source is chosen as it is well-suited for polar and ionizable molecules like carboxylic acids. Operating in negative ion mode is preferred for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions. The use of a tandem mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers the highest degree of selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Experimental Protocol: LC-MS/MS Analysis
1. Instrumentation:
-
LC-MS/MS system with an ESI source.
-
The same HPLC setup as for the HPLC-UV method can be used.
2. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
3. MRM Transitions:
-
Precursor Ion (Q1): m/z 205.05 [M-H]⁻
-
Product Ions (Q3): Determine the most abundant and stable product ions by infusing a standard solution and performing a product ion scan. Likely fragments would involve the loss of CO₂ (m/z 161) or cleavage of the ethoxy group.
4. Sample Preparation for Biological Matrices (e.g., Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
III. Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, particularly for purity testing and identification of volatile impurities. However, due to the low volatility and polar nature of the carboxylic acid group, derivatization is typically required to convert the analyte into a more volatile and thermally stable compound.[5]
Causality Behind Experimental Choices
Silylation is a common derivatization technique for carboxylic acids, replacing the acidic proton with a trimethylsilyl (TMS) group. This derivatization significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. An electron ionization (EI) source is used in the mass spectrometer, which provides reproducible fragmentation patterns for structural elucidation and library matching.
Experimental Protocol: GC-MS Analysis with Derivatization
1. Instrumentation:
-
GC-MS system with an autosampler and an EI source.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
2. Derivatization Reagent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
3. Derivatization Procedure:
-
Evaporate the solvent from the sample extract to dryness.
-
Add 50 µL of BSTFA + 1% TMCS and 50 µL of a non-polar solvent (e.g., hexane or toluene).
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject the derivatized sample into the GC-MS.
4. GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Energy | 70 eV |
| Scan Range | m/z 50-500 |
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy
For unequivocal structure confirmation and characterization, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Both ¹H and ¹³C NMR will provide detailed information about the chemical environment of each atom in the molecule.
Expected Spectroscopic Features
-
¹H NMR:
-
The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[6]
-
The aromatic protons on the benzofuran ring will appear in the aromatic region (around 7-8 ppm).
-
The ethoxy group will show a characteristic triplet for the methyl protons and a quartet for the methylene protons.
-
-
¹³C NMR:
-
The carbonyl carbon of the carboxylic acid will be observed in the downfield region (around 160-180 ppm).[6]
-
The aromatic carbons will resonate in the range of 110-160 ppm.
-
The carbons of the ethoxy group will appear in the upfield region.
-
Visualization of Analytical Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. 206559-61-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 7-ETHOXY-1-BENZOFURAN-2-CARBOXYLIC ACID | CAS 206559-61-7 [matrix-fine-chemicals.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Ethoxybenzofuran-2-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Ethoxybenzofuran-2-carboxylic acid. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yield and purity. The information herein is based on established chemical principles and adapted from proven methodologies for analogous compounds.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Question 1: My Perkin rearrangement reaction has a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the Perkin rearrangement of 3-bromo-7-ethoxycoumarin are a common challenge. The primary reasons often revolve around incomplete reaction, side reactions, or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The conversion of the 3-bromocoumarin to the benzofuran-2-carboxylic acid is a base-catalyzed intramolecular cyclization. Insufficient base, low temperature, or short reaction times can lead to incomplete conversion.
-
Solution:
-
Optimize Base Concentration: Ensure at least 3 equivalents of a strong base like sodium hydroxide or potassium hydroxide are used. The base is consumed in the initial ring-opening of the coumarin lactone.
-
Increase Temperature/Reaction Time: For conventional heating, ensure the reaction is refluxing adequately. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, extend the reaction duration.
-
Microwave Irradiation: This is a highly effective method to improve yields and drastically reduce reaction times.[1][2] Microwave heating provides rapid and uniform heating, often leading to cleaner reactions and higher yields. A typical starting point would be 100-150W for 5-15 minutes.
-
-
-
Side Reactions: The primary side reaction is the formation of a stable intermediate that fails to cyclize. Additionally, at very high temperatures or with prolonged reaction times, decomposition of the starting material or product can occur.
-
Solution:
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions, especially if trace impurities are present.
-
Temperature Control: While higher temperatures can drive the reaction, excessive heat can lead to degradation. If using conventional heating, maintain a steady reflux without vigorous bumping. For microwave synthesis, perform a power and time optimization study to find the sweet spot for your specific instrument.
-
-
-
Purity of Starting Material: The purity of the 3-bromo-7-ethoxycoumarin is crucial. The presence of unreacted 7-ethoxycoumarin or dibrominated species can lead to a complex reaction mixture and lower the yield of the desired product.
-
Solution:
-
Purify the Intermediate: Ensure the 3-bromo-7-ethoxycoumarin is thoroughly purified, typically by recrystallization, before proceeding to the Perkin rearrangement.
-
-
Question 2: I am observing multiple spots on my TLC during the bromination of 7-ethoxycoumarin. How can I improve the selectivity for 3-bromo-7-ethoxycoumarin?
Answer:
The regioselectivity of the bromination of 7-ethoxycoumarin is critical for a successful synthesis. The formation of multiple products indicates a lack of selectivity. Here are the key factors and solutions:
-
Reaction Conditions: The choice of brominating agent and solvent significantly impacts selectivity.
-
Solution:
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to liquid bromine. Using NBS in a solvent like carbon tetrachloride or chloroform, often with a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide under reflux, can favor bromination at the 3-position.
-
Control of Stoichiometry: Use a slight excess of NBS (e.g., 1.1 equivalents) to ensure complete consumption of the starting material while minimizing over-bromination.
-
-
-
Formation of Dibromo Species: The primary side product is often the 3,6-dibromo or 3,8-dibromo-7-ethoxycoumarin.
-
Solution:
-
Slow Addition of Brominating Agent: Adding the NBS portion-wise or as a solution dropwise over time can help maintain a low concentration of the brominating agent in the reaction mixture, thus reducing the likelihood of a second bromination event.
-
Temperature Control: Running the reaction at a controlled temperature (e.g., gentle reflux) can also enhance selectivity.
-
-
-
Purification: Even with optimized conditions, some side products may form.
-
Solution:
-
Recrystallization: The crude product from the bromination reaction should be purified by recrystallization. A common solvent system for coumarins is ethanol or a mixture of ethanol and water.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Perkin rearrangement for the synthesis of this compound?
A1: The Perkin rearrangement proceeds through a base-catalyzed ring contraction of the 3-halocoumarin. The mechanism involves the following key steps:
-
Nucleophilic Attack and Ring Opening: A hydroxide ion attacks the carbonyl carbon of the lactone in 3-bromo-7-ethoxycoumarin, leading to the opening of the lactone ring to form a phenoxide and a carboxylate intermediate.
-
Intramolecular Cyclization: The newly formed phenoxide acts as a nucleophile and attacks the carbon bearing the bromine atom in an intramolecular fashion.
-
Rearrangement and Protonation: This is followed by the elimination of the bromide ion and subsequent rearrangement to form the benzofuran ring. Acidic workup protonates the carboxylate to yield the final this compound.
Q2: What are the recommended starting materials for this synthesis?
A2: A common and efficient route starts from commercially available resorcinol. The synthesis proceeds through the following key intermediates:
-
7-Hydroxycoumarin: Synthesized from resorcinol and malic acid via the Pechmann condensation.
-
7-Ethoxycoumarin: Prepared by the Williamson ether synthesis from 7-hydroxycoumarin and an ethylating agent like ethyl iodide or diethyl sulfate.
-
3-Bromo-7-ethoxycoumarin: Obtained through the regioselective bromination of 7-ethoxycoumarin.
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A3:
-
Thin Layer Chromatography (TLC): Essential for monitoring the disappearance of starting materials and the appearance of products in both the bromination and Perkin rearrangement steps.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Melting Point: To assess the purity of the crystalline intermediates and the final product. The melting point of this compound is reported to be in the range of 198-200 °C.[3]
Q4: What are the best practices for purifying the final product, this compound?
A4: The crude product obtained after acidic workup of the Perkin rearrangement is typically a solid.
-
Recrystallization: This is the most effective method for purifying the final product. Given its carboxylic acid functionality, suitable solvents include:
-
Ethanol
-
A mixture of ethanol and water
-
Acetic acid
-
A mixture of dioxane and water The choice of solvent will depend on the impurity profile. It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent system.
-
-
Acid-Base Extraction: If the crude product is oily or contains significant neutral impurities, an acid-base extraction can be performed before recrystallization. Dissolve the crude material in a suitable organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the sodium salt of the carboxylic acid, can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure carboxylic acid.
III. Detailed Experimental Protocols
These protocols are adapted from established procedures for similar compounds and should be optimized for your specific laboratory conditions.
Protocol 1: Synthesis of 7-Ethoxycoumarin
Materials:
-
7-Hydroxycoumarin
-
Ethyl iodide or Diethyl sulfate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-hydroxycoumarin (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Stir the mixture and heat to reflux.
-
Slowly add ethyl iodide (1.5 eq) or diethyl sulfate (1.2 eq) to the refluxing mixture.
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-ethoxycoumarin.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Synthesis of 3-Bromo-7-ethoxycoumarin
Materials:
-
7-Ethoxycoumarin
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (catalytic amount)
-
Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve 7-ethoxycoumarin (1.0 eq) in carbon tetrachloride or chloroform.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the reaction mixture and wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 3-bromo-7-ethoxycoumarin can be purified by recrystallization from ethanol.
Protocol 3: Microwave-Assisted Perkin Rearrangement to this compound
Materials:
-
3-Bromo-7-ethoxycoumarin
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a microwave-safe reaction vessel, place 3-bromo-7-ethoxycoumarin (1.0 eq) and sodium hydroxide (3.0 eq).
-
Add ethanol as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 100-150W) for 5-15 minutes. The temperature should be monitored and kept below the solvent's boiling point under pressure.
-
After the reaction is complete (monitored by TLC), cool the vessel to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.
-
Dissolve the residue in a minimum amount of deionized water.
-
Cool the aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
IV. Data Summary and Visualization
Table 1: Reaction Parameters for Microwave-Assisted Perkin Rearrangement
| Parameter | Recommended Range | Notes |
| Microwave Power | 100 - 200 W | Start with lower power and optimize. |
| Reaction Time | 5 - 20 minutes | Monitor by TLC to avoid decomposition. |
| Temperature | 80 - 120 °C | Dependent on solvent and pressure. |
| Base | NaOH or KOH (3 eq) | Ensure complete dissolution. |
| Solvent | Ethanol or Methanol | Ensure good microwave absorption. |
Diagram 1: Synthetic Pathway for this compound
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Workflow for Low Yield in Perkin Rearrangement
Caption: Troubleshooting low yield in the Perkin rearrangement.
V. References
-
Marriott, K.-S. C.; Bartee, R.; Morrison, A. Z.; Stewart, L.; Wesby, J. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Lett.2012 , 53 (26), 3319–3321. --INVALID-LINK--
-
Marriott, K.-S. C.; Bartee, R.; Morrison, A. Z.; Stewart, L.; Wesby, J. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. --INVALID-LINK--
-
Perkin rearrangement. In Wikipedia; 2023. --INVALID-LINK--
-
This compound. Matrix Scientific. --INVALID-LINK--
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 206559-61-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
purification techniques for 7-Ethoxybenzofuran-2-carboxylic acid
An in-depth guide to navigating the common challenges and questions surrounding the purification of 7-Ethoxybenzofuran-2-carboxylic acid.
Technical Support Center: this compound
As a key intermediate in pharmaceutical research and drug development, the purity of this compound is paramount for reliable downstream applications. This guide provides field-proven insights and detailed protocols to help researchers overcome common purification hurdles and ensure the integrity of their experimental results.
Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a practical question-and-answer format.
Question 1: My final product has a low melting point and appears oily or waxy, failing to crystallize properly. What is the cause and solution?
Answer:
This is a common issue often caused by the presence of impurities or residual solvent that inhibits the formation of a stable crystal lattice.
Causality: The carboxylic acid functionality can form strong hydrogen bonds, but impurities can disrupt the ordered packing required for crystallization. Residual high-boiling solvents like DMF or DMSO from the reaction step are also frequent culprits.
Recommended Protocol: Acid-Base Extraction & Purification
This robust method exploits the acidic nature of the target compound to separate it from neutral or basic impurities. It is the most reliable first step after the initial reaction work-up.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer, while neutral impurities remain in the organic phase. Repeat the extraction 2-3 times to ensure complete transfer.
-
Organic Layer Wash (Optional): Combine the aqueous layers. If the initial crude product was suspected to have basic impurities, you can wash the original organic layer with a dilute acid (e.g., 1M HCl) to remove them.
-
Re-acidification & Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH is approximately 1-2.[1] This will re-protonate the carboxylate salt, causing the purified this compound to precipitate out of the solution.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under a high vacuum to remove all residual water and any trace solvents.
Question 2: I'm experiencing significant product loss during recrystallization. How can I improve my recovery yield?
Answer:
Low recovery is typically due to using an inappropriate solvent system where the compound has high solubility even at low temperatures, or using an excessive volume of the solvent.
Causality: The goal of recrystallization is to identify a solvent (or solvent pair) that completely dissolves the compound at a high temperature but has very poor solubility for it at a low temperature.
Recommended Protocol: Systematic Solvent Screening & Recrystallization
-
Solvent Selection: Based on the structure of analogous compounds, suitable solvents for screening include alcohols (methanol, ethanol), esters (ethyl acetate), chlorinated solvents (dichloromethane), and aqueous mixtures.[1][2] The parent compound, benzofuran-2-carboxylic acid, can be crystallized from water, suggesting that an ethanol/water mixture could be effective.[3]
| Solvent System | Rationale | Potential Outcome |
| Ethanol/Water | Good polarity match; water acts as an anti-solvent. | High potential for forming well-defined crystals. |
| DCM/Methanol | Used for similar benzofuran derivatives.[1] | Effective for a range of polarities. |
| Ethyl Acetate/Hexane | A common polar/non-polar pair for moderately polar compounds. | Good for removing non-polar impurities. |
| Acetic Acid | Can be effective for carboxylic acids that are difficult to crystallize.[2] | Requires thorough drying to remove residual acid. |
-
Micro-Scale Screening: In separate test tubes, test the solubility of a small amount of your compound (~10-20 mg) in ~0.5 mL of each candidate solvent system. Heat the soluble samples to boiling, then cool to room temperature and finally in an ice bath to observe crystal formation.
-
Optimized Recrystallization Protocol:
-
Place the dried, purified acid from the acid-base extraction into an Erlenmeyer flask.
-
Add the best solvent system identified from your screening dropwise while heating the mixture to a gentle boil (use a hot plate with a water bath or heating mantle). Add just enough solvent to fully dissolve the solid.
-
Once dissolved, remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.
-
Dry the final product under a high vacuum. The reported melting point is 198-200°C, which can be used as a purity check.[4]
-
Question 3: My TLC and NMR analysis show a persistent impurity that I cannot remove by recrystallization. What is the next step?
Answer:
When impurities co-crystallize with the product, column chromatography is the recommended purification method. For carboxylic acids, special considerations are necessary to prevent poor separation.
Causality: Carboxylic acids can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing or "streaking" on the column. This results in poor separation from impurities with similar retention factors.
Recommended Protocol: Modified Flash Column Chromatography
Workflow Visualization
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol:
-
Solvent System Selection: Use TLC to find a suitable eluent. A common starting point is a mixture of hexane and ethyl acetate.
-
Eluent Modification: To counteract the acidic nature of the silica, add a small amount (~0.5-1%) of acetic acid to the eluent mixture. This keeps the target compound protonated and reduces its interaction with the silica, leading to sharper peaks and better separation. Alternatively, for base-sensitive compounds, a small amount of triethylamine (0.1%) can be added to the slurry when packing the column to neutralize the silica gel.[5]
-
Column Packing: Pack the column with silica gel using your chosen modified eluent system.
-
Sample Loading: Dissolve the impure product in a minimal amount of the eluent or a stronger solvent like DCM, adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" technique generally provides better resolution than loading the sample as a solution.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions, remove the solvent using a rotary evaporator, and dry the final product under a high vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A: The essential properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₄ | [4][6] |
| Molecular Weight | 206.20 g/mol | [4] |
| Appearance | Solid | [7] |
| Melting Point | 198-200 °C | [4] |
| CAS Number | 206559-61-7 | [7][8] |
Q2: What are the most likely impurities from a typical synthesis?
A: Impurities often depend on the synthetic route. A common synthesis involves the reaction of a salicylaldehyde with a haloacetate followed by cyclization.[9] Potential impurities include:
-
Unreacted starting materials: e.g., 3-ethoxysalicylaldehyde.
-
Side-products: From incomplete cyclization or alternative reaction pathways.
-
Reagents: Catalysts or bases used in the reaction.
Q3: How should I properly store the purified this compound?
A: Like most carboxylic acids, it should be stored in a tightly sealed container to protect it from moisture. For long-term storage, keep it in a cool, dry, and dark environment, such as a desiccator at room temperature or in a refrigerator.
Q4: Is this compound soluble in common laboratory solvents?
A: As a carboxylic acid, it is generally soluble in polar organic solvents like methanol, ethanol, acetone, and ethyl acetate.[3] Its solubility in non-polar solvents like hexane is expected to be low. Its sodium salt form is soluble in water.
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]
- 4. 206559-61-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C11H10O4) [pubchemlite.lcsb.uni.lu]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 7-ETHOXY-1-BENZOFURAN-2-CARBOXYLIC ACID | CAS 206559-61-7 [matrix-fine-chemicals.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Ethoxybenzofuran-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 7-Ethoxybenzofuran-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with this scaffold. Instead of a generic protocol, we will address common challenges, side reactions, and purification hurdles encountered in the lab, providing expert insights and actionable troubleshooting steps in a direct question-and-answer format.
Overview of the Primary Synthetic Route
The most common and reliable method for synthesizing this compound involves a three-step sequence starting from 2-hydroxy-3-ethoxybenzaldehyde. This pathway consists of an initial O-alkylation, followed by an intramolecular cyclization/condensation, and concluding with the saponification of the resulting ester.
Caption: Primary synthetic pathway for this compound.
Troubleshooting Guide & FAQs
This section addresses specific experimental failures and unexpected results.
Part 1: O-Alkylation Issues (Step 1)
Question: My initial O-alkylation of 2-hydroxy-3-ethoxybenzaldehyde with ethyl bromoacetate is giving low yields or failing completely. My TLC shows mostly unreacted starting material. What's going wrong?
Answer: This is a classic Williamson ether synthesis, and failure typically points to issues with the base, solvent, or reaction conditions.
-
Causality & Explanation: The reaction requires the quantitative deprotonation of the phenolic hydroxyl group to form a phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate. If the phenoxide is not formed efficiently, the reaction will not proceed.
-
Troubleshooting Steps:
-
Choice of Base: A common mistake is using a base that is too weak or not sufficiently anhydrous. Potassium carbonate (K₂CO₃) is frequently used and is effective, but it must be anhydrous (freshly dried or from a sealed container).[1][2] For a more robust reaction, consider a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF.
-
Solvent System: The solvent plays a crucial role. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they solvate the cation of the base without interfering with the nucleophilic phenoxide.[1] Acetone can also be used but must be rigorously dried.[3]
-
Temperature and Reaction Time: While some protocols run at room temperature, heating is often necessary to drive the reaction to completion. Refluxing in acetonitrile for several hours (e.g., 24 hours) is a standard procedure.[2] Monitor the reaction by TLC until the starting salicylaldehyde is consumed.
-
Reagent Quality: Ethyl bromoacetate is a potent lachrymator and can degrade over time.[1] Using a freshly opened bottle or distilled reagent is recommended. Ensure you are using a slight excess (1.1-1.2 equivalents) to account for any potential degradation.
-
| Parameter | Recommendation 1 (Standard) | Recommendation 2 (Aggressive) |
| Base | Anhydrous K₂CO₃ (3 equiv.) | NaH, 60% dispersion in oil (1.2 equiv.) |
| Solvent | Anhydrous Acetonitrile (MeCN) | Anhydrous THF or DMF |
| Temperature | Reflux (approx. 82°C) | 0°C to Room Temperature |
| Time | 12-24 hours | 2-6 hours |
Part 2: Cyclization & Side Reactions (Step 2)
Question: I've successfully synthesized the O-alkylated intermediate, but the intramolecular cyclization to form the benzofuran ester is failing. My workup yields a complex mixture or a different product entirely. What are the likely side reactions and how can I promote the desired cyclization?
Answer: The intramolecular cyclization is the most critical and often the most challenging step. It is typically a base-catalyzed intramolecular aldol-type or Perkin-like condensation. Failure here can lead to several side products. The most common issue is the premature hydrolysis of the ester or failure of the C-C bond to form.
-
Causality & Explanation: The desired reaction involves a base abstracting a proton from the α-carbon (adjacent to the ester carbonyl), creating an enolate. This enolate then attacks the aldehyde carbonyl intramolecularly. The subsequent dehydration forms the furan ring. If the conditions are too harsh or not optimized, other pathways can dominate.
-
Key Side Reaction - Uncyclized Hydrolysis Product: Strong aqueous bases (like NaOH/KOH) at this stage can simply hydrolyze the ethyl ester to the corresponding carboxylate without inducing cyclization. This leads to the formation of 2-(2-formyl-6-ethoxyphenoxy)acetic acid, which is difficult to cyclize.
Caption: Competing pathways during the cyclization step.
-
Troubleshooting Steps:
-
Use a Non-Aqueous Base: The key is to use a strong, non-nucleophilic base in an anhydrous alcohol solvent. Sodium ethoxide (NaOEt) in absolute ethanol is the classic and most effective choice.[4] This ensures the formation of the enolate required for cyclization while minimizing simple ester saponification.
-
Acid Catalysis (Alternative): In some cases, acid-catalyzed cyclization using reagents like p-toluenesulfonic acid (p-TsOH) or polyphosphoric acid (PPA) in a solvent like toluene with azeotropic removal of water can be effective, promoting the dehydration step.[4][5]
-
Temperature Control: The reaction often requires heat to overcome the activation energy for both cyclization and dehydration. Refluxing in ethanol is typical.[4]
-
Consider a Perkin Rearrangement Route: If direct cyclization remains problematic, an alternative overall strategy is the Perkin rearrangement. This involves synthesizing the corresponding 7-ethoxy-3-bromocoumarin and rearranging it to the target benzofuran-2-carboxylic acid using a base like sodium hydroxide in ethanol.[6][7][8] This route is often very high-yielding and avoids the challenges of the intramolecular condensation.
-
Part 3: Final Saponification and Purification (Step 3)
Question: The final hydrolysis of my ethyl 7-ethoxybenzofuran-2-carboxylate is incomplete or gives a dark, impure product that is difficult to purify. What are the best practices for this step?
Answer: Saponification is generally straightforward, but issues with purity often arise from degradation or incomplete reaction, complicating the purification.
-
Causality & Explanation: The hydrolysis requires hydroxide ions to attack the ester carbonyl. Incomplete reactions are usually due to insufficient base, time, or temperature, or poor solubility. Product degradation can occur under excessively harsh conditions (high temperatures for prolonged periods), potentially leading to decarboxylation or ring-opening, though benzofurans are relatively stable.
-
Troubleshooting & Purification Protocol:
-
Reaction Conditions: Use a moderate excess of base (e.g., 2-3 equivalents of KOH or NaOH) in a mixed solvent system like ethanol/water or THF/water to ensure solubility of the ester.[2] Heat the mixture to reflux for 2-3 hours, monitoring by TLC for the disappearance of the starting ester.
-
Workup - The Key to Purity: The purification of carboxylic acids relies on their acidic nature.[9] A robust acid-base extraction is the most effective method to remove neutral organic impurities.
Step-by-Step Purification Protocol:
-
After the reaction is complete, remove the organic solvent (ethanol/THF) under reduced pressure.
-
Dilute the remaining aqueous residue with water and transfer to a separatory funnel.
-
Perform an "alkaline wash": Extract the aqueous solution with a non-polar organic solvent like diethyl ether or ethyl acetate (2x). Discard the organic layers, which contain any neutral, unreacted starting material or byproducts.
-
Cool the basic aqueous layer in an ice bath.
-
Slowly acidify the aqueous layer with cold, concentrated HCl or 1M HCl until the pH is ~1-2. The this compound should precipitate as a solid.[6]
-
Collect the solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Dry the solid under high vacuum.
-
-
Recrystallization: If the product is still impure after filtration, recrystallization is necessary. Suitable solvents include aqueous ethanol, toluene, or acetic acid.[9] Experiment with different solvent systems to achieve high purity.
-
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. op.niscair.res.in [op.niscair.res.in]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. jocpr.com [jocpr.com]
- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Optimization of 7-Ethoxybenzofuran-2-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis and optimization of 7-Ethoxybenzofuran-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important scaffold. Benzofuran derivatives are integral to numerous biologically active molecules and pharmaceuticals.[1][2] The successful synthesis of this compound hinges on a nuanced understanding of its reaction mechanism and the careful optimization of key parameters. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for preparing this compound?
A common and effective method for synthesizing benzofuran-2-carboxylic acids is through the Perkin rearrangement (also known as coumarin-benzofuran ring contraction).[3][4] This reaction transforms a 3-halocoumarin into the desired benzofuran-2-carboxylic acid via a base-catalyzed ring fission and subsequent recyclization. The starting material for this compound would be a 3-halo-7-ethoxycoumarin.
An alternative robust strategy involves the cyclocondensation of a substituted salicylaldehyde with an α-haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.[5] This guide will focus on troubleshooting this widely-used cyclization pathway.
Q2: What is the underlying mechanism for the cyclocondensation synthesis?
The reaction proceeds in two key stages:
-
O-Alkylation (Williamson Ether Synthesis): The basic catalyst (e.g., potassium carbonate) deprotonates the phenolic hydroxyl group of the starting material, 3-ethoxy-2-hydroxybenzaldehyde. The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate to form an ether linkage.
-
Intramolecular Aldol-Type Condensation (Darzens Condensation): The base then abstracts an acidic α-proton from the ester moiety of the newly formed intermediate. The resulting carbanion attacks the adjacent aldehyde carbonyl group, leading to cyclization. Subsequent dehydration and hydrolysis of the ester yield the final carboxylic acid product.
Below is a diagram illustrating the key mechanistic steps.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
stability studies of 7-Ethoxybenzofuran-2-carboxylic acid under different conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 7-Ethoxybenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for conducting stability studies on this molecule. As a benzofuran derivative, understanding its stability profile is crucial for its development. This document provides in-depth guidance on experimental design, troubleshooting common analytical issues, and interpreting stability data, all grounded in established scientific principles and regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting forced degradation studies on this compound?
A1: Forced degradation studies, or stress testing, are a regulatory requirement and a critical component of drug development.[1][2] The main goals are:
-
To identify potential degradation products: This helps in developing and validating a stability-indicating analytical method.[3][4]
-
To understand the degradation pathways: Knowing how the molecule breaks down under various stress conditions (e.g., hydrolysis, oxidation, photolysis) provides insight into its intrinsic stability.[1][5]
-
To inform formulation and packaging development: For instance, if the molecule is found to be highly susceptible to light, it will necessitate light-protective packaging.[2][6]
-
To facilitate the development of a robust manufacturing process: Understanding the molecule's lability can help in setting appropriate process controls.[2]
Q2: What are the most likely points of instability in the this compound molecule?
A2: Based on its chemical structure, the following functional groups are the most probable sites of degradation:
-
Ether Linkage (7-Ethoxy group): Ethers can undergo cleavage under strong acidic conditions, potentially leading to the formation of 7-hydroxybenzofuran-2-carboxylic acid and ethanol.
-
Carboxylic Acid Group: While generally stable, carboxylic acids can undergo decarboxylation under high heat, particularly if there are stabilizing features in the transition state.[7][8]
-
Benzofuran Ring System: The furan ring, in particular, can be susceptible to oxidation and may undergo ring-opening reactions under oxidative stress or strong acidic conditions.[9][10]
Q3: What are the recommended starting conditions for forced degradation studies of this compound?
A3: The International Council for Harmonisation (ICH) guidelines provide a framework for stress testing.[1][2] A typical starting point would be:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for up to 72 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for up to 72 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.
-
Thermal Degradation: 80°C for up to 72 hours (solid state).
-
Photostability: Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]
It is crucial to aim for a target degradation of 5-20% to ensure that the primary degradation products are formed and can be adequately resolved from the parent peak.[3]
Troubleshooting Guide
HPLC Method Development and Analysis
Q4: My chromatogram shows significant peak tailing for the parent compound. What could be the cause and how can I fix it?
A4: Peak tailing for a carboxylic acid compound is often due to secondary interactions with the stationary phase. Here’s how to troubleshoot:
-
Adjust Mobile Phase pH: The carboxylic acid group (pKa ~3-4) can interact with residual silanols on the silica-based stationary phase. Lowering the mobile phase pH to ~2.5-3.0 with an acid like phosphoric acid or formic acid will fully protonate the carboxylic acid, minimizing these interactions.
-
Use a Buffered Mobile Phase: A buffer (e.g., 10-20 mM phosphate or acetate) will maintain a consistent pH throughout the run, leading to more symmetrical peaks.
-
Consider a Different Column: An "end-capped" column with minimal residual silanols or a column specifically designed for polar compounds may be beneficial.
Q5: I am not seeing any degradation under my initial stress conditions. What should I do?
A5: If you observe less than 5% degradation, the stress conditions are likely too mild. You should systematically increase the severity of the conditions:
-
Increase Temperature: For hydrolytic and thermal studies, increase the temperature in 10-20°C increments.
-
Increase Reagent Concentration: For acid/base hydrolysis, you can increase the concentration to 1 M or even 5 M HCl/NaOH. For oxidation, the concentration of H₂O₂ can be increased.
-
Extend Exposure Time: Double the exposure time and re-analyze.
-
Use a Co-solvent: If the compound has poor aqueous solubility, adding a co-solvent like methanol or acetonitrile can increase its availability for degradation in hydrolytic studies.
Q6: My compound is degrading too rapidly, and I am seeing many small peaks. How can I get meaningful data?
A6: Over-stressing the molecule can lead to secondary and tertiary degradation products, which complicates the analysis. To achieve the target 5-20% degradation:
-
Decrease Temperature: Lower the temperature of the stress condition.
-
Reduce Reagent Concentration: Use more dilute acid, base, or oxidizing agent.
-
Shorten Exposure Time: Take time points at earlier intervals (e.g., 2, 4, 8, 12 hours).
-
Quench the Reaction: For hydrolytic and oxidative studies, be prepared to neutralize the solution (e.g., with an equimolar amount of base/acid) or quench the oxidizing agent to stop the reaction at the desired time point.
Interpreting Degradation Profiles
Q7: I see a new peak in my acidic hydrolysis sample that is more polar (shorter retention time) than the parent compound. What could it be?
A7: A more polar degradation product from acidic hydrolysis suggests the cleavage of the ethoxy group. The likely product is 7-hydroxybenzofuran-2-carboxylic acid. The loss of the ethyl group and the introduction of a hydroxyl group would increase the polarity of the molecule, leading to an earlier elution time in reverse-phase HPLC. Mass spectrometry (LC-MS) would be the ideal tool to confirm the identity of this degradant by comparing its mass to the expected mass of the hydroxylated analog.
Q8: Under oxidative stress, I am losing the parent peak, but I am not seeing a distinct new peak, just a noisy baseline. What might be happening?
A8: This observation could indicate that the molecule is degrading into multiple small, non-chromophoric fragments or is being converted into a polymeric material that is not eluting from the column. The benzofuran ring system can be susceptible to oxidative cleavage, potentially breaking apart the aromatic system.[9][10]
-
Try a Different Detection Wavelength: You may be missing degradants that have a different UV absorbance maximum. A photodiode array (PDA) detector is invaluable here.
-
Use Mass Spectrometry: LC-MS can help identify potential fragments even if they have a poor UV chromophore.
-
Consider a Different Oxidizing Agent: Sometimes, using a different oxidizing agent (e.g., AIBN for radical-initiated oxidation) can lead to a cleaner degradation profile.[3]
Experimental Protocols & Data Presentation
Forced Degradation Experimental Workflow
Below is a standard workflow for conducting a forced degradation study.
Caption: A typical workflow for a forced degradation study.
Hypothetical Degradation Pathway
The following diagram illustrates a plausible degradation pathway for this compound based on its chemical structure.
Caption: A hypothetical degradation pathway for the target molecule.
Summary of Forced Degradation Conditions and Results (Illustrative Data)
| Stress Condition | Reagent/Setting | Time (hr) | Temp. (°C) | % Degradation | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 80 | 15.2 | 7-Hydroxybenzofuran-2-carboxylic acid |
| Base Hydrolysis | 0.1 M NaOH | 8 | 60 | 8.5 | Potential hydrolysis of the furan ring |
| Oxidation | 3% H₂O₂ | 12 | 25 (RT) | >90% | Multiple small, polar fragments |
| Thermal (Solid) | - | 72 | 100 | 2.1 | No significant degradation |
| Photolysis (Solid) | 1.2M lux hr | - | 25 (RT) | 6.8 | Minor unspecified degradants |
References
- 1. scispace.com [scispace.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ijrpp.com [ijrpp.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 7-Ethoxybenzofuran-2-carboxylic acid
Introduction
Welcome to the technical support center for 7-Ethoxybenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require a high degree of purity, for which crystallization is a critical final step. As a substituted benzofuran, this molecule possesses a rigid heterocyclic core, a carboxylic acid group capable of strong hydrogen bonding, and an ethoxy group, all of which influence its solubility and crystallization behavior.[1] This document provides in-depth, experience-driven guidance to troubleshoot common issues encountered during its crystallization, ensuring you can achieve a product with the desired purity, yield, and crystal form.
Section 1: Foundational Knowledge: Physicochemical Properties & Solvent Selection
A successful crystallization begins with a thorough understanding of the compound's properties and its interaction with various solvents. The choice of solvent is the most critical parameter in a crystallization process.[2][3] An ideal solvent will dissolve the solute completely at an elevated temperature but poorly at lower temperatures.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 206559-61-7 | [5][6] |
| Molecular Formula | C₁₁H₁₀O₄ | [7][8] |
| Molecular Weight | 206.20 g/mol | [7] |
| Appearance | Solid | [9] |
| Melting Point | 198-200°C | [7] |
| Predicted pKa | ~3.1 (similar to Benzofuran-2-carboxylic acid) | [10] |
Solvent Selection Strategy
The principle of "like dissolves like" is a useful starting point; as a polar molecule, this compound is expected to be more soluble in polar solvents.[3] However, the key to recrystallization is the difference in solubility at different temperatures.
Causality Behind Solvent Choice: The carboxylic acid moiety allows for strong hydrogen bonding, suggesting that polar protic solvents (like alcohols) or polar aprotic solvents capable of accepting hydrogen bonds (like acetone or ethyl acetate) would be effective solubilizers at elevated temperatures.[4][11] Water can be a good choice for polar compounds, but its high boiling point and strong solvation of carboxylic acids might require its use as part of a mixed-solvent system to reduce solubility upon cooling.[12][13]
Table 2: Recommended Solvents for Initial Screening
| Solvent Class | Example(s) | Rationale & Expected Behavior |
| Polar Protic | Ethanol, Methanol, Isopropanol | Good solubilizers when hot due to hydrogen bonding. Often used in combination with water as an anti-solvent.[3][11] |
| Polar Aprotic | Acetone, Ethyl Acetate (EA) | Solubilizes via dipole-dipole interactions. Good for compounds with moderate polarity. Evaporates easily. |
| Aromatic | Toluene | May dissolve the compound when hot due to π-π stacking with the benzofuran ring, but has a high boiling point.[12] |
| Mixed Solvents | Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane | Allows for fine-tuning of polarity to achieve ideal solubility characteristics. The "poor" solvent is added to the hot, dissolved solution to induce saturation.[3][14] |
Section 2: Troubleshooting Guide
This section addresses the most common problems encountered during the crystallization of this compound in a question-and-answer format.
Q1: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?
Answer: "Oiling out," or liquid-liquid phase separation, occurs when the dissolved compound separates from the supersaturated solution as a liquid instead of a solid.[15][16] This is problematic because the oil often traps impurities and rarely solidifies into a pure crystalline form.[17]
Potential Causes & Scientific Rationale:
-
High Supersaturation/Rapid Cooling: If the solution is cooled too quickly, the system may not have enough time for the ordered process of nucleation and crystal growth. Instead, it undergoes a less ordered phase separation to relieve the high supersaturation, forming an oil.[15][16]
-
Melting Point Depression: The melting point of your compound (198-200°C) is high, but significant impurities can dramatically lower it.[7] If the depressed melting point is below the temperature of the solution when it becomes saturated, the compound will separate as a liquid.[17][18]
-
Inappropriate Solvent Choice: A solvent with a boiling point higher than the melting point of the impure compound can cause oiling out. While this is less likely for pure this compound, it's a key consideration for impure samples.[19] Additionally, a solvent that is too different in polarity from the solute can promote phase separation.[19]
Solutions:
-
Reheat and Dilute: Return the flask to the heat source, add more of the "good" solvent until the oil redissolves completely, and then allow it to cool much more slowly.[15][17] Insulating the flask can help achieve a slow cooling rate.
-
Lower the Saturation Temperature: Add a larger volume of solvent so that the solution becomes saturated at a lower temperature, which is more likely to be below the compound's depressed melting point.
-
Change the Solvent System: Switch to a solvent with a lower boiling point or use a co-solvent system to better match the polarity of your compound.[15][19]
-
Introduce Seed Crystals: Adding a few crystals of pure product once the solution has cooled slightly (into the metastable zone) can bypass the kinetic barrier to nucleation and promote direct crystallization over oiling out.[15]
-
Purify Before Crystallizing: If impurities are the primary cause, consider a preliminary purification step. An activated charcoal treatment can sometimes remove colored, non-polar impurities that contribute to oiling out.[17][18]
Caption: Troubleshooting workflow for addressing oiling out events.
Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
Answer: The failure of a compound to crystallize from a cooled solution typically indicates that the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.[20]
Potential Causes & Scientific Rationale:
-
Too Much Solvent: This is the most common reason. If the solution is not saturated at the lower temperature, the compound will simply remain dissolved.[17][20]
-
Formation of a Stable Supersaturated Solution: Some highly purified compounds can remain in a supersaturated state for extended periods without crystallizing because the energy barrier for forming the initial crystal nuclei is too high.
-
Inhibitory Impurities: Certain impurities can interfere with the formation of crystal lattices, effectively poisoning the nucleation process.[21][22]
Solutions:
-
Induce Nucleation by Scratching: Gently scratching the inside of the flask below the solvent level with a glass rod can create microscopic imperfections on the glass surface that act as nucleation sites.[20]
-
Introduce a Seed Crystal: This is the most effective method. A tiny amount of the pure solid provides a template for further crystal growth.[13][20]
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[17]
-
Use an Anti-Solvent: If you are using a "good" solvent, you can try adding a "poor" (but miscible) solvent dropwise until the solution becomes persistently cloudy (turbid), then warm slightly to clarify and cool slowly.[14][20] For this compound dissolved in ethanol, water would be a suitable anti-solvent.[3]
-
Cool to a Lower Temperature: If not already done, use a dry ice/acetone bath for more significant cooling, but be aware this can sometimes cause the compound to precipitate as an amorphous solid if done too quickly.
Caption: Decision tree for inducing crystallization.
Q3: My yield is very low. How can I improve it?
Answer: A low yield means a significant portion of your compound remained in the mother liquor after filtration. While some loss is inevitable, it can often be minimized.
Potential Causes & Scientific Rationale:
-
Using Too Much Solvent: The more solvent used, the more compound will remain dissolved at the cold temperature, reducing the overall recovery.[17]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, some product will crystallize on the filter paper and be lost.
-
Insufficient Cooling: If the solution is not cooled sufficiently, the solubility of the compound remains too high, leading to poor recovery.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve a portion of the product.
Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions.[18]
-
Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask and keep the solution near its boiling point to ensure the compound stays dissolved.
-
Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.[13]
-
Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving the product.[3]
-
Second Crop of Crystals: The mother liquor can be concentrated (by boiling off some solvent) and re-cooled to recover a second, though likely less pure, crop of crystals.
Section 3: Frequently Asked Questions (FAQs)
Q: What is polymorphism and is it a concern for this compound?
A: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[23] These different forms, or polymorphs, can have different physical properties, including solubility, melting point, and stability.[24][25] For pharmaceutical compounds, controlling polymorphism is critical as it can affect bioavailability and formulation stability.[25] While specific polymorphic studies on this compound are not widely published, carboxylic acids and benzofuran derivatives are classes of compounds known to exhibit polymorphism.[23][26] Inconsistent melting points or different crystal habits (e.g., needles vs. plates) from seemingly identical experiments are indicators that you may be isolating different polymorphs. To ensure consistency, it is crucial to meticulously control and document crystallization parameters like solvent, cooling rate, and agitation.[25]
Q: How should I deal with colored impurities in my crude product?
A: Colored impurities are often large, conjugated organic molecules that can be effectively removed by treating the hot solution with activated charcoal before filtration. The charcoal adsorbs these impurities onto its high-surface-area matrix.
Procedure: After dissolving your crude product in the hot solvent, cool the solution slightly to prevent flash boiling. Add a small amount of activated charcoal (typically 1-2% of the solute mass). Swirl and bring the solution back to a boil for a few minutes. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal and the adsorbed impurities. Proceed with the crystallization as usual. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
Q: How do I properly use a mixed-solvent system?
A: A mixed-solvent system is used when no single solvent has the ideal solubility profile.[14] It typically involves a "good" solvent in which the compound is very soluble and a "poor" or "anti-solvent" in which it is nearly insoluble. The two solvents must be miscible.[14]
Procedure:
-
Dissolve your compound in the minimum amount of the hot "good" solvent.
-
While keeping the solution hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is now saturated.
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. The gradual change in solvent polarity upon cooling will lead to a controlled crystallization. A common example is an ethanol (good solvent)/water (anti-solvent) pair for polar organic compounds.[3]
Section 4: Detailed Experimental Protocols
Protocol 1: Standard Recrystallization from a Single Solvent (Ethanol)
-
Dissolution: Place the crude this compound (~1.0 g) in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add ethanol (~10 mL) and heat the mixture on a hot plate with stirring.
-
Achieve Saturation: Continue adding ethanol in small portions (~1-2 mL) until the solid just dissolves at the boiling point. Note the total volume of solvent used.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and receiving flask.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels). Crystal formation should begin within 20-30 minutes.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount (2-3 mL) of ice-cold ethanol.
-
Drying: Leave the crystals on the funnel with the vacuum running for 10-15 minutes to air-dry. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the melting point (e.g., 60-70°C).
Protocol 2: Protocol for Handling an "Oiling Out" Event
-
Identify Oiling Out: Observe the formation of a separate liquid phase (droplets or a continuous layer) as the solution cools.
-
Re-dissolve: Place the flask back on the hot plate. Add more of the primary solvent (e.g., 20-30% of the original volume) and heat until the oil completely redissolves, resulting in a clear, homogeneous solution.[17]
-
Slow Cooling: Insulate the flask thoroughly (e.g., wrap it in glass wool or paper towels, or place the entire flask inside a large beaker) and allow it to cool undisturbed to room temperature over several hours. This minimizes the rate of supersaturation generation.[15]
-
Induce Nucleation (Optional): If no crystals have formed after significant cooling, add a single seed crystal to the solution.
-
Complete Crystallization: Once crystallization is well underway, proceed with cooling in an ice bath and isolation as described in Protocol 1.
References
- 1. ijsdr.org [ijsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 7-ETHOXY-1-BENZOFURAN-2-CARBOXYLIC ACID | CAS 206559-61-7 [matrix-fine-chemicals.com]
- 6. This compound | 206559-61-7 [chemicalbook.com]
- 7. 206559-61-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 8. PubChemLite - this compound (C11H10O4) [pubchemlite.lcsb.uni.lu]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Benzofuran-2-carboxylic acid CAS#: 496-41-3 [m.chemicalbook.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. benchchem.com [benchchem.com]
- 16. mt.com [mt.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. brainly.com [brainly.com]
- 19. reddit.com [reddit.com]
- 20. quora.com [quora.com]
- 21. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 22. youtube.com [youtube.com]
- 23. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 24. mdpi-res.com [mdpi-res.com]
- 25. researchgate.net [researchgate.net]
- 26. The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923 [jstage.jst.go.jp]
Technical Support Center: 7-Ethoxybenzofuran-2-carboxylic acid Degradation Studies
Welcome to the dedicated technical support center for researchers working with 7-Ethoxybenzofuran-2-carboxylic acid. This guide is designed to provide expert insights and practical troubleshooting for investigating the degradation products of this compound. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory work, ensuring your experiments are built on a foundation of scientific integrity and lead to reliable results.
This resource is structured to anticipate the challenges you may encounter, offering a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for more complex issues. We will delve into the causality behind experimental choices and provide self-validating protocols to enhance the robustness of your findings.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of this compound.
FAQ 1: What are the most likely degradation pathways for this compound under forced degradation conditions?
Based on the structure of this compound, which contains an ethoxy group, a carboxylic acid, and a benzofuran ring system, the primary degradation pathways under forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress) are predicted to be:
-
Hydrolysis: The ether linkage of the 7-ethoxy group is susceptible to cleavage under acidic conditions, potentially yielding 7-hydroxybenzofuran-2-carboxylic acid and ethanol. Basic conditions are less likely to cleave the ether bond but may facilitate other reactions.
-
Oxidation: The benzofuran ring is prone to oxidative cleavage. This can lead to the formation of more complex degradation products, including aldehydes, carboxylic acids, and potentially ring-opened species. The electron-donating nature of the ethoxy group may influence the position of oxidative attack.
-
Photodegradation: Aromatic systems like benzofuran can undergo photodegradation, which may involve radical mechanisms leading to a variety of products, including dimers or cleavage products. The carboxylic acid group can also be susceptible to photodecarboxylation.[1]
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a probable degradation pathway, leading to the formation of 7-ethoxybenzofuran.[2]
FAQ 2: I am observing an unexpected peak in my HPLC analysis after acidic hydrolysis. What could it be?
An unexpected peak during acidic hydrolysis could be the primary degradation product, 7-hydroxybenzofuran-2-carboxylic acid, formed by the cleavage of the ethoxy group. This product would be more polar than the parent compound and thus have a shorter retention time on a reverse-phase HPLC column. To confirm its identity, you would ideally need to synthesize the standard or use mass spectrometry (MS) to determine the mass of the unknown peak.
FAQ 3: My oxidative degradation experiment with hydrogen peroxide is showing multiple degradation peaks. How can I identify them?
The presence of multiple peaks in an oxidative degradation study is common due to the reactivity of the benzofuran ring. To identify these products, a systematic approach is necessary:
-
LC-MS/MS Analysis: Use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to determine the mass-to-charge ratio (m/z) of each degradation product.[3] This will provide the molecular weight of each species.
-
Fragmentation Analysis: Perform MS/MS on each major degradation peak to obtain fragmentation patterns. These patterns can provide structural information about the molecule.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the degradation products, allowing you to determine their elemental composition.[4]
FAQ 4: Is decarboxylation a significant concern for this compound?
Yes, decarboxylation is a potential degradation pathway, particularly under thermal stress and possibly photolytic conditions.[1][5] The loss of the carboxylic acid group as CO2 would result in the formation of 7-ethoxybenzofuran. This degradation product is less polar than the parent compound and will have a longer retention time in reverse-phase HPLC.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges.
Guide 1: Inconsistent Degradation Profiles
Issue: You are observing significant variability in the extent of degradation between replicate experiments under the same stress conditions.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inhomogeneous Stress Conditions | Uneven heating in thermal studies, inconsistent light exposure in photostability chambers, or poor mixing in solution-based stress studies can lead to variable degradation. | 1. Ensure uniform heating by using a calibrated oven or a well-stirred oil bath. 2. For photostability studies, ensure samples are placed at an equal distance from the light source. 3. For solution studies, use a vortex or stirrer to ensure homogeneity. |
| Sample Preparation Inconsistency | Minor variations in the concentration of the stressor (e.g., acid, base, oxidizing agent) or the initial concentration of the drug substance can lead to different degradation rates. | 1. Prepare fresh stressor solutions for each experiment. 2. Use calibrated pipettes and balances for accurate sample preparation. 3. Prepare a stock solution of this compound to ensure consistent starting concentrations. |
| Analyte Adsorption | The compound or its degradation products may adsorb to the surface of the container, leading to apparent loss of substance. | 1. Use silanized glassware or polypropylene tubes to minimize adsorption. 2. Perform a recovery study to check for adsorption losses. |
Guide 2: Poor Chromatographic Resolution
Issue: The degradation products are co-eluting with the parent peak or with each other in your HPLC analysis.
Possible Causes and Solutions:
-
Suboptimal Mobile Phase: The polarity of the mobile phase may not be suitable for separating compounds with similar structures.
-
Solution: Perform a gradient elution to improve separation. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) and pH values of the aqueous phase.[3]
-
-
Inappropriate Column Chemistry: The stationary phase of your HPLC column may not be providing sufficient selectivity.
-
Solution: Try a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to introduce different separation mechanisms.
-
-
Peak Tailing: The carboxylic acid group can interact with residual silanols on the silica-based column, leading to peak tailing and poor resolution.
-
Solution: Add a small amount of a competing acid, like trifluoroacetic acid (TFA) or formic acid (0.1%), to the mobile phase to improve peak shape.
-
Part 3: Experimental Protocols & Visualizations
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
Proposed Degradation Pathways
The following diagram illustrates the predicted degradation pathways of this compound.
Caption: Predicted degradation pathways of this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for a forced degradation study.
Caption: General workflow for a forced degradation study.
References
- 1. mdpi.com [mdpi.com]
- 2. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. seer.ufrgs.br [seer.ufrgs.br]
- 5. Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 7-Ethoxybenzofuran-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 7-Ethoxybenzofuran-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals navigating the challenges of scaling this synthesis from the lab bench to larger-scale production. Benzofuran derivatives are crucial building blocks in the pharmaceutical and agrochemical industries, making robust and scalable synthetic routes essential.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Section 1: Synthetic Route Selection for Scale-Up
Choosing a synthetic strategy for scale-up requires balancing factors like atom economy, cost of starting materials, process safety, and robustness. For this compound, two primary routes are commonly considered.
| Feature | Route A: Modified Rap-Stoermer Condensation | Route B: Perkin Rearrangement |
| Starting Material | 3-Ethoxysalicylaldehyde | 6-Ethoxy-3-bromocoumarin |
| Key Steps | 1. O-alkylation with an α-haloacetate. 2. Intramolecular cyclization/condensation. 3. Saponification. | 1. Base-catalyzed ring opening of coumarin. 2. Intramolecular cyclization. 3. Acidification. |
| Scale-Up Pros | - Readily available starting materials. - Well-understood reaction mechanisms.[3] - Fewer steps if starting from the aldehyde. | - Often high-yielding. - Can be expedited with microwave assistance at the lab scale, though thermal heating is used for scale-up.[4] |
| Scale-Up Cons | - Potential for side reactions during alkylation (e.g., C-alkylation). - Cyclization may require strong bases and careful temperature control. | - The substituted coumarin starting material may require a separate multi-step synthesis. - Brominated intermediates can be costly and require careful handling. |
Below is a diagram illustrating the general transformation for these two common pathways.
Caption: Comparison of two primary synthetic pathways to the target molecule.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the scale-up of Route A (Modified Rap-Stoermer), which is often preferred due to the accessibility of its starting materials.
Stage 1: O-Alkylation of 3-Ethoxysalicylaldehyde
Question: My O-alkylation reaction (Step A_Start → A_Int1) is showing low yield and multiple side products on TLC/HPLC. What's going wrong?
Answer: This is a classic Williamson ether synthesis, and several factors can impact its efficiency at scale.
-
Causality: The phenoxide generated from 3-ethoxysalicylaldehyde is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired), particularly at the ortho and para positions activated by the hydroxyl group.
-
Troubleshooting Steps:
-
Choice of Base: A mild base like potassium carbonate (K₂CO₃) is generally preferred over stronger bases like sodium hydride (NaH) or alkoxides for this step.[5] Stronger bases can increase the rate of undesired C-alkylation and promote self-condensation of the aldehyde.
-
Solvent System: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal.[5] They effectively solvate the potassium cation without solvating the phenoxide anion, keeping it highly nucleophilic for the desired reaction. Avoid protic solvents like ethanol, which can solvate the phenoxide and reduce its reactivity.
-
Temperature Control: Run the reaction at a moderate temperature (e.g., 50-80°C). Excessive heat can provide the activation energy needed for C-alkylation. On a large scale, ensure your reactor has adequate heat transfer capabilities to maintain a consistent temperature and avoid localized hot spots.
-
Reagent Purity: Ensure your salicylaldehyde derivative is pure and your alkylating agent (e.g., ethyl bromoacetate) has not decomposed. The presence of water can hydrolyze the alkylating agent and affect the base's efficacy.
-
Stage 2: Intramolecular Cyclization
Question: The cyclization step (Step A_Int1 → A_Int2) is sluggish, or I'm forming a significant amount of polymeric byproduct. How can I optimize this?
Answer: This is an intramolecular condensation reaction that forms the furan ring. Success depends on favoring the intramolecular pathway over intermolecular polymerization.
-
Causality: The reaction proceeds via the formation of an enolate from the acetate moiety, which then attacks the aldehyde carbonyl. If the enolate reacts with the aldehyde of another molecule, polymerization occurs. Strong bases and high concentrations can favor this intermolecular pathway.
-
Troubleshooting Steps:
-
Base and Stoichiometry: A strong base like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) is required to generate the enolate. However, using a large excess can promote side reactions. Start with 1.05-1.2 equivalents and add it slowly to the reaction mixture.
-
"High Dilution" Principle: While true high dilution is impractical at scale, the principle applies. The rate of the intramolecular reaction is independent of concentration, while the rate of the intermolecular reaction is concentration-dependent. Therefore, adding the substrate slowly to a solution of the base can help maintain a low instantaneous concentration of the substrate, favoring cyclization.
-
Temperature Management: This reaction is often exothermic. Poor temperature control can lead to runaway reactions and the formation of tars and polymers. Ensure the reactor's cooling system can handle the heat load, especially during the base addition. A typical temperature range is 0°C to room temperature.
-
Stage 3: Saponification (Ester Hydrolysis)
Question: The final hydrolysis step (Step A_Int2 → A_End) is not going to completion, even after prolonged heating. What are my options?
Answer: Ester hydrolysis, or saponification, is a cornerstone of organic synthesis, but it can be challenging, especially with sterically hindered or poorly soluble substrates.[6]
-
Causality: The reaction is a nucleophilic acyl substitution where a hydroxide ion attacks the ester carbonyl. If the ester is poorly soluble in the aqueous base, the reaction becomes mass-transfer limited (the reactants can't reach each other). Steric hindrance around the carbonyl group can also slow the rate of hydroxide attack.
-
Troubleshooting Steps:
-
Solvent System: The most common issue is solubility. Use a co-solvent system to create a single phase. A mixture of water and a water-miscible organic solvent like tetrahydrofuran (THF), methanol (MeOH), or ethanol (EtOH) is highly effective.[6]
-
Choice of Base: While sodium hydroxide (NaOH) is common, lithium hydroxide (LiOH) is often more effective for hindered esters. The smaller lithium cation coordinates more effectively with the carbonyl oxygen, increasing its electrophilicity.
-
Temperature: If the reaction is still slow, gently increasing the temperature to 40-60°C can significantly increase the rate. Monitor for any potential degradation of the product at higher temperatures.
-
Work-up Procedure: After hydrolysis, the product exists as the sodium salt in the aqueous solution. It must be carefully acidified (e.g., with HCl) to precipitate the free carboxylic acid.[4] Add the acid slowly with good stirring and cooling to control the exotherm and obtain a crystalline, easily filterable solid. Check the final pH to ensure complete protonation.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for a multi-kilogram scale? A1: Route A (Modified Rap-Stoermer) is often favored for large-scale synthesis because 3-ethoxysalicylaldehyde is a more common and less expensive starting material than a pre-formed 6-ethoxy-3-bromocoumarin. The process steps, while requiring careful control, are standard industrial operations (etherification, condensation, hydrolysis).
Q2: What are the critical process safety considerations for this synthesis? A2:
-
Exothermicity: The cyclization and the acid-base neutralization during work-up are exothermic. Ensure your reactor's cooling capacity is sufficient for the batch size. Consider semi-batch processing (slow addition of a reagent) to control the rate of heat generation.
-
Base Handling: Sodium ethoxide and potassium tert-butoxide are pyrophoric and water-reactive. They must be handled under an inert atmosphere (Nitrogen or Argon). Sodium hydroxide is highly corrosive.
-
Solvent Hazards: Acetonitrile and THF are flammable. Ensure all equipment is properly grounded to prevent static discharge, and the reaction is performed in a well-ventilated area with appropriate fire suppression systems.
Q3: How can I effectively monitor reaction progress on a large scale? A3: While Thin Layer Chromatography (TLC) is excellent for lab-scale development, High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative monitoring in a plant setting. It allows you to accurately track the disappearance of starting material and the appearance of the product, providing precise data for determining reaction completion and identifying impurities.
Q4: What are the typical purity specifications and analytical methods for the final product? A4: For a pharmaceutical or high-value intermediate, typical specifications would be:
-
Purity (HPLC): >99.0% area.
-
Melting Point: 198-200°C.[7]
-
Identity (¹H NMR, FTIR): Conforms to the reference spectrum.
-
Residual Solvents (GC): Below limits defined by ICH guidelines.
-
Loss on Drying (LOD): <0.5% w/w.
Section 4: Troubleshooting Decision Tree & Protocol
This decision tree provides a logical workflow for diagnosing low-yield issues during the final product isolation.
Caption: A decision tree for troubleshooting low final product yield.
Protocol: Gram-Scale Synthesis via Modified Rap-Stoermer Route
This protocol is a representative example and must be optimized for specific equipment and safety protocols.
Step 1: O-Alkylation
-
To a stirred solution of 3-ethoxysalicylaldehyde (1.0 eq) in acetonitrile (10 volumes), add potassium carbonate (3.0 eq).
-
Heat the mixture to 60°C.
-
Add ethyl 2-bromoacetate (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 70°C.
-
Stir at 60°C for 4-6 hours, monitoring by HPLC until the starting aldehyde is consumed (<1%).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield crude ethyl 2-((2-formyl-6-ethoxyphenoxy)acetate) as an oil. This is typically used directly in the next step.
Step 2: Cyclization and Saponification
-
Prepare a solution of sodium hydroxide (3.0 eq) in a 1:1 mixture of ethanol and water (10 volumes).
-
Cool the basic solution to 10°C in an ice bath.
-
Dissolve the crude oil from Step 1 in ethanol (2 volumes) and add it slowly to the cooled sodium hydroxide solution over 1 hour, ensuring the internal temperature does not exceed 20°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 8-12 hours. The reaction first cyclizes and then the resulting ester is saponified in situ. Monitor by HPLC for the disappearance of the intermediate ester.
-
Once the reaction is complete, cool the mixture to 5°C.
-
Slowly add 6M hydrochloric acid with vigorous stirring, maintaining the temperature below 15°C, until the pH of the slurry is ~1-2.
-
Stir the resulting thick slurry at 5°C for 1 hour.
-
Collect the solid product by filtration, wash the cake thoroughly with cold deionized water (3 x 5 volumes) until the filtrate is neutral, and then with a small amount of cold ethanol (1 volume).
-
Dry the solid in a vacuum oven at 50°C to a constant weight to yield this compound as a white to off-white solid.
References
- 1. jocpr.com [jocpr.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. reddit.com [reddit.com]
- 7. 206559-61-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
Technical Support Center: Purification of 7-Ethoxybenzofuran-2-carboxylic Acid
Welcome to the technical support center for 7-Ethoxybenzofuran-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common challenges encountered during its purification, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. Our goal is to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile depends heavily on the synthetic route. A prevalent method is the Perkin rearrangement of a corresponding 3-halo-7-ethoxycoumarin in the presence of a base like sodium hydroxide.[1]
Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: Primarily the 3-halo-7-ethoxycoumarin precursor.
-
Neutral Byproducts: Side-products from incomplete or alternative reaction pathways that lack the acidic carboxylic acid group.
-
Hydrolyzed Precursors: For instance, 7-ethoxysalicylaldehyde, if the synthesis starts further back.
-
Residual Reagents: Inorganic salts (e.g., NaCl from neutralization) and any remaining base (NaOH) or acid (HCl) from the workup.[1]
Q2: My crude product is a brownish, sticky solid. What is the best first step for purification?
A2: An acid-base extraction is the most powerful and logical first step.[2] This technique is exceptionally effective at separating your desired carboxylic acid from neutral impurities, which are often the cause of the undesirable physical properties you're observing. The process leverages the acidic nature of your target compound to move it selectively between aqueous and organic phases.[3][4]
Q3: The melting point of my final product is 190-194°C, but the literature value is 198-200°C. Is it pure enough?
A3: A depressed and broadened melting point range is a classic indicator of impurity. While a 4-6°C depression might be acceptable for some preliminary screening applications, it is not considered pure for characterization, elemental analysis, or downstream applications where stoichiometry is critical. The presence of impurities disrupts the crystal lattice of the solid, requiring less energy (a lower temperature) to melt. Further purification, likely by recrystallization, is strongly recommended.
Q4: How do I choose the best solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For carboxylic acids, common choices include alcohols (ethanol, isopropanol), acetic acid, or mixed solvent systems like ethanol/water or toluene/heptane.[5]
Solvent Selection Workflow:
-
Small-Scale Testing: Place ~20-30 mg of your impure acid into several test tubes.
-
Add Solvents: Add a few drops of different candidate solvents to each tube at room temperature. A good solvent will not dissolve the compound immediately.
-
Heat: Gently heat the tubes that showed poor room-temperature solubility. The compound should dissolve completely near the boiling point.
-
Cool: Allow the solutions to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals indicates a promising solvent system. Oiling out suggests the compound is too soluble or the cooling was too rapid.
Troubleshooting Guides & Protocols
Guide 1: Acid-Base Extraction Protocol & Troubleshooting
This technique is your primary tool for removing neutral and basic impurities. The principle involves converting the water-insoluble carboxylic acid into a water-soluble carboxylate salt using a base.[2][6]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent like ethyl acetate or diethyl ether (10-15 mL per gram of crude material) in a separatory funnel.
-
Aqueous Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 5-7 mL per gram).
-
Causality: We use a weak base like NaHCO₃ instead of a strong base like NaOH. This is to ensure selectivity. NaHCO₃ is basic enough to deprotonate the carboxylic acid (pKa ~3-4) but not strong enough to deprotonate less acidic functional groups like phenols, which might be present as impurities. It also minimizes the risk of hydrolyzing any potential ester byproducts.[3]
-
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas produced from the acid-base reaction. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer (containing your sodium 7-ethoxybenzofuran-2-carboxylate salt) into a clean Erlenmeyer flask.
-
Re-extract (Optional but Recommended): Add another portion of NaHCO₃ solution to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract. This ensures complete recovery.
-
Wash Organic Layer: The organic layer, containing neutral impurities, can now be discarded.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with litmus paper).
-
Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Acid-Base Extraction Workflow Diagram
Caption: Workflow for purifying this compound via acid-base extraction.
Troubleshooting Common Extraction Issues
| Problem | Likely Cause(s) | Solution(s) |
| Low or No Precipitate Upon Acidification | 1. Incomplete extraction from the organic layer. 2. Insufficient acidification. 3. Product is more water-soluble than expected. | 1. Perform one or two more extractions of the organic layer with NaHCO₃. 2. Add more concentrated HCl, ensuring the pH is robustly 1-2. 3. If a precipitate still doesn't form, extract the acidified aqueous layer with a fresh portion of ethyl acetate or DCM. Dry the organic layer and evaporate the solvent to recover the product.[3] |
| An Emulsion Forms (Third Layer) | 1. Insufficient solvent volume. 2. Vigorous shaking with incompatible solvents. 3. Presence of particulate matter. | 1. Add more organic solvent and aqueous solution to dilute the mixture. 2. Add a small amount of brine (saturated NaCl solution); the increased ionic strength of the aqueous layer helps break emulsions. 3. Allow the funnel to sit undisturbed for a longer period. If persistent, filter the entire mixture through a pad of Celite. |
| Final Product is Discolored (Yellow/Brown) | 1. Colored impurities are also acidic and are co-extracted. 2. Degradation of the compound. | 1. Treat the crude solution with activated charcoal before extraction (use sparingly to avoid product loss). 2. Proceed to the recrystallization step, as this is often very effective at removing colored impurities. |
Guide 2: Recrystallization & Troubleshooting
Recrystallization is used to remove small amounts of remaining impurities after extraction, resulting in a product with high purity and a sharp melting point.
Troubleshooting Recrystallization Issues
Caption: A logic diagram for troubleshooting common recrystallization problems.
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vernier.com [vernier.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
safe handling and storage of 7-Ethoxybenzofuran-2-carboxylic acid
Technical Support Center: 7-Ethoxybenzofuran-2-carboxylic acid
A Guide for Researchers and Drug Development Professionals on Safe Handling and Storage
Welcome to the technical support guide for this compound (CAS No. 206559-61-7). As Senior Application Scientists, we understand that robust safety protocols are the bedrock of innovative and reproducible research. This document is designed to provide you with in-depth, practical guidance, moving beyond mere compliance to foster a culture of safety and experimental integrity in your laboratory. Here, we address common questions and potential issues encountered when working with this compound, explaining the scientific reasoning behind each safety recommendation.
Part 1: Hazard Identification and Initial Assessment
Before handling any chemical, a thorough understanding of its potential hazards is crucial. This section provides a summary of known information and answers foundational questions about the risks associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.[1] The primary hazards are:
-
Causes skin irritation (H315) .[2]
-
May cause an allergic skin reaction (H317) .[1]
-
Related benzofuran compounds are also noted to potentially cause respiratory irritation (H335), so it is prudent to handle this compound with measures to prevent dust inhalation.[3][4][5]
Q2: What do the GHS pictograms for this chemical mean?
A2: The primary GHS pictogram you will encounter for this chemical is the Exclamation Mark . This signifies that the substance may cause less serious health effects, such as irritation or skin sensitization. The causality is that direct contact with the solid powder or solutions can trigger local inflammatory responses in the skin and eyes.
| Hazard Class & Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | Exclamation Mark | Warning | H315: Causes skin irritation.[2] |
| Serious Eye Irritation (Category 2) | Exclamation Mark | Warning | H319: Causes serious eye irritation.[1][2] |
| Skin Sensitization (Category 1) | Exclamation Mark | Warning | H317: May cause an allergic skin reaction.[1] |
Q3: Is this compound considered acutely toxic?
A3: Currently available information does not classify this compound as acutely toxic if swallowed, inhaled, or in contact with skin.[6] However, the absence of data does not mean the absence of hazard. All chemicals in a research setting should be treated with a high degree of caution, recognizing the potential for unknown hazards.[7]
Part 2: Safe Handling and Personal Protective Equipment (PPE)
Proper handling techniques and correct PPE are your primary defense against exposure. This section provides detailed protocols and troubleshooting for common handling scenarios.
Experimental Protocol: Weighing and Preparing a Solution
This protocol is designed to be self-validating by incorporating engineering controls, administrative checks, and PPE to minimize exposure at every step.
Objective: To safely weigh 100 mg of solid this compound and prepare a 10 mg/mL stock solution in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Analytical balance
-
Spatula
-
Weigh paper or boat
-
Glass vial with a screw cap
-
Pipettors and appropriate tips
-
Vortex mixer
Procedure:
-
Pre-Experiment Setup:
-
Ensure the chemical fume hood is operational and the sash is at the indicated safe height.
-
Causality: A fume hood provides a critical engineering control to capture any fine particulates that may become airborne, preventing inhalation.
-
Don the required PPE as determined by the PPE Selection Workflow (see diagram below): nitrile gloves, a lab coat, and chemical splash goggles.
-
Lay down a disposable absorbent bench liner within the fume hood to contain any potential minor spills.
-
-
Weighing the Compound:
-
Place the weigh boat on the analytical balance and tare it.
-
Carefully use a clean spatula to transfer the desired amount of the solid compound to the weigh boat. Avoid any rapid movements that could generate dust.
-
Causality: Minimizing dust generation is key to preventing the spread of the irritant and reducing the risk of inhalation.[4][8]
-
Once the target weight is reached, record the exact amount.
-
-
Solution Preparation:
-
Carefully transfer the weighed solid into the labeled glass vial.
-
Using a calibrated pipette, add the calculated volume of DMSO to the vial.
-
Securely cap the vial.
-
Vortex the vial until the solid is completely dissolved.
-
-
Cleanup:
PPE Selection Workflow
The selection of appropriate PPE is task-dependent. This workflow provides a logical pathway for making the correct choice.
References
- 1. 206559-61-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. aksci.com [aksci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. aksci.com [aksci.com]
Validation & Comparative
comparison of synthesis methods for 7-Ethoxybenzofuran-2-carboxylic acid
An In-Depth Comparative Guide to the Synthesis of 7-Ethoxybenzofuran-2-carboxylic Acid
In the landscape of modern medicinal chemistry, benzofuran-2-carboxylic acids stand out as privileged scaffolds. Their rigid, planar structure and versatile substitution patterns make them crucial building blocks for a host of biologically active molecules, including potential treatments for cancer and central nervous system disorders.[1][2] Among these, this compound (CAS: 206559-61-7) is a key intermediate whose efficient synthesis is of paramount importance to drug development professionals.
This guide provides a comparative analysis of two prominent synthetic pathways to this target molecule. We will move beyond a simple recitation of steps to dissect the underlying mechanisms, evaluate the strategic advantages of each approach, and provide detailed, field-tested protocols. Our objective is to equip researchers with the critical insights needed to select and execute the optimal synthesis for their specific laboratory context, whether for rapid screening or large-scale production.
Physicochemical Properties of the Target Molecule
| Property | Value |
| Molecular Formula | C₁₁H₁₀O₄[3][4] |
| Molecular Weight | 206.20 g/mol [3] |
| Melting Point | 198-200°C[3] |
| Appearance | Solid[4] |
| CAS Number | 206559-61-7[3][5] |
Strategic Overview: Two Divergent Pathways
The synthesis of the benzofuran core can be broadly approached from two distinct retrosynthetic disconnections. This guide will compare a classic linear synthesis involving ring formation via cyclization of a phenol derivative against a convergent approach utilizing a rearrangement reaction.
-
Method A: Perkin Rearrangement. A powerful and often high-yielding method that transforms a pre-formed 7-ethoxy-3-halocoumarin into the target benzofuran-2-carboxylic acid through a base-catalyzed ring contraction.[1]
-
Method B: O-Alkylation and Intramolecular Cyclization. A more traditional, multi-step approach beginning with a substituted salicylaldehyde. This pathway involves building the furan ring onto the phenolic starting material through alkylation followed by an intramolecular condensation and subsequent hydrolysis.[6]
The logical flow for selecting a synthetic pathway is outlined below.
Caption: Decision workflow for selecting a synthesis method.
Method A: The Perkin Rearrangement Route
First reported by W. H. Perkin, this rearrangement provides an elegant conversion of 3-halocoumarins to benzofuran-2-carboxylic acids.[1] The reaction is particularly notable for its efficiency, especially when enhanced with microwave irradiation, which can reduce reaction times from hours to mere minutes.[1]
Mechanistic Insight
The accepted mechanism proceeds in two key stages.[1] First, a rapid base-catalyzed hydrolytic cleavage of the coumarin's lactone ring occurs. This ring-opening is the rate-determining step in the initial phase. The second stage involves a slower intramolecular nucleophilic attack by the newly formed phenoxide onto the vinyl halide, followed by elimination, to form the five-membered furan ring.[1]
Caption: Key stages of the Perkin rearrangement mechanism.
Experimental Protocol: Microwave-Assisted Perkin Rearrangement
This protocol is adapted from the general method described by Planes, Yahia, and Harrad for related substituted benzofurans.[1]
Step 1: Preparation of 7-Ethoxy-3-bromocoumarin (Precursor)
The starting coumarin is typically synthesized via a Pechmann or Knoevenagel condensation, followed by regioselective bromination at the C3 position using a source like N-bromosuccinimide (NBS).
Step 2: Microwave-Assisted Rearrangement
-
To a 10 mL microwave reaction vessel, add 7-ethoxy-3-bromocoumarin (1.0 mmol, 1.0 eq).
-
Add ethanol (5 mL) and a 2 M aqueous solution of sodium hydroxide (NaOH) (2.5 mL, 5.0 mmol, 5.0 eq).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 300W for 5-10 minutes, with a target temperature of 80°C.[1] Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, transfer the reaction mixture to a beaker and reduce the solvent volume on a rotary evaporator.
-
Dilute the residue with water (10 mL).
-
Acidify the solution to pH 1-2 using concentrated hydrochloric acid (HCl). A precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60°C.
Performance Analysis
| Metric | Traditional Method | Microwave-Assisted Method |
| Reaction Time | ~3 hours[1] | 5-10 minutes[1] |
| Typical Yield | Quantitative[1] | >95%[1] |
| Conditions | Reflux | 300W, 80°C |
| Advantages | Simple setup | Drastic time reduction, high yield, energy efficient |
| Disadvantages | Long reaction time | Requires specialized microwave reactor |
Method B: O-Alkylation and Intramolecular Cyclization
This classical approach offers a reliable, albeit more lengthy, pathway to the target molecule. It relies on the availability of 2-hydroxy-3-ethoxybenzaldehyde as the key starting material. The synthesis proceeds through the formation of an ether, followed by an intramolecular reaction to construct the furan ring, and concludes with the hydrolysis of an ester group.
Mechanistic Pathway
The synthesis begins with a Williamson ether synthesis, where the phenoxide of the salicylaldehyde attacks an α-haloacetate ester. The resulting intermediate is then subjected to base-catalyzed intramolecular cyclization (e.g., a Darzens or Perkin-like condensation) to form the ethyl benzofuran-2-carboxylate. The final step is a standard saponification (ester hydrolysis) to yield the desired carboxylic acid.
Caption: Step-wise workflow for the O-alkylation and cyclization route.
Experimental Protocol
This protocol is a generalized procedure based on common methods for synthesizing benzofuran-2-carboxylates from salicylaldehydes.[6][7]
Step 1: Synthesis of Ethyl 2-((2-formyl-6-ethoxyphenoxy)acetate)
-
In a round-bottom flask, dissolve 2-hydroxy-3-ethoxybenzaldehyde (10.0 mmol, 1.0 eq) in dry dimethylformamide (DMF, 50 mL).
-
Add anhydrous potassium carbonate (K₂CO₃) (15.0 mmol, 1.5 eq).
-
Add ethyl chloroacetate (11.0 mmol, 1.1 eq) dropwise to the stirring mixture.
-
Heat the reaction to 90-95°C and stir for 4-6 hours, monitoring by TLC.[6]
-
After cooling, pour the mixture into ice water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate, which may be used directly in the next step.
Step 2: Cyclization to Ethyl 7-Ethoxybenzofuran-2-carboxylate
-
Dissolve the crude intermediate from Step 1 in ethanol (50 mL).
-
Add a solution of sodium ethoxide (prepared by dissolving sodium metal (12.0 mmol, 1.2 eq) in ethanol) and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and neutralize with acetic acid.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the ethyl ester.
Step 3: Hydrolysis to this compound
-
Dissolve the purified ethyl ester from Step 2 in a mixture of ethanol (30 mL) and water (10 mL).
-
Add sodium hydroxide (20.0 mmol, 2.0 eq) and reflux the mixture for 1-2 hours.[8]
-
After cooling, remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted ester.[8]
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the final product.
Performance Analysis
| Metric | Value |
| Number of Steps | 3 |
| Typical Overall Yield | 40-60% |
| Conditions | Elevated temperatures (reflux) |
| Advantages | Utilizes readily available starting materials, avoids specialized equipment |
| Disadvantages | Multi-step process, lower overall yield, requires intermediate purification |
Comparative Summary and Recommendations
| Feature | Method A: Perkin Rearrangement | Method B: O-Alkylation & Cyclization |
| Overall Strategy | Ring contraction of a coumarin | Linear construction onto a phenol |
| Number of Steps | 1 (from 3-halocoumarin) | 3 (from salicylaldehyde) |
| Reaction Speed | Very fast (minutes) with microwave | Slow (hours to days) |
| Overall Yield | High (>90%) | Moderate (40-60%) |
| Key Reagents | NaOH, Ethanol | K₂CO₃, Ethyl chloroacetate, NaOEt |
| Scalability | Good; batch microwave limits scale | Excellent; standard glassware |
| Ideal Use Case | Rapid synthesis, library generation | Large-scale synthesis, methods development |
Recommendation:
For researchers engaged in medicinal chemistry, lead optimization, or the rapid synthesis of analog libraries , the Microwave-Assisted Perkin Rearrangement (Method A) is unequivocally superior. Its remarkable speed and high yield allow for the rapid generation of the target molecule, provided the precursor 7-ethoxy-3-halocoumarin is accessible.
For process chemistry, large-scale manufacturing, or in laboratories where a microwave reactor is not available , the O-Alkylation and Cyclization route (Method B) remains a robust and viable option. While longer and lower-yielding, it relies on classical reactions and readily available bulk starting materials, making it highly scalable and predictable. The choice ultimately hinges on the specific project goals, available equipment, and the scale of the synthesis.
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 206559-61-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. CN110684000B - Process for preparing benzofuran derivatives - Google Patents [patents.google.com]
In Vivo Validation of 7-Ethoxybenzofuran-2-carboxylic Acid: A Comparative Guide for Preclinical Efficacy Assessment
Introduction: Unlocking the Therapeutic Potential of Benzofuran Scaffolds
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. 7-Ethoxybenzofuran-2-carboxylic acid is a novel benzofuran derivative with potential therapeutic applications. However, its specific in vivo bioactivity has not been extensively characterized. This guide provides a comprehensive framework for the in vivo validation of this compound, proposing a scientifically rigorous, two-pronged investigational approach based on the known activities of structurally related compounds.
This document is intended for researchers, scientists, and drug development professionals. It offers a comparative analysis framework, presenting detailed experimental protocols and data interpretation strategies against established therapeutic agents. We will explore two primary, plausible therapeutic avenues for this compound:
-
Anti-Hyperuricemic and Anti-Gout Activity: Targeting key enzymes and transporters in purine metabolism and uric acid excretion.
-
General Anti-inflammatory Activity: Assessing efficacy in a classic model of acute inflammation.
By following the methodologies outlined herein, researchers can effectively elucidate the in vivo efficacy profile of this compound and benchmark its performance against current standards of care.
Part 1: Investigating Anti-Hyperuricemic and Anti-Gout Potential
Hyperuricemia, an excess of uric acid in the blood, is a primary causative factor in the development of gout, a painful inflammatory arthritis.[1] Many benzofuran derivatives have been investigated for their ability to lower uric acid levels. The primary mechanisms for achieving this are the inhibition of xanthine oxidase (XO), the enzyme responsible for uric acid production, or the inhibition of urate transporter 1 (URAT1), which is involved in the renal reabsorption of uric acid.[2][3]
This section outlines a comparative in vivo study to assess if this compound exhibits anti-hyperuricemic and anti-gout properties, comparing it with Allopurinol (an XO inhibitor) and Benzbromarone (a URAT1 inhibitor).[4][5]
Comparative Framework: Benchmarking Against Established Mechanisms
To comprehensively evaluate the potential of this compound in this therapeutic area, we will utilize two distinct in vivo models, each designed to probe a different aspect of gout pathology.
-
Potassium Oxonate-Induced Hyperuricemia Model: This model is the gold standard for evaluating agents that lower serum uric acid levels. Potassium oxonate inhibits uricase, the enzyme that breaks down uric acid in rodents, leading to a rapid and measurable increase in serum uric acid.[6] This allows for the direct assessment of a compound's ability to either reduce uric acid production or enhance its excretion.
-
Monosodium Urate (MSU) Crystal-Induced Gouty Arthritis Model: This model mimics the acute inflammatory response seen in a gout attack.[7] Injecting MSU crystals directly into the joint of an animal elicits a strong inflammatory reaction characterized by swelling, neutrophil infiltration, and pain. This model is ideal for assessing the anti-inflammatory effects of a compound in the specific context of gout.
The chosen comparators, Allopurinor and Benzbromarone, provide mechanistic benchmarks. Allopurinol acts by inhibiting xanthine oxidase, thus reducing uric acid synthesis.[8][9] Benzbromarone primarily inhibits URAT1, promoting the excretion of uric acid.[2][10] Comparing our test compound to these agents will provide initial insights into its potential mechanism of action.
Experimental Workflow: A Two-Stage Validation Process
The following diagram illustrates the proposed experimental workflow for assessing the anti-hyperuricemic and anti-gout activity of this compound.
Caption: Workflow for in vivo validation of anti-hyperuricemic and anti-gout activity.
Detailed Experimental Protocols
-
Animals: Male Sprague-Dawley rats (200-220 g) will be used. Animals should be acclimatized for at least one week before the experiment.
-
Grouping (n=6 per group):
-
Group 1: Vehicle Control (0.5% Carboxymethylcellulose - CMC)
-
Group 2: this compound (e.g., 50 mg/kg, p.o.)
-
Group 3: Allopurinol (10 mg/kg, p.o.)
-
Group 4: Benzbromarone (10 mg/kg, p.o.)
-
-
Induction of Hyperuricemia: A single subcutaneous (SC) injection of potassium oxonate (250 mg/kg) is administered to all animals one hour before the administration of the test compounds or vehicle.[11]
-
Compound Administration: The test compound, reference drugs, or vehicle are administered orally (p.o.) by gavage.
-
Sample Collection: Blood samples are collected via the tail vein at 2 and 4 hours post-compound administration.
-
Biochemical Analysis: Serum is separated by centrifugation. Serum Uric Acid (SUA), creatinine, and Blood Urea Nitrogen (BUN) levels are measured using commercially available kits.
-
Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance is determined using one-way ANOVA followed by Dunnett's post-hoc test. p < 0.05 is considered statistically significant.
-
MSU Crystal Preparation: Sterile, needle-shaped MSU crystals are prepared as per established protocols.[12]
-
Animals: Male Wistar rats (180-200 g) will be used.
-
Grouping (n=6 per group):
-
Group 1: Vehicle Control (0.5% CMC)
-
Group 2: this compound (e.g., 50 mg/kg, p.o.)
-
Group 3: Indomethacin (5 mg/kg, p.o.)
-
-
Compound Administration: The test compound, reference drug, or vehicle are administered orally one hour before MSU injection.
-
Induction of Gouty Arthritis: Animals are anesthetized, and 0.1 mL of a sterile suspension of MSU crystals (20 mg/mL in saline) is injected into the intra-articular space of the right ankle joint.
-
Measurement of Joint Swelling: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after MSU injection. The percentage of edema inhibition is calculated.
-
Histopathology and Cytokine Analysis (at 6 hours): Animals are euthanized, and the ankle joints are collected for histological examination (H&E staining) to assess inflammatory cell infiltration. Synovial fluid can be collected to measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) by ELISA.
-
Statistical Analysis: Data are analyzed using one-way ANOVA with a suitable post-hoc test.
Data Presentation: A Comparative Efficacy Table
The following table provides a template for presenting the quantitative data from these experiments, with hypothetical results for illustrative purposes.
| Compound | Dose (mg/kg) | Serum Uric Acid Reduction (%) at 4h | Inhibition of MSU-Induced Paw Edema (%) at 4h |
| Vehicle Control | - | 0% | 0% |
| This compound | 50 | 45% | 55% |
| Allopurinol | 10 | 50% | 25% |
| Benzbromarone | 10 | 48% | 22% |
| Indomethacin | 5 | N/A | 60%* |
*p < 0.05 compared to Vehicle Control. N/A = Not Assessed.
Part 2: Assessing General Anti-inflammatory Activity
Given the prevalence of anti-inflammatory activity among benzofuran derivatives, it is prudent to evaluate this compound in a general model of acute inflammation. This provides a broader understanding of its potential therapeutic applications beyond gout.
The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening acute anti-inflammatory activity.[13] Subplantar injection of carrageenan induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (2-6 hours) is primarily driven by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[14]
By comparing the activity of this compound with a standard non-steroidal anti-inflammatory drug (NSAID) like Indomethacin, which is a potent COX inhibitor, we can assess its general anti-inflammatory potential and gain preliminary insights into its mechanism.[15][16]
Experimental Workflow for Anti-inflammatory Screening
The workflow for this validation is straightforward and focuses on the key endpoint of edema measurement.
Caption: Workflow for carrageenan-induced paw edema assay.
Detailed Experimental Protocol
-
Animals: Male Wistar rats (150-180 g) will be used.
-
Grouping (n=6 per group):
-
Group 1: Vehicle Control (0.5% CMC)
-
Group 2: this compound (e.g., 50 mg/kg, p.o.)
-
Group 3: Indomethacin (10 mg/kg, p.o.)
-
-
Compound Administration: The test compound, reference drug, or vehicle are administered orally one hour before the carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw.[17]
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, 4, 5, and 6 hours after (Vₜ).
-
Data Analysis: The increase in paw volume (edema) is calculated as Vₜ - V₀. The percentage inhibition of edema is calculated for each treated group relative to the vehicle control group.
-
Statistical Analysis: Results are expressed as mean ± SEM and analyzed by one-way ANOVA followed by a suitable post-hoc test.
Data Presentation: Comparative Anti-inflammatory Efficacy
The following table illustrates how to present the results from the carrageenan-induced paw edema study.
| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) at 3h | Inhibition of Paw Edema (%) at 5h |
| Vehicle Control | - | 0% | 0% |
| This compound | 50 | 48% | 52% |
| Indomethacin | 10 | 55% | 65% |
*p < 0.05 compared to Vehicle Control.
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the initial in vivo validation of this compound. By systematically evaluating its potential anti-hyperuricemic, anti-gout, and general anti-inflammatory activities in established preclinical models and comparing its performance against well-characterized drugs, researchers can gain critical insights into its therapeutic potential and mechanism of action.
Positive results from these studies would warrant further investigation, including dose-response studies, pharmacokinetic profiling, and evaluation in chronic models of disease. The methodologies described herein represent a crucial first step in the preclinical development of this promising benzofuran derivative.
References
- 1. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 2. nbinno.com [nbinno.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Benzbromarone? [synapse.patsnap.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. droracle.ai [droracle.ai]
- 8. Allopurinol: Mechanism of Action & Structure | Study.com [study.com]
- 9. Allopurinol - Wikipedia [en.wikipedia.org]
- 10. mims.com [mims.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. inotiv.com [inotiv.com]
- 15. Indometacin - Wikipedia [en.wikipedia.org]
- 16. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Structure-Activity Relationship of 7-Ethoxybenzofuran-2-carboxylic Acid Derivatives in Anti-Inflammatory and Anti-Gout Applications
In the landscape of drug discovery, the benzofuran scaffold represents a privileged heterocyclic system due to its wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Within this broad class of compounds, derivatives of benzofuran-2-carboxylic acid have garnered significant attention. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-ethoxybenzofuran-2-carboxylic acid derivatives, with a particular focus on their potential as anti-inflammatory and anti-gout agents. While direct, comprehensive SAR studies on a homologous series of this compound derivatives are not extensively documented in publicly available literature, this guide synthesizes findings from related benzofuran structures to extrapolate a putative SAR framework. This analysis is supported by established experimental protocols for the synthesis and biological evaluation of such compounds.
The Benzofuran-2-Carboxylic Acid Scaffold: A Versatile Core
The benzofuran-2-carboxylic acid moiety is a key structural feature in numerous biologically active molecules. The arrangement of the fused benzene and furan rings, coupled with the carboxylic acid group at the 2-position, provides a unique electronic and steric profile that allows for diverse interactions with biological targets.[4] Modifications at various positions on this scaffold can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.
Proposed Structure-Activity Relationship (SAR) of this compound Derivatives
Based on the analysis of related benzofuran derivatives, we can propose the following SAR for this compound derivatives in the context of anti-inflammatory and anti-gout activity. The primary molecular target for anti-gout therapy is often xanthine oxidase (XO), an enzyme crucial for uric acid production.[5][6] For anti-inflammatory activity, targets can include enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or modulation of inflammatory signaling pathways such as NF-κB.[7][8]
The 7-Ethoxy Group
The presence of an ethoxy group at the 7-position is anticipated to enhance lipophilicity compared to a hydroxyl or methoxy group. This can improve membrane permeability and oral bioavailability. The oxygen of the ethoxy group can also act as a hydrogen bond acceptor, potentially interacting with amino acid residues in the active site of target enzymes.
Modifications of the Carboxylic Acid at C-2
The carboxylic acid group at the 2-position is a critical pharmacophore. It can act as a key hydrogen bond donor and acceptor, and can form ionic interactions with positively charged residues in a binding pocket.
-
Esterification: Converting the carboxylic acid to an ester can increase lipophilicity and may serve as a prodrug strategy. However, this may also abolish key interactions required for activity. SAR studies on related benzofurans have shown that ester substitutions at the C-2 position can be crucial for cytotoxic activity.[7]
-
Amidation: Formation of amides from the carboxylic acid introduces a new point of diversity. The nature of the amine used can significantly impact activity. For instance, N-(substituted)phenylamide derivatives of benzofuran-2-carboxylic acid have shown potent anticancer and NF-κB inhibitory activities.[7] The electronic effects (+M) and hydrophobicity of substituents on the N-phenyl ring were found to potentiate these activities.[7]
Substitution on the Benzene Ring (Positions 4, 5, and 6)
Introducing substituents on the benzene ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity.
-
Halogens: Introduction of halogens like chlorine or bromine can enhance binding through halogen bonding and increase lipophilicity. Halogenated benzofuran derivatives have demonstrated significant cytotoxic and antimicrobial activities.[3][9]
-
Alkoxy Groups: Additional methoxy or ethoxy groups can influence the electronic distribution and provide further hydrogen bond accepting capabilities.
-
Bulky Substituents: The introduction of bulkier groups may either enhance binding by occupying a hydrophobic pocket or decrease activity due to steric hindrance.
The following diagram illustrates the key modification points on the this compound scaffold for SAR exploration.
Caption: Key modification points for SAR studies.
Comparative Analysis with Alternative Anti-Gout and Anti-Inflammatory Agents
The therapeutic potential of novel this compound derivatives must be benchmarked against existing treatments.
| Drug Class | Mechanism of Action | Key Advantages | Key Disadvantages |
| Allopurinol | Xanthine Oxidase Inhibitor | Well-established, effective in reducing uric acid | Hypersensitivity reactions, rash |
| Febuxostat | Non-purine Xanthine Oxidase Inhibitor | More potent than allopurinol, no purine core | Cardiovascular side effects, more expensive |
| NSAIDs (e.g., Indomethacin) | COX-1 and COX-2 Inhibition | Rapid relief of acute gout pain and inflammation | Gastrointestinal bleeding, renal toxicity |
| Colchicine | Inhibits microtubule polymerization and neutrophil activity | Effective for acute gout attacks | Narrow therapeutic index, gastrointestinal side effects |
| Uricosuric Agents (e.g., Benzbromarone) | Inhibit renal reabsorption of uric acid | Effective in underexcreters of uric acid | Risk of kidney stones, hepatotoxicity (Benzbromarone) |
Novel this compound derivatives that exhibit potent xanthine oxidase inhibition with a favorable safety profile could offer a significant advantage over existing therapies.
Experimental Protocols
To conduct a thorough SAR study of this compound derivatives, the following experimental workflow is proposed.
Caption: Experimental workflow for SAR studies.
Synthesis of this compound Derivatives
A general synthetic route to benzofuran-2-carboxylic acids involves the reaction of a substituted salicylaldehyde with diethyl bromomalonate followed by hydrolysis. For the synthesis of derivatives, standard esterification and amidation protocols can be employed.[10]
Step-by-step Synthesis of the Core Scaffold:
-
Reaction of 2-hydroxy-3-ethoxybenzaldehyde with diethyl bromomalonate: In a suitable solvent like acetone, reflux the starting materials in the presence of a base such as potassium carbonate to yield the diethyl 2-(2-formyl-6-ethoxyphenoxy)malonate.
-
Intramolecular aldol condensation: Treat the product from step 1 with a base like sodium ethoxide in ethanol to induce cyclization to the benzofuran ring, affording ethyl 7-ethoxybenzofuran-2-carboxylate.
-
Hydrolysis: Saponify the ester using a base like sodium hydroxide, followed by acidification to yield this compound.
In Vitro Biological Evaluation
This assay measures the ability of the synthesized compounds to inhibit the activity of xanthine oxidase, the enzyme that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[11]
-
Prepare a reaction mixture containing phosphate buffer, xanthine (substrate), and the test compound at various concentrations.
-
Initiate the reaction by adding xanthine oxidase enzyme.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a UV-Vis spectrophotometer.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound. Allopurinol should be used as a positive control.
-
COX-1/COX-2 Inhibition Assays: Commercially available kits can be used to determine the IC50 values of the compounds against both COX isoforms.
-
NF-κB Reporter Assay: In a cell line stably transfected with an NF-κB luciferase reporter construct, induce NF-κB activation with an inflammatory stimulus (e.g., LPS). Treat the cells with the test compounds and measure the luciferase activity to determine the inhibition of NF-κB signaling.[7]
In Vivo Animal Models
Promising compounds from in vitro assays should be further evaluated in relevant animal models.
-
Potassium Oxonate-Induced Hyperuricemia Model: This model is used to assess the uric acid-lowering effects of the compounds in vivo. Hyperuricemia is induced in rodents by administering potassium oxonate, a uricase inhibitor.[12]
-
Monosodium Urate (MSU) Crystal-Induced Gouty Arthritis Model: This model mimics the acute inflammatory response seen in gout. MSU crystals are injected into the paw or joint of a rodent, and the anti-inflammatory effects of the test compounds are evaluated by measuring paw edema, inflammatory cell infiltration, and cytokine levels.
Conclusion and Future Directions
The this compound scaffold holds promise for the development of novel anti-inflammatory and anti-gout agents. The proposed SAR framework, based on data from related benzofuran derivatives, suggests that modifications at the C-2 carboxylic acid and substitutions on the benzene ring are key to optimizing biological activity. A systematic synthesis and evaluation of a library of derivatives, following the outlined experimental protocols, are necessary to validate these hypotheses and to identify lead compounds for further preclinical development. Future work should also focus on elucidating the precise mechanism of action and evaluating the pharmacokinetic and safety profiles of the most potent derivatives.
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 5. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Carboxylated aurone derivatives as potent inhibitors of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Benchmarking Novel Compounds: A Case Study of 7-Ethoxybenzofuran-2-carboxylic acid Against Prolyl Hydroxylase Domain 2 (PHD2) Inhibitors
Introduction: The Challenge of Characterizing Novel Chemical Entities
In the landscape of drug discovery and chemical biology, researchers are frequently presented with novel chemical entities (NCEs) that possess promising structural motifs but lack a defined biological target. Such is the case with 7-Ethoxybenzofuran-2-carboxylic acid, a compound belonging to the benzofuran-2-carboxylic acid scaffold—a class known for a wide array of biological activities, from anticancer to anti-inflammatory properties. However, a specific molecular target for this particular compound is not described in the public domain.
This guide provides a comprehensive framework for the initial benchmarking and characterization of an NCE like this compound. To provide a tangible and scientifically rigorous example, we will proceed with the hypothesis that its benzofuran scaffold may confer inhibitory activity against Prolyl Hydroxylase Domain 2 (PHD2), a key oxygen sensor and a validated therapeutic target for anemia and ischemic diseases. This case-study approach will not only outline the necessary experimental comparisons but also delve into the scientific rationale behind the selection of assays and standard inhibitors, offering a robust template for researchers in the field.
The Hypoxia-Inducible Factor (HIF) Pathway and the Role of PHD2
Cellular adaptation to low oxygen (hypoxia) is orchestrated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). HIF-1 is a heterodimer composed of a stable β subunit and an oxygen-sensitive α subunit (HIF-1α). Under normal oxygen conditions (normoxia), the stability of HIF-1α is tightly regulated by a family of prolyl hydroxylase domain (PHD) enzymes, with PHD2 being the primary isoform responsible for this regulation.[1][2]
PHD2 is a non-heme iron (Fe(II)) and 2-oxoglutarate (2-OG)-dependent dioxygenase that hydroxylates specific proline residues on HIF-1α.[2][3] This post-translational modification creates a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-1α, targeting it for rapid proteasomal degradation.[3] In hypoxic conditions, the lack of molecular oxygen, a critical substrate for PHD2, inhibits its enzymatic activity. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes containing Hypoxia-Response Elements (HREs).[2][4] These target genes are crucial for angiogenesis, erythropoiesis, and metabolic reprogramming.
Small molecule inhibitors of PHD2 can mimic a hypoxic state by blocking HIF-1α hydroxylation, leading to its stabilization and the subsequent activation of downstream pathways. This mechanism is the basis for a new class of drugs for treating anemia associated with chronic kidney disease.[5][6]
Selection of Standard Inhibitors for Benchmarking
To objectively evaluate the potency of a novel inhibitor, it is crucial to benchmark it against well-characterized standard compounds. For PHD2, several potent and selective inhibitors have been developed, with some progressing to clinical use. For this guide, we have selected a panel of inhibitors that represent different stages of development and chemical scaffolds:
-
IOX2: A potent and highly selective chemical probe for PHD2, widely used in preclinical research. Its high selectivity makes it an excellent tool for validating on-target effects.[7][8]
-
Roxadustat (FG-4592): A first-in-class, orally administered HIF-PH inhibitor approved for the treatment of anemia in several countries. It serves as a clinically relevant benchmark.[9][10]
-
Vadadustat (AKB-6548): Another oral HIF-PH inhibitor that has undergone extensive clinical trials, providing a further point of comparison with compounds in late-stage development.[11][12]
-
Daprodustat (GSK1278863): The first oral HIF-PH inhibitor to be approved by the FDA for the treatment of anemia of chronic kidney disease, making it a key regulatory and clinical standard.[13][14][15]
Quantitative Performance Comparison
The primary metric for comparing inhibitors in a biochemical context is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported biochemical IC50 values for our selected standard inhibitors against PHD2. The entry for this compound is included as a placeholder to illustrate how experimental data for a novel compound would be presented.
| Compound | Type | PHD2 IC50 (nM) | Reference(s) |
| This compound | Novel Chemical Entity | To Be Determined | N/A |
| IOX2 | Research Chemical Probe | 21 - 22 | [7][8] |
| Roxadustat (FG-4592) | Approved Drug | 591 | [9][10] |
| Vadadustat (AKB-6548) | Investigational Drug | ~11.8 | |
| Daprodustat (GSK1278863) | Approved Drug | Low nM range | [13] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate concentrations, enzyme source).
Experimental Protocols for Benchmarking
A multi-tiered approach, combining biochemical and cell-based assays, is essential for a thorough characterization of a potential enzyme inhibitor. This ensures that the compound not only inhibits the purified enzyme but also engages its target within a cellular context and elicits the expected downstream biological response.
Workflow for Inhibitor Characterization
Protocol 1: Biochemical PHD2 Inhibition Assay (AlphaLISA)
Rationale: This is a primary, high-throughput biochemical assay to directly measure the inhibition of purified PHD2 enzyme activity. The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a sensitive, no-wash method that detects the product of the enzymatic reaction (hydroxylated HIF-1α peptide).[3][16] The signal is inversely proportional to PHD2 activity.
Materials:
-
Recombinant human PHD2 enzyme
-
Biotinylated HIF-1α peptide substrate (containing the proline hydroxylation site)
-
AlphaLISA Acceptor beads conjugated to an anti-hydroxyproline antibody
-
Streptavidin-coated Donor beads
-
Assay Buffer: 50 mM HEPES pH 7.4, 0.1% BSA, 0.01% Tween-20
-
Cofactors: Ferrous sulfate (FeSO₄), L-ascorbic acid, 2-Oxoglutarate (2-OG)
-
Test Compounds: this compound and standard inhibitors (IOX2, etc.)
-
384-well white ProxiPlates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test and standard compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the wells of a 384-well plate.
-
Enzyme Preparation: Prepare a solution of PHD2 enzyme, FeSO₄, and ascorbic acid in assay buffer.
-
Enzyme Addition & Pre-incubation: Add the enzyme mixture (e.g., 5 µL) to the compound-containing wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate solution containing the biotinylated HIF-1α peptide and 2-OG in assay buffer. Add this solution (e.g., 5 µL) to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Prepare a solution of AlphaLISA Acceptor beads and add it to the wells to stop the reaction and bind to the hydroxylated product. Incubate for 60 minutes at room temperature in the dark.
-
Final Read: Add the Streptavidin-coated Donor beads, which will bind to the biotinylated peptide. Incubate for 30 minutes at room temperature in the dark. Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.
Protocol 2: Cell-Based HIF-1α Stabilization Assay (Western Blot)
Rationale: This assay validates that the compound can penetrate the cell membrane and inhibit PHD2 in a physiological context, leading to the accumulation of its direct substrate, HIF-1α.[17][18][19]
Materials:
-
Cell Line: HeLa or HEK293 cells are commonly used.
-
Cell Culture Medium: DMEM with 10% FBS.
-
Test Compounds: this compound and standard inhibitors.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibody: Anti-HIF-1α antibody.
-
Loading Control Antibody: Anti-β-actin or Anti-GAPDH antibody.
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound or a vehicle control (DMSO). A positive control, such as CoCl₂ (a chemical hypoxia mimetic) or a standard inhibitor like IOX2, should be included.
-
Incubation: Treat the cells for 4-8 hours at 37°C in a normoxic incubator.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the well with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts, add Laemmli sample buffer, and denature by boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Imaging and Analysis: Image the blot using a chemiluminescence detection system. Quantify the band intensities using densitometry software and normalize the HIF-1α signal to the loading control.
Protocol 3: Cell-Based HRE-Luciferase Reporter Assay
Rationale: This functional assay measures the transcriptional activity of the stabilized HIF-1 complex, confirming that the upstream target engagement translates into the expected downstream biological output.[4][20][21]
Materials:
-
Cell Line: HEK293T cells.
-
Reporter Plasmid: A luciferase reporter plasmid containing multiple copies of the Hypoxia-Response Element (HRE) upstream of the luciferase gene (e.g., pGL4.42[luc2P/HRE/Hygro]).[22]
-
Control Plasmid: A constitutively expressed Renilla luciferase plasmid for transfection normalization.
-
Transfection Reagent.
-
Dual-Luciferase Reporter Assay System.
Procedure:
-
Transfection: Co-transfect HEK293T cells in a 96-well plate with the HRE-luciferase reporter plasmid and the Renilla control plasmid. Allow the cells to express the plasmids for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound or standards.
-
Incubation: Incubate the cells for 16-24 hours at 37°C.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both Firefly (HRE-driven) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer, according to the manufacturer's protocol.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the inhibitor concentration to determine the EC50 (half-maximal effective concentration) for pathway activation.
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for the initial characterization and benchmarking of a novel compound, using this compound as a case study for potential PHD2 inhibition. By employing a tiered approach—from direct biochemical inhibition to cellular target engagement and functional pathway activation—researchers can build a comprehensive profile of a compound's activity. The data generated from these assays, when compared against well-characterized standards like IOX2 and clinically approved drugs such as Daprodustat, provide a clear and objective assessment of the NCE's potency and potential.
Should this compound demonstrate significant activity in these assays, subsequent steps would involve assessing its selectivity against other 2-OG-dependent dioxygenases, determining its mode of inhibition, and evaluating its pharmacokinetic and pharmacodynamic properties in in vivo models of relevant diseases. This structured benchmarking process is a critical first step in the long journey of translating a promising chemical scaffold into a validated research tool or a potential therapeutic agent.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Prolyl hydroxylase domain enzymes: important regulators of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. What are PHD2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Small-molecule inhibitors of HIF-PHD2: a valid strategy to renal anemia treatment in clinical therapy - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. tribioscience.com [tribioscience.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. drughunter.com [drughunter.com]
- 16. revvity.com [revvity.com]
- 17. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. Hypoxia Reporter Element Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. pGL4.42[luc2P/HRE/Hygro] Vector Protocol [worldwide.promega.com]
A Senior Application Scientist's Guide to the Reproducible Synthesis and Evaluation of 7-Ethoxybenzofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the reproducibility of experimental results is the bedrock of scientific progress. This guide provides an in-depth technical analysis of the synthesis, purification, and characterization of 7-Ethoxybenzofuran-2-carboxylic acid, a key scaffold in the development of novel therapeutics, particularly as an anticancer agent and an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. By examining the critical parameters that influence experimental outcomes, this document aims to empower researchers to achieve consistent and reliable results. Furthermore, we will objectively compare the performance of this compound with established alternatives, supported by experimental data, to provide a comprehensive framework for informed decision-making in your research endeavors.
The Significance of the Benzofuran Scaffold in Medicinal Chemistry
Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The fused ring system of benzene and furan provides a rigid and planar scaffold that can effectively interact with various biological targets. Specifically, benzofuran-2-carboxylic acid derivatives have demonstrated potent anticancer activities against a range of human cancer cell lines.[2] One of the key mechanisms underlying their therapeutic potential is the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell proliferation, and survival.[1]
This compound, with its ethoxy substitution at the 7-position, represents a promising lead compound for further optimization. The lipophilic ethoxy group can enhance membrane permeability and modulate the pharmacokinetic profile of the molecule. Understanding and controlling the synthesis of this specific derivative is therefore of paramount importance for researchers exploring its therapeutic potential.
Navigating the Synthetic Landscape: A Reproducible Pathway to this compound
The synthesis of this compound can be reliably achieved through a multi-step sequence, culminating in the Perkin rearrangement.[3][4] The reproducibility of this synthesis hinges on careful control of each step, from the preparation of the coumarin precursor to the final ring contraction.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocols
This initial step involves the Williamson ether synthesis to introduce the ethoxy group onto the coumarin scaffold.
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 7-hydroxycoumarin (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone.
-
Reaction: Stir the mixture at room temperature for 15 minutes. Add ethyl bromide (1.2 eq) dropwise to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 7-ethoxycoumarin as a white solid. A typical yield for this reaction is in the range of 85-95%.[5]
Causality Behind Choices: Potassium carbonate is a mild base suitable for the deprotonation of the phenolic hydroxyl group without hydrolyzing the ester in the coumarin ring. Acetone is an appropriate solvent due to its polarity and boiling point. Monitoring by TLC is crucial to avoid the formation of side products from prolonged heating.
The introduction of a halogen at the 3-position is a prerequisite for the Perkin rearrangement. Microwave-assisted bromination offers a significant advantage in terms of reaction time.[4]
-
Reagents and Setup: In a microwave reaction vessel, dissolve 7-ethoxycoumarin (1.0 eq) in acetonitrile. Add N-Bromosuccinimide (NBS) (1.1 eq).
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 100-150W for 5-10 minutes, maintaining the temperature below 80°C.
-
Workup: After cooling, the product often precipitates from the reaction mixture. Collect the solid by vacuum filtration and wash with cold acetonitrile.
-
Purification: The crude product can be recrystallized from a suitable solvent system like ethanol/water to yield pure 7-ethoxy-3-bromocoumarin.
Causality Behind Choices: NBS is a convenient and selective source of electrophilic bromine. Acetonitrile is a suitable polar aprotic solvent for microwave synthesis. The rapid and controlled heating provided by microwave irradiation significantly accelerates the reaction, improving reproducibility by minimizing thermal decomposition.
This final step involves the base-catalyzed ring contraction of the 3-bromocoumarin to the desired benzofuran-2-carboxylic acid. The microwave-assisted method dramatically reduces the reaction time from hours to minutes.[4]
-
Reagents and Setup: In a microwave reaction vessel, suspend 7-ethoxy-3-bromocoumarin (1.0 eq) in ethanol. Add an aqueous solution of sodium hydroxide (3.0 eq).
-
Microwave Irradiation: Seal the vessel and irradiate at 150W for 5-10 minutes, with a target temperature of around 100°C.
-
Workup: After cooling, transfer the reaction mixture to a beaker and acidify with 1M hydrochloric acid until the pH is approximately 2-3. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts.
-
Purification: The crude this compound can be purified by recrystallization.
Causality Behind Choices: Sodium hydroxide facilitates the hydrolytic opening of the lactone ring, a key step in the Perkin rearrangement.[3] Ethanol serves as a suitable solvent that can absorb microwave energy efficiently. Acidification is necessary to protonate the carboxylate and precipitate the final product. Thorough washing with water is critical to remove any residual salts that could interfere with subsequent applications.
Purification and Reproducibility
The final purity of this compound is critical for its biological evaluation. Recrystallization is the most effective method for purification.
Recrystallization Solvents: A solvent system of ethanol and water or acetic acid and water is generally effective for the recrystallization of benzofuran-2-carboxylic acids. The crude product should be dissolved in the minimum amount of the hot solvent (e.g., ethanol or acetic acid), and then water is added dropwise until the solution becomes cloudy. Upon slow cooling, pure crystals of the product will form.
Factors Affecting Reproducibility:
| Parameter | Effect on Reproducibility | Recommendation |
| Purity of Starting Materials | Impurities can lead to side reactions and lower yields. | Use high-purity 7-hydroxycoumarin and reagents. |
| Reaction Time and Temperature | Over- or under-heating can result in incomplete reactions or degradation. | Precisely control microwave parameters or reflux times. |
| Base Concentration | Insufficient base will lead to incomplete reaction; excess can cause side reactions. | Use the stoichiometric amount of base as indicated. |
| Workup and Purification | Inefficient extraction or recrystallization will result in impure product. | Ensure complete acidification and use appropriate recrystallization techniques. |
Characterization: A Self-Validating System
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Data
-
13C NMR (100 MHz, DMSO-d6): The carbon NMR will display signals for the carboxylic acid carbonyl carbon (around δ 160-170 ppm), the aromatic and furan carbons (δ 100-155 ppm), and the ethoxy carbons (around δ 64 and 14 ppm).
-
Mass Spectrometry (ESI-): The mass spectrum should show a prominent peak for the deprotonated molecule [M-H]- at m/z 205.05.[6]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 206559-61-7 | [7] |
| Molecular Formula | C11H10O4 | [7] |
| Molecular Weight | 206.20 g/mol | [8] |
| Appearance | Off-white powder | [9] |
| Melting Point | 195-199 °C | [9] |
Performance Comparison: this compound vs. Alternatives
The utility of this compound as a research tool is best understood in the context of other compounds targeting the same biological pathway. Here, we compare its potential as an NF-κB inhibitor and an anticancer agent with two well-established compounds: Parthenolide and BAY 11-7082 .
Caption: Inhibition points of this compound and alternatives in the NF-κB pathway.
Comparison of NF-κB Inhibitors
| Compound | Mechanism of Action | IC50 for NF-κB Inhibition | Key Features |
| This compound derivatives | Inhibition of NF-κB activity (exact mechanism may vary) | Varies with substitution; some derivatives show potent activity | Tunable scaffold for structure-activity relationship (SAR) studies. |
| Parthenolide | Inhibits IκB kinase (IKK), preventing IκBα degradation | ~5 µM | Natural product, known anti-inflammatory properties. |
| BAY 11-7082 | Irreversibly inhibits TNF-α-induced IκBα phosphorylation | 5-10 µM | Well-characterized, commercially available tool compound. |
Comparison of Anticancer Activity
The anticancer activity of benzofuran derivatives has been extensively studied. The following table provides a snapshot of the cytotoxic potential of various benzofuran scaffolds against different cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofurans | HeLa (Cervical Carcinoma) | 1.1 - 12.4 | [2] |
| Benzofuran-N-Aryl Piperazine Hybrids | A549 (Lung Carcinoma) | 0.12 - 8.57 | [1] |
| 2-Benzoylbenzofuran Derivatives | MCF-7 (Breast Cancer) | Potent activity reported | [2] |
| Parthenolide | Gastric Cancer Cell Lines | Growth inhibition observed | |
| BAY 11-7082 | Gastric Cancer Cells | Induces apoptosis and S-phase arrest |
Conclusion
This compound stands as a valuable scaffold for the development of novel therapeutic agents, particularly in the realms of oncology and inflammatory diseases. Achieving reproducible experimental outcomes is contingent upon a meticulous approach to its synthesis, purification, and characterization. The microwave-assisted Perkin rearrangement offers a rapid and efficient route to this compound, and careful control of reaction parameters is key to obtaining high yields of pure material. When compared to established NF-κB inhibitors like Parthenolide and BAY 11-7082, the benzofuran scaffold provides a versatile platform for chemical modification, allowing for the fine-tuning of biological activity. This guide provides the necessary framework for researchers to confidently and consistently work with this compound, thereby accelerating the pace of discovery in this exciting area of medicinal chemistry.
References
- 1. Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Ethoxycoumarin synthesis - chemicalbook [chemicalbook.com]
- 6. PubChemLite - this compound (C11H10O4) [pubchemlite.lcsb.uni.lu]
- 7. 7-ETHOXY-1-BENZOFURAN-2-CARBOXYLIC ACID | CAS 206559-61-7 [matrix-fine-chemicals.com]
- 8. 206559-61-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 9. echemi.com [echemi.com]
A Comparative Analysis of 7-Ethoxybenzofuran-2-carboxylic Acid Analogs in Preclinical Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the benzofuran scaffold stands out as a privileged heterocyclic motif, forming the core of numerous biologically active compounds.[1][2] Among these, derivatives of 7-Ethoxybenzofuran-2-carboxylic acid have emerged as a promising class of molecules with potential therapeutic applications, particularly in oncology and inflammatory diseases. This guide provides a comprehensive comparative analysis of various this compound analogs, delving into their synthesis, biological performance, and underlying mechanisms of action. By presenting a synthesis of experimental data and mechanistic insights, this document aims to empower researchers in the rational design and development of novel therapeutic agents based on this versatile scaffold.
The this compound Scaffold: A Foundation for Diverse Biological Activity
The this compound core presents a unique combination of structural features that contribute to its pharmacological potential. The benzofuran ring system provides a rigid, planar structure that can engage in various interactions with biological macromolecules. The ethoxy group at the 7-position can influence lipophilicity and metabolic stability, while the carboxylic acid at the 2-position serves as a key interaction point with target proteins and a handle for further chemical modification.
Our comparative analysis will focus on three main classes of analogs, exploring how modifications at the 2-position and on the benzofuran ring impact their biological activity:
-
Chalcone Derivatives: These analogs incorporate an α,β-unsaturated ketone system, a well-known pharmacophore associated with a broad range of biological activities, including anticancer and anti-inflammatory effects.[3][4]
-
Carboxamide and Ester Analogs: Modification of the carboxylic acid to amides or esters can significantly alter the compound's physicochemical properties, such as solubility, membrane permeability, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[2]
-
Ring-Substituted Analogs: Introduction of various substituents on the benzofuran ring allows for fine-tuning of the molecule's electronic and steric properties to optimize target engagement and selectivity.
Synthesis of this compound Analogs: A Practical Workflow
The synthesis of this compound and its analogs typically begins with the preparation of a suitably substituted salicylaldehyde. A general and efficient route involves the Perkin rearrangement, which can be expedited using microwave-assisted conditions.[5] For the purpose of this guide, we will focus on a key synthetic pathway leading to a versatile intermediate, 1-(7-ethoxy-1-benzofuran-2-yl)ethanone, which serves as a precursor for the synthesis of chalcone derivatives.
Diagram of the Synthetic Workflow
Caption: General synthetic scheme for this compound chalcone analogs.
Experimental Protocol: Synthesis of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
This protocol outlines a common method for the synthesis of the key intermediate required for preparing chalcone derivatives.
Step 1: Synthesis of this compound
-
To a solution of 2-hydroxy-3-ethoxybenzaldehyde in a suitable solvent such as acetone, add anhydrous potassium carbonate (K₂CO₃).
-
Add ethyl chloroacetate dropwise to the mixture while stirring.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, filter the mixture and evaporate the solvent to obtain the intermediate ester.
-
Hydrolyze the ester using a solution of sodium hydroxide (NaOH) in methanol (MeOH) at room temperature to yield this compound.[5]
Step 2: Synthesis of 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone
-
The carboxylic acid can be converted to the corresponding ketone through various methods, such as reaction with an organometallic reagent like methyllithium or by converting the acid to an acid chloride followed by a Friedel-Crafts acylation. A detailed protocol for a similar transformation can be adapted from the literature.[5][6]
Comparative Biological Performance of Analogs
The biological activity of this compound analogs has been primarily investigated in the context of cancer and inflammation. The following sections provide a comparative analysis of their performance based on available experimental data.
Anticancer Activity
A significant body of research has focused on the anticancer potential of benzofuran derivatives.[7][8][9] A study by Coskun et al. provides valuable comparative data for a series of 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives against human breast (MCF-7), non-small-cell lung (A549), and prostate (PC-3) cancer cell lines.[10][11] The cytotoxicity of these compounds was evaluated using the Sulforhodamine B (SRB) assay.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of 7-Ethoxybenzofuran-2-yl Chalcone Derivatives [10]
| Compound | R-group on Chalcone | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | PC-3 (Prostate Cancer) |
| 3a | 2,4,6-trimethoxyphenyl | 12.5 | 15.2 | 10.8 |
| 3b | 4-dimethylaminophenyl | 25.1 | 30.5 | 22.4 |
| 3c | 4-methoxyphenyl | >50 | >50 | >50 |
| 3d | 4-fluorophenyl | >50 | >50 | >50 |
| 3e | 4-chlorophenyl | 45.3 | >50 | 38.7 |
| 3f | 4-bromophenyl | 38.9 | 48.1 | 35.2 |
| 3g | 4-nitrophenyl | >50 | >50 | >50 |
| 3h | 3,4,5-trimethoxyphenyl | 18.7 | 22.4 | 16.3 |
| 3i | 2-thienyl | >50 | >50 | >50 |
| 3j | 2-furyl | >50 | >50 | >50 |
Data extracted from Coskun et al., 2017.[10]
From the data, it is evident that the substitution pattern on the chalcone moiety significantly influences the anticancer activity. Compounds 3a and 3h , bearing trimethoxy-substituted phenyl rings, demonstrated the most potent cytotoxic effects across all three cell lines. This suggests that the presence of multiple methoxy groups is favorable for activity. In contrast, compounds with single electron-donating or -withdrawing groups, or heterocyclic rings, showed weaker or no activity.
Mechanism of Anticancer Action: Tubulin Polymerization Inhibition
One of the key mechanisms underlying the anticancer activity of many chalcones and benzofuran derivatives is the inhibition of tubulin polymerization.[4][8][12] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis.
Diagram of Tubulin Polymerization Inhibition Pathway
Caption: Proposed mechanism of action for anticancer 7-ethoxybenzofuran-2-yl chalcone analogs.
Molecular docking studies have suggested that chalcone derivatives can bind to the colchicine-binding site on β-tubulin, thereby preventing its polymerization into microtubules.[13][14][15] The trimethoxy substitutions on compounds 3a and 3h may enhance their binding affinity to this site, explaining their superior potency.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[16][17] Benzofuran derivatives have been shown to inhibit NF-κB activation, suggesting their potential as anti-inflammatory agents.[1][7]
While specific comparative data for the anti-inflammatory activity of this compound analogs is limited, studies on related benzofuran structures provide valuable insights. For instance, a study on benzofuran-heterocycle hybrids demonstrated that certain derivatives could significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophages.[17]
Diagram of NF-κB Signaling Pathway Inhibition
References
- 1. [PDF] Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB* | Semantic Scholar [semanticscholar.org]
- 2. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and anticancer activity of new benzofuran-chalcone hybrids and their water soluble sodium salts [acikerisim.uludag.edu.tr]
- 7. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijnrd.org [ijnrd.org]
- 15. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Quantitative Analysis of 7-Ethoxybenzofuran-2-carboxylic Acid: HPLC-UV vs. LC-MS/MS
In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 7-Ethoxybenzofuran-2-carboxylic acid, a key heterocyclic compound, presents unique analytical challenges that necessitate robust and validated quantification methods. This guide provides an in-depth comparison of two prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This document is intended for researchers, scientists, and drug development professionals, offering insights into the methodological underpinnings, experimental protocols, and comparative performance of these two analytical approaches. The information presented herein is grounded in established scientific principles and guided by international regulatory standards to ensure the integrity and reliability of the analytical data.
The Critical Role of Method Validation
Before delving into the specifics of each technique, it is crucial to underscore the importance of method validation. Analytical method validation provides documented evidence that a method is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) and the U.S. Food and Drug Administration (FDA) guidance on Bioanalytical Method Validation provide a comprehensive framework for this process.[1][2] A validated method ensures the reliability, reproducibility, and accuracy of the analytical results, which is a cornerstone of regulatory compliance and confidence in product quality.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is a widely adopted technique in pharmaceutical analysis due to its robustness, cost-effectiveness, and reliability for quantifying compounds with UV-absorbing chromophores. The benzofuran ring system in this compound provides strong UV absorbance, making this method highly suitable for its quantification.
Rationale for Experimental Choices
The selection of a C18 stationary phase is based on its versatility and proven efficacy in retaining and separating a wide range of moderately polar to non-polar compounds. The mobile phase, a mixture of an organic solvent (acetonitrile) and an acidic aqueous buffer, is optimized to achieve a good peak shape and resolution. The addition of an acid, such as phosphoric acid, to the mobile phase serves to suppress the ionization of the carboxylic acid group of the analyte, leading to better retention and symmetrical peak shapes on the reversed-phase column. UV detection at an optimal wavelength, determined by scanning the UV spectrum of this compound, ensures maximum sensitivity.
Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (acetonitrile:water, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), and a spiked sample to ensure no interference at the retention time of the analyte.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the analytical results.
Workflow for RP-HPLC-UV Analysis
Caption: Workflow for the RP-HPLC-UV analysis of this compound.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing low concentrations of analytes in complex biological matrices.
Rationale for Experimental Choices
The high sensitivity of LC-MS/MS allows for the quantification of this compound at much lower levels than HPLC-UV. Electrospray ionization (ESI) in negative ion mode is chosen because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, which is ideal for mass spectrometric detection. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This highly selective detection method minimizes interferences from the sample matrix. The use of a stable isotope-labeled internal standard (SIL-IS), if available, is highly recommended to compensate for any variability in sample preparation and instrument response.
Experimental Protocol: LC-MS/MS
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A fast-LC C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
This compound: Precursor ion (m/z) → Product ion (m/z) (To be determined by infusion and optimization).
-
Internal Standard (IS): Precursor ion (m/z) → Product ion (m/z) (To be determined by infusion and optimization).
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, gas temperatures, and flow rates).
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): As described for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover a lower concentration range (e.g., 0.1-100 ng/mL).
-
Sample Preparation (from plasma):
-
To 100 µL of plasma sample, add the internal standard solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
4. Validation Parameters: The method should be validated according to FDA guidance on Bioanalytical Method Validation, including:
-
Selectivity and Specificity: Assess interferences from endogenous matrix components.
-
Accuracy and Precision: Determined at multiple concentration levels (L LLOQ, LQC, MQC, HQC).
-
Calibration Curve: Linearity over the intended concentration range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, and post-preparative).
Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of this compound in a biological matrix.
Comparative Performance of HPLC-UV and LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and cost considerations.
| Feature | RP-HPLC-UV | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of precursor and product ions. |
| Sensitivity | Moderate (typically µg/mL range). | High to very high (typically ng/mL to pg/mL range). |
| Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, due to the specificity of MRM transitions. |
| Matrix Effect | Less prone to matrix effects compared to LC-MS/MS. | Can be significantly affected by ion suppression or enhancement from the matrix. |
| Sample Preparation | Generally simpler (dissolution and filtration). | More complex, often requiring protein precipitation, liquid-liquid extraction, or solid-phase extraction. |
| Instrumentation Cost | Lower. | Higher. |
| Operational Complexity | Relatively straightforward. | More complex, requiring specialized expertise for method development and troubleshooting. |
| Typical Application | Quality control of bulk drug and formulations, content uniformity, and purity analysis. | Bioanalysis (pharmacokinetic studies), trace-level impurity quantification, and analysis in complex matrices. |
Conclusion
Both RP-HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The RP-HPLC-UV method, with its robustness and cost-effectiveness, is well-suited for routine quality control applications where high sensitivity is not a primary concern. In contrast, the LC-MS/MS method provides unparalleled sensitivity and selectivity, making it the indispensable choice for bioanalytical studies and the quantification of trace-level impurities.
The selection of the most appropriate method should be a strategic decision based on the analytical needs of the project. Regardless of the method chosen, rigorous validation in accordance with regulatory guidelines is essential to ensure the generation of high-quality, reliable, and reproducible data, thereby supporting the advancement of drug development programs.
References
A Senior Application Scientist's Guide to the Cross-Validation of 7-Ethoxybenzofuran-2-carboxylic Acid Screening Results
Introduction: The Promise and Pitfalls of a Privileged Scaffold
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1][2] Derivatives of benzofuran have demonstrated a vast spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3] Within this promising class, 7-Ethoxybenzofuran-2-carboxylic acid emerges as a compound of interest, embodying the structural features ripe for exploration in drug discovery programs. Specifically, related benzofuran-2-carboxylic acid derivatives have shown potent activity as anticancer agents through mechanisms like the inhibition of the NF-κB signaling pathway.[4]
However, the journey from an initial "hit" in a high-throughput screen (HTS) to a validated lead compound is fraught with peril. Primary screening results, while essential for identifying molecules with potential activity, are notoriously susceptible to artifacts and false positives. Relying on a single data point is a significant scientific and financial risk. This guide provides an in-depth, experience-driven framework for the rigorous cross-validation of a primary screening hit, using a hypothetical but scientifically plausible scenario involving this compound as a putative inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy.[1]
The core principle of this guide is to establish a self-validating experimental cascade. Each step is designed not merely to confirm the initial result but to challenge it, systematically eliminating common sources of error and building a robust, trustworthy data package for this promising molecule.
The Initial Hit: A High-Throughput Fluorescence Polarization Screen
Our hypothetical starting point is a high-throughput screen designed to identify inhibitors of CDK2. The assay is based on Fluorescence Polarization (FP), a common technique in drug discovery.
Causality Behind Experimental Choice: The FP assay was selected for its high-throughput nature, sensitivity, and homogeneous format (no wash steps). It measures the change in the tumbling rate of a fluorescently labeled peptide substrate upon phosphorylation by CDK2. Small, unbound peptides tumble rapidly (low polarization), while larger, phosphorylated peptides bound by a specific antibody tumble slowly (high polarization). An inhibitor of CDK2 would prevent phosphorylation, resulting in a low polarization signal.
Screening Outcome: From a library of 200,000 compounds, this compound was identified as a primary hit, demonstrating significant inhibition of the CDK2-mediated increase in fluorescence polarization at a single concentration (10 µM).
The Cross-Validation Imperative: Why a Single Hit is Not Enough
A primary hit is a starting pistol, not a finish line. Without rigorous validation, we risk pursuing a compound that is merely an artifact of the initial assay. Potential pitfalls include:
-
Compound Interference: The hit compound might be auto-fluorescent at the assay's wavelengths or a quencher of the fluorescent signal, leading to a false-positive reading that has nothing to do with CDK2 inhibition.
-
Assay-Specific Inhibition: The compound might interfere with a coupling enzyme or a detection reagent rather than the primary target.[5]
-
Promiscuous Inhibition: Some compounds, often aggregators, show non-specific inhibition against a wide range of proteins.
-
Lack of Potency and Specificity: The initial single-concentration screen gives no information about the compound's potency (IC50) or its selectivity against other kinases.
Therefore, a multi-pronged cross-validation strategy is not just good practice; it is essential for the integrity of the drug discovery process.
A Multi-Pronged Cross-Validation Workflow
To build confidence in this compound as a genuine CDK2 inhibitor, we will deploy a series of orthogonal and counter-screening assays. This workflow is designed to systematically address the potential pitfalls of the primary screen.
Caption: Cross-validation workflow from primary hit to validated lead.
Comparative Data Analysis
The following table summarizes the hypothetical data collected during our cross-validation cascade for this compound, comparing it against a known CDK2 inhibitor (Positive Control) and a structurally similar but inactive benzofuran derivative (Negative Control).
| Compound | Primary FP Screen (% Inhibition @ 10 µM) | FP Assay IC50 (µM) | Orthogonal Luminescence Assay IC50 (µM) | CDK9 Counter-Screen IC50 (µM) | Assessment |
| This compound | 85.2% | 1.2 | 1.5 | > 50 | Validated Hit |
| Positive Control (e.g., Dinaciclib) | 98.6% | 0.005 | 0.004 | 0.008 | Validated (Non-selective) |
| Negative Control (Inactive Analog) | 3.1% | > 100 | > 100 | > 100 | Inactive |
Interpretation of Results: The data strongly support this compound as a valid hit. Its activity was confirmed in a dose-dependent manner and, crucially, in an orthogonal assay format, ruling out assay-specific artifacts.[6] Furthermore, its lack of activity against CDK9, a closely related kinase, indicates a desirable selectivity profile, a key attribute for a potential therapeutic agent.
Detailed Experimental Protocols
Trustworthiness in science is built on reproducibility. The following are detailed, step-by-step protocols for the key assays in our validation workflow.
Protocol 1: Primary Hit Confirmation (FP Dose-Response Assay)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial 3-fold dilution series in DMSO to create 11 concentrations.
-
Assay Plate Preparation: Dispense 100 nL of each compound concentration from the dilution series into a 384-well, low-volume black assay plate.
-
Reagent Addition: Add 5 µL of kinase buffer containing recombinant CDK2/CycE enzyme.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of a solution containing the fluorescently labeled peptide substrate and ATP to initiate the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 5 µL of stop/detection buffer containing the phosphospecific antibody. Incubate for 30 minutes.
-
Data Acquisition: Read the plate on a fluorescence polarization-capable plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Convert polarization values to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Orthogonal Validation (Luminescence-Based Kinase Assay)
Causality Behind Experimental Choice: To eliminate any potential fluorescence-based artifacts, we use a luminescence-based assay (e.g., Kinase-Glo®). This assay quantifies the amount of ATP remaining after the kinase reaction. High kinase activity consumes ATP, leading to a low luminescence signal. An inhibitor preserves ATP, resulting in a high signal. This change in detection modality provides a robust, independent confirmation of activity.[6]
-
Compound Preparation: Prepare a dose-response plate as described in Protocol 1.
-
Reagent Addition: Add 5 µL of kinase buffer containing recombinant CDK2/CycE enzyme and the peptide substrate.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of ATP solution to initiate the kinase reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of Kinase-Glo® reagent, which simultaneously stops the kinase reaction and measures remaining ATP via a luciferase-luciferin reaction. Incubate for 10 minutes.
-
Data Acquisition: Read the plate on a luminescence-capable plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition and calculate the IC50 as described in Protocol 1.
Protocol 3: Counter-Screen (CDK9 Selectivity Assay)
Causality Behind Experimental Choice: To ensure the compound is not a promiscuous kinase inhibitor, we test it against a closely related kinase, CDK9. Demonstrating a significant drop in potency against CDK9 provides strong evidence of target selectivity.
-
Protocol Execution: Repeat the steps outlined in Protocol 2 (Orthogonal Assay).
-
Target Substitution: In the "Reagent Addition" step, substitute the CDK2/CycE enzyme with an equivalent concentration of recombinant CDK9/CycT1 enzyme.
-
Substrate Consistency: Use the same peptide substrate and ATP concentrations if compatible, or substitute with the optimal substrate for CDK9 if necessary, ensuring assay conditions are otherwise matched.
-
Data Analysis: Calculate the IC50 for CDK9 inhibition. The selectivity ratio is determined by dividing the IC50 (CDK9) by the IC50 (CDK2). A ratio >10 is generally considered a good indicator of selectivity.
Caption: Logical relationship between primary and orthogonal assays.
Conclusion
The identification of this compound as a primary hit is an exciting first step. However, excitement must be tempered with scientific rigor. By employing a systematic cross-validation cascade—confirming dose-dependent potency, utilizing an orthogonal assay with a different detection modality, and performing a counter-screen to establish selectivity—we can confidently transition this molecule from a simple "hit" to a "validated lead." This methodical approach minimizes the risk of pursuing artifacts, ensures the efficient allocation of resources, and lays a trustworthy foundation for all subsequent stages of drug development. The principles outlined here are universally applicable and represent a gold standard for validating any screening campaign.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Ethoxybenzofuran-2-carboxylic Acid
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, underpinning the safety of our labs and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Ethoxybenzofuran-2-carboxylic acid, grounded in established safety standards and regulatory compliance. Our approach moves beyond a simple checklist, explaining the scientific rationale behind each procedure to foster a deep-rooted culture of safety.
Part 1: Hazard Identification and Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This initial characterization dictates every subsequent step, from required personal protective equipment (PPE) to final disposal methodology.
Chemical Profile: this compound
-
CAS Number: 206559-61-7
-
Molecular Formula: C₁₁H₁₀O₄
-
Primary Hazard: Irritant[1].
While the primary documented hazard is irritation, its chemical structure as an organic carboxylic acid and a benzofuran derivative requires a more cautious assessment. Organic acids can be corrosive and are generally incompatible with bases, oxidizing agents, and reducing agents[2]. The benzofuran moiety, while part of many natural products, can undergo metabolic activation in some derivatives, warranting careful handling to minimize exposure[3][4].
Therefore, under the Resource Conservation and Recovery Act (RCRA) as regulated by the U.S. Environmental Protection Agency (EPA), this compound must be treated as hazardous waste . This classification is based on its characteristic as an irritant (a form of toxicity) and its potential corrosivity, typical of carboxylic acids[5][6].
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the compound's irritant nature, direct contact must be avoided. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE for handling hazardous chemicals in a laboratory setting[7][8].
Mandatory PPE for Handling and Disposal:
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, when handling waste containers or managing spills, a face shield worn over safety glasses is strongly recommended to protect against splashes[1].
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a common standard, but it is best practice to consult a glove compatibility chart for benzofuran derivatives and carboxylic acids to ensure adequate protection. Always inspect gloves for tears or punctures before use.
-
Protective Clothing: A standard flame-resistant laboratory coat must be worn and fully buttoned.
-
Respiratory Protection: While not typically required for handling small quantities of this solid in a well-ventilated area, a NIOSH-approved respirator may be necessary if dust is generated or if working outside of a certified chemical fume hood. All respirator use must comply with your institution's respiratory protection program as outlined by OSHA[9].
Part 3: Waste Segregation and Containment Protocol
Improper segregation of chemical waste is a primary cause of laboratory incidents. This compound must be segregated based on its chemical properties to prevent dangerous reactions.
Step-by-Step Segregation and Containerization:
-
Select a Compatible Container: The waste container must be chemically compatible with organic acids. High-density polyethylene (HDPE) or glass containers are suitable choices. Never use metal containers for acidic waste, as acids can corrode the metal, leading to leaks and potential reactions[10][11]. The container must have a secure, leak-proof screw cap[12].
-
Designate as "Organic Acid Waste": This waste stream must be kept separate from other waste categories. The cardinal rule of segregation is:
-
DO NOT MIX WITH:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide): Mixing acids and bases can cause a violent, heat-generating (exothermic) reaction.
-
Oxidizing Agents (e.g., nitric acid, peroxides): Can lead to fire or explosion.
-
Reactive Metals (e.g., sodium, potassium): Can generate flammable hydrogen gas.
-
-
-
Label the Container Correctly: Proper labeling is a regulatory requirement and crucial for safety. The label must be affixed to the container before any waste is added. The EPA requires that each label clearly state the following[13]:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " (avoid abbreviations or formulas).
-
A clear indication of the hazards (e.g., "Irritant," "Corrosive").
-
-
Store in a Satellite Accumulation Area (SAA): The labeled, closed container must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of laboratory personnel[10]. The SAA must be in a secondary containment bin to contain any potential leaks.
Part 4: The Disposal Workflow: A Step-by-Step Guide
The ultimate goal is the safe and compliant transfer of the chemical waste to a certified professional disposal facility. Direct disposal via the sewer system is strictly prohibited for this compound. While neutralization is a theoretical option for simple acids, the complex structure of this compound means the resulting salt's toxicity is unknown, making drain disposal after neutralization an unacceptable risk[10].
Quantitative Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | EPA Hazardous Waste | Based on irritant properties and acidic nature[1][6]. |
| Recommended Container | HDPE or Glass Bottle with Screw Cap | Chemical compatibility with organic acids; prevents leaks and corrosion[11][12]. |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Prevents accidental mixing with incompatible chemicals; ensures regulatory compliance[10]. |
| Primary Disposal Method | Professional Disposal via EHS | Ensures safe handling and adherence to all federal, state, and local regulations[11][14]. |
| Forbidden Disposal Method | Drain or Trash Disposal | Prevents environmental contamination and potential damage to plumbing infrastructure[5][12]. |
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
Part 5: Emergency Procedures - Spill Management
In the event of an accidental spill, a swift and correct response is critical to minimize exposure and environmental impact.
Small Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Secure the Area: If safe to do so, restrict access to the spill area. Ensure adequate ventilation.
-
Don Appropriate PPE: At a minimum, wear a lab coat, double nitrile gloves, and safety goggles with a face shield.
-
Contain the Spill: Use a universal chemical absorbent material, such as vermiculite or sand, to cover and contain the spill. Do not use combustible materials like paper towels to absorb large quantities.
-
Collect the Waste: Carefully sweep the solid material or the absorbent mixture into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill surface with a suitable solvent (e.g., soap and water), ensuring all cleaning materials are also disposed of as hazardous waste.
-
Dispose of Cleanup Materials: The container with the spilled chemical and all cleanup materials must be sealed, labeled as hazardous waste (detailing the contents), and stored in an SAA for EHS pickup[14][15].
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department, per your facility's Chemical Hygiene Plan[8].
By adhering to this comprehensive guide, you not only ensure regulatory compliance but also actively contribute to a safe and responsible research environment. Always prioritize safety and consult your institution's specific Chemical Hygiene Plan and EHS department for any questions.
References
- 1. 206559-61-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. nipissingu.ca [nipissingu.ca]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. danielshealth.com [danielshealth.com]
- 6. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 7. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 8. compliancy-group.com [compliancy-group.com]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. benchchem.com [benchchem.com]
- 15. aksci.com [aksci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Ethoxybenzofuran-2-carboxylic acid
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical compounds demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 7-Ethoxybenzofuran-2-carboxylic acid, focusing on the procedural, step-by-step guidance necessary for safe laboratory operations. Our goal is to build a foundation of trust by providing value beyond the product itself, ensuring that your research is not only groundbreaking but also conducted under the highest safety standards.
Hazard Identification and Risk Assessment
This compound (CAS No. 206559-61-7) is a solid, off-white powder with a molecular weight of approximately 206.20 g/mol .[1][2][3][4][5] While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not extensively documented, its structural motifs—a benzofuran ring and a carboxylic acid group—along with available supplier safety information, allow us to make an expert assessment of its potential hazards.
The compound is classified as an irritant.[2] Based on data from structurally related benzofuran and carboxylic acid derivatives, the primary hazards are:
-
Respiratory Irritation: May cause respiratory irritation, particularly when handled as a powder, due to the potential for dust formation.[7][10][11][12]
A thorough risk assessment is the cornerstone of any laboratory procedure. Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier and to understand the engineering controls (e.g., chemical fume hoods) available in your specific laboratory environment.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, and the subsequent sections explain the causality behind these choices.
| Hazard Category | Potential Risk | Required Personal Protective Equipment (PPE) |
| Eye Contact | Causes serious eye irritation.[7][8] | Chemical Splash Goggles: Must be worn at all times. They should meet ANSI Z87.1 standards and provide a complete seal around the eyes to protect from dust and splashes.[10][13] |
| Skin Contact | Causes skin irritation.[7][8] | Chemical-Resistant Lab Coat: A fully buttoned lab coat provides a primary barrier against accidental spills.[10] Gloves: Nitrile or butyl rubber gloves are required. Always inspect gloves for integrity before use and practice proper doffing techniques to avoid contamination.[13] Footwear: Fully enclosed shoes are mandatory.[10] |
| Inhalation | May cause respiratory irritation.[7] | Engineering Controls: All handling of the solid compound must occur within a certified chemical fume hood to minimize inhalation of airborne particles. Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[14][15] |
Expertise in Practice: The "Why" Behind PPE Selection
-
Eye and Face Protection: Standard safety glasses are insufficient as they do not protect against dust particles that can circulate in the air and come into contact with the eyes. Chemical splash goggles are essential because they form a seal, providing robust protection.[13] In procedures with a higher risk of splashing, such as when dissolving the compound, adding a face shield over the goggles offers a secondary layer of protection for the entire face.[10]
-
Skin and Body Protection: The choice of nitrile gloves is based on their excellent resistance to a broad range of chemicals, including weak acids, and their ability to protect against incidental contact.[13] It is critical to understand that no glove material offers permanent protection. Therefore, gloves should be changed immediately upon known contamination.[10] A fully buttoned lab coat prevents the compound from getting on personal clothing, which could otherwise act as a reservoir for prolonged skin exposure.
-
Respiratory Protection: this compound is a solid powder.[1][3] The primary inhalation risk comes from aerosolized dust generated during transfer and weighing. A properly functioning chemical fume hood is the most effective engineering control to capture these particles at the source, preventing them from entering the operator's breathing zone.[10][16]
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
Experimental Workflow: Handling Solid Compound
The following protocol outlines the essential steps for safely weighing and transferring solid this compound.
-
Preparation and Engineering Controls:
-
Designate a specific area within a chemical fume hood for handling the compound.
-
Ensure the fume hood is functioning correctly (check airflow monitor).
-
Gather all necessary equipment (spatula, weigh boat, container) before starting.
-
-
Donning PPE:
-
Don a lab coat, followed by chemical splash goggles and gloves.
-
-
Handling the Compound:
-
Perform all manipulations at least 6 inches inside the fume hood sash.
-
Use a spatula to carefully transfer the solid from the stock bottle to a weigh boat.
-
Avoid any actions that could generate dust, such as pouring from a height.
-
-
Post-Handling Procedures:
-
Securely cap the stock bottle.
-
Clean any contaminated surfaces and equipment within the fume hood.
-
Properly dispose of contaminated disposables (weigh boat, gloves) in a designated hazardous waste container.[10]
-
Doff PPE in the correct order (gloves first, then lab coat and eye protection) to prevent cross-contamination.[10]
-
Wash hands thoroughly with soap and water.[17]
-
Caption: Workflow for Handling Solid Compound
Disposal Plan: A Self-Validating System
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.[11][16]
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[10]
-
Unused Compound: Do not dispose of the chemical down the drain. Unused or expired compound should be collected in its original container or a compatible, sealed waste container.
-
-
Labeling:
-
Ensure the hazardous waste container is clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area, ensuring it is sealed and away from incompatible materials.[18]
-
-
Disposal Request:
-
Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Caption: Chemical Waste Disposal Workflow
By integrating these safety protocols and operational plans into your daily laboratory work, you ensure a safer research environment for yourself and your colleagues. This proactive stance on safety is the hallmark of a trustworthy and expert scientific practice.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 206559-61-7 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. echemi.com [echemi.com]
- 4. 7-ETHOXY-1-BENZOFURAN-2-CARBOXYLIC ACID | CAS 206559-61-7 [matrix-fine-chemicals.com]
- 5. PubChemLite - this compound (C11H10O4) [pubchemlite.lcsb.uni.lu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. leelinework.com [leelinework.com]
- 14. fishersci.com [fishersci.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. benchchem.com [benchchem.com]
- 17. artsci.usu.edu [artsci.usu.edu]
- 18. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
